molecular formula C9H11NO3 B573169 2-Ethoxy-3-nitrotoluene CAS No. 1208074-91-2

2-Ethoxy-3-nitrotoluene

Cat. No.: B573169
CAS No.: 1208074-91-2
M. Wt: 181.191
InChI Key: BZFRQLCKEVHCTC-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitrotoluene is a specialty nitroaromatic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure, incorporating both a nitro group and an ethoxy substituent on a toluene backbone, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and organic materials. In research settings, this compound is primarily investigated for its role in multi-step synthesis, including cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients (APIs). The nitro group can be selectively reduced to a primary amine, a key functional group in aniline derivatives, using established catalytic or biocatalytic methods . The presence of the ethoxy group can influence the electron density of the aromatic ring and provide a site for further functionalization, offering researchers a handle to fine-tune the properties of the final molecule. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRQLCKEVHCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679259
Record name 2-Ethoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-91-2
Record name 2-Ethoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-3-nitrotoluene, a valuable nitroaromatic compound with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization techniques to ensure the identity and purity of the final product. The content is structured to provide researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

This compound (CAS No. 1208074-91-2) is an aromatic compound characterized by the presence of an ethoxy group and a nitro group on a toluene scaffold.[1][2][3][4][5] The strategic placement of these functional groups makes it an intriguing building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide focuses on the most logical and widely applicable method for its preparation: the Williamson ether synthesis.

The Williamson ether synthesis, developed in the 19th century, remains a cornerstone of organic synthesis for the reliable formation of the ether linkage.[6][7][8] The reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this translates to the reaction of a suitable precursor, 2-chloro-3-nitrotoluene, with an ethoxide source. The presence of the nitro group on the aromatic ring can influence the reactivity of the halide, making this a pertinent example for understanding electronic effects in nucleophilic aromatic substitution.

Synthetic Pathway and Mechanism

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the presence of the electron-withdrawing nitro group ortho and para to the leaving group (in this case, the chloro group). However, in this specific case, the nitro group is in the meta position to the incoming nucleophile, which still influences the reactivity of the aromatic ring.

The overall reaction is as follows:

Reaction scheme for the synthesis of this compound

Step 1: Formation of the Ethoxide Nucleophile

Sodium metal reacts with absolute ethanol to generate sodium ethoxide, a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution

The ethoxide ion attacks the carbon atom bearing the chlorine atom on the 2-chloro-3-nitrotoluene ring. The electron-withdrawing nitro group helps to stabilize the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification cluster_product Final Product & Analysis 2_Chloro_3_nitrotoluene 2-Chloro-3-nitrotoluene Reaction_Vessel Reaction in Anhydrous Ethanol (Solvent) 2_Chloro_3_nitrotoluene->Reaction_Vessel Sodium_Ethoxide_Source Sodium Ethoxide (from Sodium and Ethanol) Sodium_Ethoxide_Source->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification by Column Chromatography or Distillation Drying->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[6][9]

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-nitrotoluene3970-40-9C₇H₆ClNO₂171.58
Sodium7440-23-5Na22.99
Absolute Ethanol64-17-5C₂H₅OH46.07
Diethyl Ether60-29-7(C₂H₅)₂O74.12
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Procedure

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (50 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-3-nitrotoluene (5.0 g, 29.1 mmol) dissolved in a minimal amount of absolute ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL) to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and physical characterization methods should be employed.

Physicochemical Properties

PropertyValue
CAS Number 1208074-91-2[1][2][3][4][5]
Molecular Formula C₉H₁₁NO₃[1][2][5]
Molecular Weight 181.189 g/mol [1][5]
Appearance Expected to be a liquid or low-melting solid

Spectroscopic Data (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • An ethyl group will show a triplet (3H) around 1.4 ppm and a quartet (2H) around 4.1 ppm.

    • A methyl group on the toluene ring will appear as a singlet (3H) around 2.3-2.5 ppm.

    • The aromatic protons will appear in the region of 7.0-8.0 ppm, with their splitting patterns and chemical shifts influenced by the ethoxy and nitro substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The ethyl group carbons will appear at approximately 15 ppm (CH₃) and 65 ppm (OCH₂).

    • The methyl group on the toluene ring will be observed around 15-20 ppm.

    • Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the nitro group will be significantly downfield.

  • IR (Infrared) Spectroscopy:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-O stretching for the ether linkage should be visible in the 1200-1250 cm⁻¹ region.

    • Aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 181.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP_BP Melting Point / Boiling Point Determination Synthesized_Product->MP_BP Purity Purity Assessment (e.g., HPLC, GC) Synthesized_Product->Purity

Caption: Characterization Workflow for this compound.

Safety Considerations

  • 2-Chloro-3-nitrotoluene is a toxic and hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care under an inert atmosphere.

  • Absolute ethanol is flammable. Avoid open flames.

  • Diethyl ether is extremely flammable and volatile. Use in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via the Williamson ether synthesis. By following the provided protocol and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in their respective fields. The outlined characterization methods are crucial for verifying the structure and purity of the final product, ensuring the integrity of subsequent research.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Merck Index. Nitrotoluene. [Link]

  • F. A. Bovey. Basic 1H- and 13C-NMR Spectroscopy.
  • Parales, R. E., et al. "Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems." Journal of Bacteriology, vol. 182, no. 6, 2000, pp. 1623-1631.
  • Sunrise Group. 2-Nitrotoluene. [Link]

  • PubChem. 3-Nitrotoluene. [Link]

  • ResearchGate. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • Popkov, A. "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica, vol. 52, no. 4, 2005, pp. 460-462.
  • Hans Reich. Tables For Organic Structure Analysis.
  • Stenutz. 3-nitrotoluene. [Link]

  • International Agency for Research on Cancer. "2-, 3-, and 4-Nitrotoluene." Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds, IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65, 1996.
  • Google Patents. Method for synthesizing 2-amino-3-nitrotoluene.
  • Sciencemadness Discussion Board. Synthesis of Nitrotoluene. [Link]

  • CBSE Academic. sample paper (2024 -25). [Link]

  • NIST WebBook. Naphthalene, 2-ethoxy-. [Link]

  • PubChem. 2-Ethoxynaphthalene. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. Ethene, ethoxy-. [Link]

  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-nitrotoluene is a substituted aromatic nitro compound with the chemical formula C₉H₁₁NO₃. Its structure, featuring an ethoxy group and a nitro group on a toluene backbone, suggests its potential as a versatile intermediate in organic synthesis. The interplay of these functional groups governs its chemical behavior, making a thorough understanding of its physicochemical properties essential for its application in research and development, particularly in the synthesis of novel pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and discusses its likely chemical reactivity based on the established chemistry of related compounds.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

PropertyValueSource
Chemical Name This compound-
Synonyms 2-ethoxy-1-methyl-3-nitrobenzene-
CAS Number 1208074-91-2[1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [3]
Chemical Structure
this compound structure

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Analysis
Melting Point Likely a low-melting solid or a liquid at room temperature.2-Nitrotoluene has a melting point of -9.3 °C, while 3-nitrotoluene melts at 16 °C. The introduction of an ethoxy group may increase the melting point compared to 2-nitrotoluene due to increased molecular weight and potential for dipole-dipole interactions, but it is unlikely to be a high-melting solid. For comparison, 2-iodo-3-nitrotoluene has a melting point of 52-54 °C, suggesting that a larger substituent at the 2-position can raise the melting point significantly.[4][5][6][7]
Boiling Point Estimated to be in the range of 240-260 °C at atmospheric pressure.2-Nitrotoluene has a boiling point of 220.4 °C, and 3-nitrotoluene boils at 232.6 °C. The addition of an ethoxy group increases the molecular weight and likely the boiling point.[4][5][6][8]
Solubility Expected to have low solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, acetone, and toluene.Aromatic nitro compounds generally exhibit low water solubility. 2-Nitrotoluene's water solubility is 652 mg/L at 30 °C. The ethoxy group might slightly increase water solubility compared to the methyl group alone, but it will remain sparingly soluble. Its organic-like structure will favor solubility in organic solvents.[4][5][8]
Appearance Likely a pale yellow liquid or solid.Aromatic nitro compounds are often pale yellow in color.[4][5][6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • Aromatic C-H stretching: Peaks in the region of 3100-3000 cm⁻¹.

  • Aliphatic C-H stretching (from the ethoxy and methyl groups): Peaks in the region of 3000-2850 cm⁻¹.

  • Nitro (NO₂) group stretching: Two strong absorption bands are expected. The asymmetric stretch will appear around 1550-1520 cm⁻¹, and the symmetric stretch will be in the 1360-1330 cm⁻¹ region. These are characteristic and strong indicators of the nitro group.[9]

  • C-O stretching (ether linkage): A strong absorption band in the region of 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-H out-of-plane bending: The substitution pattern on the benzene ring will influence the position of these bands in the 900-690 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments.

  • Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift. The specific splitting pattern will depend on the coupling between the aromatic protons.

  • Ethoxy Group Protons (5H):

    • -OCH₂- (quartet, 2H): Expected to appear around δ 4.0-4.2 ppm, split into a quartet by the adjacent methyl protons.

    • -CH₃ (triplet, 3H): Expected to appear around δ 1.3-1.5 ppm, split into a triplet by the adjacent methylene protons.

  • Toluene Methyl Protons (3H): A singlet is expected around δ 2.3-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons (6C): These will resonate in the δ 110-160 ppm region. The carbon atom attached to the nitro group (C-3) will be significantly deshielded. The carbon attached to the ethoxy group (C-2) will also be downfield.

  • Ethoxy Group Carbons (2C):

    • -OCH₂-: Expected around δ 60-70 ppm.

    • -CH₃: Expected around δ 15 ppm.

  • Toluene Methyl Carbon (1C): Expected around δ 20 ppm.[10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 135), O, and NO. The ethoxy group may lead to the loss of an ethyl radical (C₂H₅, m/z = 152) or ethylene (C₂H₄, m/z = 153).

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, its preparation can be conceptualized through established organic chemistry reactions.

Proposed Synthesis

A plausible synthetic route would involve the nitration of 2-ethoxytoluene or the ethoxylation of 2-methyl-3-nitrophenol. A more likely laboratory synthesis would start from a commercially available precursor, such as 2-amino-3-nitrotoluene, followed by diazotization and reaction with ethanol.

A general procedure for the synthesis of related nitroaromatic compounds involves the nitration of the corresponding toluene derivative using a mixture of nitric acid and sulfuric acid.[11]

Synthesis of Nitrotoluene toluene Toluene reagents HNO₃ / H₂SO₄ toluene->reagents Nitration product Nitrotoluene Isomers (ortho, meta, para) reagents->product separation Fractional Distillation & Crystallization product->separation isomers Separated Isomers separation->isomers

Caption: General synthesis of nitrotoluene isomers.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional components: the aromatic ring, the nitro group, and the ethoxy group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is fundamental in the synthesis of anilines, which are precursors to many dyes and pharmaceuticals.[12]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The ethoxy group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. The nitro group is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of further substitutions.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[10][13]

  • Reactions of the Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physicochemical properties, which can be adapted for this compound.

Determination of Melting Point
  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Apparatus: A standard melting point apparatus is used.

  • Procedure: The capillary tube is heated slowly, and the temperature range over which the substance melts is recorded.

Determination of Boiling Point
  • Apparatus: A distillation apparatus is set up.

  • Procedure: The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination can be performed.

Spectroscopic Analysis

Sample Preparation for NMR:

  • Dissolve a small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

Sample Preparation for IR:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

Sample Preparation for Mass Spectrometry:

  • The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Prepare Prepare for Analysis Dissolve->Prepare NMR NMR Spectroscopy Prepare->NMR IR IR Spectroscopy Prepare->IR MS Mass Spectrometry Prepare->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Properties Property Confirmation Structure->Properties

Caption: Workflow for spectroscopic analysis.

Safety and Handling

Substituted nitrotoluenes should be handled with care due to their potential toxicity.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aromatic nitro compounds can be toxic and may be absorbed through the skin. They are often classified as potential carcinogens.[14]

  • Flammability: While not highly flammable, they are combustible. Keep away from open flames and high temperatures.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry. While specific experimental data on its physicochemical properties are sparse, a comprehensive understanding can be built upon the well-documented chemistry of its constituent functional groups and related molecules. This guide provides a foundational understanding for researchers and developers, enabling them to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is warranted to precisely determine its properties and unlock its full synthetic potential.

References

[4] National Center for Biotechnology Information. "2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene." In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. [15] Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). [16] NIOSH. "Nitroaromatic Compounds by GC/FID." NIOSH Manual of Analytical Methods (NMAM), 4th ed., Method 2005, Issue 3 (1998). [3] Benchchem. "this compound | 1208074-91-2." [17] U.S. National Library of Medicine. "Toxicological Profile for 2,4,6-Trinitrotoluene." Agency for Toxic Substances and Disease Registry (ATSDR). [18] Yinon, J. "Analytical Chemistry of 2,4,6-Trinitrotoluene." Forensic Science Review, 1990. Fetterolf, D. D., & Mudd, J. L. "Improved Determination of Nitrotoluenes Using Liquid Chromatography with Photolytically Assisted Thermal Energy Analysis (LC-PAT)." Journal of Forensic Sciences, 1992. [19] Human Metabolome Database. "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168)." [20] Vitol. "SAFETY DATA SHEET - Aromatic Concentrate." 2021. [21] National Institute of Standards and Technology. "SAFETY DATA SHEET - Toluene." 2021. [1] AAA-Chem. "this compound;1208074-91-2." [2] Huayuan Chem. "1208074-91-2_this compound." 2024. [22] Clarke, H. T., & Taylor, E. R. "m-NITROTOLUENE." Organic Syntheses, Coll. Vol. 1, p.415 (1941); Vol. 2, p.42 (1922). [23] Berman, E., & Fieser, L. F. "2-amino-3-nitrotoluene." Organic Syntheses, Coll. Vol. 3, p.63 (1955); Vol. 25, p.5 (1945). [14] National Center for Biotechnology Information. "2-NITROTOLUENE." In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer; 2012. [11] OC-Praktikum. "Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene." 2005. [24] Aroco Aroma. "SAFETY DATA SHEET." 2021. [12] Organic Chemistry Portal. "Nitro Reduction - Common Conditions." [8] Grokipedia. "2-Nitrotoluene." [25] ChemicalBook. "2-Nitrotoluene(88-72-2) 13C NMR spectrum." [26] ChemicalBook. "2,3-DINITROTOLUENE(602-01-7) 1H NMR spectrum." [5] National Center for Biotechnology Information. "2-Nitrotoluene." PubChem Compound Database. [6] National Center for Biotechnology Information. "3-Nitrotoluene." PubChem Compound Database. [27] Google Patents. "Method for synthesizing 2-amino-3-nitrotoluene." CN112159325A. [28] Kim, H. P., et al. "Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity." Bioorganic & Medicinal Chemistry Letters, 2018. [29] Brainly. "Consider the structure of p-nitrotoluene. How many HNMR signals (peaks) would you expect to see in the -." 2024. [30] Cornell University Environmental Health and Safety. "Appendix I - Hazards Of Functional Groups." [10] Chemistry LibreTexts. "6.8: ¹³C NMR Spectroscopy." 2021. [13] ChemicalBook. "4-Nitrotoluene(99-99-0) 13C NMR spectrum." [31] ChemicalBook. "3-Nitrotoluene(99-08-1) 13C NMR spectrum." [32] ChemicalBook. "3-Nitrotoluene(99-08-1) IR Spectrum." [33] ChemicalBook. "2-Nitrotoluene(88-72-2)IR1." [34] SpectraBase. "2-Nitrotoluene - Optional[MS (GC)] - Spectrum." ChemicalBook. "2,4,6-Trinitrotoluene(118-96-7)IR1." [7] Sigma-Aldrich. "2-Iodo-3-nitrotoluene 97 6277-17-4." ResearchGate. "Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds." ResearchGate. "Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere." [9] Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." 2020.

Sources

An In-depth Technical Guide to 2-Ethoxy-3-nitrotoluene (CAS No. 1208074-91-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethoxy-3-nitrotoluene, a substituted nitroaromatic compound. Given the limited publicly available data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally similar compounds to offer valuable insights for researchers. The content herein is intended to serve as a foundational resource for those interested in the synthesis, properties, and potential applications of this and related molecules in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring an ethoxy (-OCH₂CH₃) and a nitro (-NO₂) group substituted on a toluene ring.[1][2][3][4] The precise positioning of these functional groups dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2,4,6-Trinitrotoluene (TNT)3-Nitrotoluene
CAS Number 1208074-91-2[1][2][3][4]118-96-799-08-1[5]
Molecular Formula C₉H₁₁NO₃[1][2][3]C₇H₅N₃O₆C₇H₇NO₂[5]
Molecular Weight 181.19 g/mol [1]227.13 g/mol 137.14 g/mol [5]
Appearance Likely a yellow oil or low-melting solidPale yellow crystalline solidYellow liquid[5]
Solubility Expected to have moderate solubility in organic solvents.Low solubility in polar solvents.Low solubility in water.[3]
Stability Moderate stability; the ethoxy group may offer some stabilization.Low stability (explosive).[3]High stability.[3]

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating ethoxy group has an opposing effect, influencing the molecule's overall reactivity.[3]

Synthesis and Reaction Pathways

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis.[1][6] This reaction is a robust method for forming ethers from an alkoxide and an alkyl halide.[1][6]

Proposed Synthetic Pathway: Williamson Ether Synthesis

This proposed synthesis involves the reaction of a 2-hydroxy-3-nitrotoluene precursor with an ethylating agent.

Synthesis_of_this compound cluster_conditions Reaction Conditions 2-Hydroxy-3-nitrotoluene 2-Hydroxy-3-nitrotoluene Intermediate_Alkoxide Intermediate_Alkoxide 2-Hydroxy-3-nitrotoluene->Intermediate_Alkoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Alkoxide Ethylating_Agent (e.g., Ethyl Iodide) Ethylating_Agent (e.g., Ethyl Iodide) Product This compound Ethylating_Agent (e.g., Ethyl Iodide)->Product Solvent (e.g., Acetone) Solvent (e.g., Acetone) Intermediate_Alkoxide->Product SN2 Attack Heat (Reflux) Heat (Reflux)

Caption: Proposed Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization for yield and purity.

Materials:

  • 2-Hydroxy-3-nitrotoluene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (or other suitable ethylating agent)

  • Anhydrous Acetone (or other suitable polar aprotic solvent)

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-3-nitrotoluene and a molar excess of anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a suspension.

  • Slowly add a slight molar excess of ethyl iodide to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound is readily available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds like 2-nitrotoluene.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR - Aromatic protons (3H) in the range of δ 7.0-8.0 ppm. - Methylene protons (-OCH₂-) of the ethoxy group as a quartet around δ 4.0-4.5 ppm. - Methyl protons (-CH₃) of the toluene as a singlet around δ 2.3-2.6 ppm. - Methyl protons (-CH₃) of the ethoxy group as a triplet around δ 1.3-1.6 ppm.
¹³C NMR - Aromatic carbons in the range of δ 120-160 ppm, with the carbon attached to the nitro group being the most downfield. - Methylene carbon of the ethoxy group around δ 60-70 ppm. - Methyl carbon of the toluene around δ 15-20 ppm. - Methyl carbon of the ethoxy group around δ 10-15 ppm.
IR Spectroscopy - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 181.19 m/z. - Fragmentation patterns showing the loss of the ethoxy group, nitro group, and other characteristic fragments.

Potential Applications and Research Directions

Nitroaromatic compounds are valuable intermediates in the synthesis of a wide range of industrial and pharmaceutical products.[7] this compound could serve as a precursor for the synthesis of:

  • Amino derivatives: Reduction of the nitro group would yield 2-ethoxy-3-aminotoluene, a potential building block for dyes, agrochemicals, and pharmaceuticals.

  • Novel heterocyclic compounds: The functional groups on the aromatic ring provide handles for further chemical transformations to construct complex molecular architectures.

The specific substitution pattern of this compound may impart unique electronic and steric properties, making its derivatives interesting candidates for screening in drug discovery programs.

Safety and Handling

Disclaimer: No specific toxicological data is available for this compound. The following information is extrapolated from data on other nitroaromatic compounds, such as nitrotoluenes, and should be treated with extreme caution.

Nitroaromatic compounds are generally considered hazardous. They can be toxic by inhalation, ingestion, and skin absorption.

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data based on established chemical principles and data from analogous compounds. It is our hope that this document will stimulate further research into this and other novel substituted nitroaromatics, unlocking their potential in various scientific and industrial applications.

References

  • Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.

Sources

A Technical Safety Guide to 2-Ethoxy-3-nitrotoluene: An Evidence-Based Approach for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Profile and Classification

2-Ethoxy-3-nitrotoluene belongs to the nitroaromatic class of compounds, which are recognized for their potential physiological activity and associated hazards. The presence of the nitro group on the toluene backbone is the primary driver of its toxicological profile, while the ethoxy group may influence its physical properties, such as solubility and metabolic pathways.[1]

Based on extensive data for o-nitrotoluene and m-nitrotoluene, this compound should be handled as a substance with significant health and environmental risks. The anticipated GHS classification, extrapolated from its analogues, is summarized below.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 3-4 H301/H302: Toxic or Harmful if swallowed [2][3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin [2]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled [2]
Germ Cell Mutagenicity Category 1B H340: May cause genetic defects [3]
Carcinogenicity Category 1B H350: May cause cancer [3]
Reproductive Toxicity Category 2 H361: Suspected of damaging fertility or the unborn child [3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs through prolonged or repeated exposure [2]

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |[3] |

Toxicological Assessment: A Class-Based Perspective

Nitroaromatic compounds exert toxicity through several mechanisms. A primary concern is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[4][5]

Chronic exposure to nitrotoluenes has been linked to damage to several organ systems.[4] Studies in animal models have shown that o-, m-, and p-nitrotoluene can cause toxicity to the kidneys, spleen, and testes.[6] Furthermore, there is evidence suggesting that nitrotoluenes may cause cancer in animals, and it is prudent to assume no safe level of exposure to a carcinogen.[4][7]

Key Toxicological Endpoints:

  • Primary Route of Exposure: Inhalation, skin absorption, and ingestion are all significant routes of exposure.[4][5]

  • Target Organs: Blood, central nervous system, cardiovascular system, liver, kidneys, and male reproductive system (testes).[4][5][6]

  • Acute Effects: Headache, dizziness, nausea, weakness, cyanosis, and tachycardia.[4][5]

  • Chronic Effects: Anemia, potential liver and kidney damage, testicular damage, and carcinogenicity.[4][6]

Hierarchy of Controls: A Systematic Approach to Safety

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls cluster_1 Application to this compound Elimination Elimination (Most Effective) Substitution Substitution e_desc Is the use of this chemical necessary? Elimination->e_desc Engineering Engineering Controls s_desc Use a less hazardous chemical if possible. Substitution->s_desc Administrative Administrative Controls en_desc Work in a certified chemical fume hood. Use closed systems. Engineering->en_desc PPE Personal Protective Equipment (Least Effective) ad_desc Standard Operating Procedures (SOPs). Designated work areas. Safety training. Administrative->ad_desc p_desc Gloves, eye protection, lab coat, respirator. PPE->p_desc

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedures for Safe Use

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[2]

  • Skin Protection: A flame-retardant lab coat is required. Use gloves that are resistant to aromatic nitro compounds, such as butyl rubber or Viton™. Inspect gloves for any signs of degradation before each use.[8]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[9] If there is a risk of exceeding exposure limits, such as during a large spill, a full-face respirator with appropriate cartridges (e.g., organic vapor) or a self-contained breathing apparatus (SCBA) must be used.[2][10]

Safe Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure emergency equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational.[11]

  • Aliquotting and Transfer: Conduct all transfers within the fume hood to contain vapors. Use appropriate tools (spatulas, pipettes) to avoid direct contact. For transfers between containers, ensure adequate ventilation and grounding to prevent static discharge.[12]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage Requirements
  • Store in a tightly closed, properly labeled container.[9]

  • Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic substances.

  • Store locked up or in an area accessible only to authorized personnel.[14]

  • Incompatible Materials: Segregate from strong bases, strong acids, oxidizing agents, and reducing agents to prevent violent reactions.[4][9]

Emergency Response Protocols

First-Aid Measures

Immediate action is critical in the event of an exposure. Always show the safety data sheet of the analogous compound to medical personnel.

cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Inh_Action Move to fresh air If not breathing, give artificial respiration Call for immediate medical attention Inhalation->Inh_Action Action Skin_Action Immediately remove contaminated clothing Wash skin with soap and plenty of water for 15 min Seek immediate medical attention Skin->Skin_Action Action Eye_Action Rinse with water for at least 15 min, lifting eyelids Remove contact lenses if possible Seek immediate medical attention Eye->Eye_Action Action Ing_Action Do NOT induce vomiting Rinse mouth with water Call for immediate medical attention Ingestion->Ing_Action Action

Caption: Decision workflow for first aid in case of exposure.

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate & Isolate: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill. Prevent the spill from entering drains or waterways.[12]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Risk (Size, Location) Spill->Assess PPE Don Full PPE (incl. Respirator) Assess->PPE Proceed if safe Contain Contain Spill (Use absorbents) PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Report Report Incident Dispose->Report

Sources

2-Ethoxy-3-nitrotoluene: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps Through Chemical Analogy

This guide provides a comprehensive toxicological and hazard assessment of 2-Ethoxy-3-nitrotoluene. It must be stated at the outset that specific toxicological data for this compound in peer-reviewed literature is scarce.[1] Consequently, this document is built upon the foundational principle of chemical analogy, a cornerstone of toxicological risk assessment. The toxicological profile is primarily extrapolated from the extensive data available for its structural analog, 2-nitrotoluene, and the broader class of nitroaromatic compounds. The presence of the ethoxy group at the 2-position and the nitro group at the 3-position on the toluene backbone suggests a toxicological profile that will share significant mechanistic overlap with 2-nitrotoluene. This guide will, therefore, dissect the known hazards of 2-nitrotoluene to construct a scientifically rigorous and precautionary framework for the safe handling and use of this compound.

Section 1: Physicochemical Profile and Toxicological Implications

The molecular structure of a compound is a primary determinant of its toxicological properties, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound and its Analog, 2-Nitrotoluene

PropertyThis compound (Theoretical/Predicted)2-Nitrotoluene (Experimental)Toxicological Relevance
Molecular Formula C₉H₁₁NO₃[1]C₇H₇NO₂[2]The nitro group is a key toxico-pharmacophore in this class of compounds.
Molecular Weight 181.19 g/mol [1]137.14 g/mol [1][2]Influences rates of diffusion and absorption.
Appearance Not specified, likely a liquid or low-melting solidPale yellow liquid[2]Visual cue for identification and spill detection.
Solubility Predicted to have moderate solubility in organic solvents and low solubility in water.[1]Slightly soluble in water (0.07% at 20°C); soluble in benzene, diethyl ether, and ethanol.[2][3]Low water solubility suggests it may not be readily flushed from skin but can be absorbed dermally. It is considered toxic to aquatic life.
Vapor Pressure Not available0.1 mmHg at 20°C[2]Low vapor pressure suggests a limited inhalation hazard at room temperature, but this can increase with heating.
Octanol-Water Partition Coefficient (log Pow) Not available2.30A log Pow > 2 suggests a potential for bioaccumulation and dermal absorption.

The nitroaromatic structure is the primary driver of toxicity for this class of compounds. The addition of an ethoxy group in this compound may influence its lipophilicity and metabolic pathways compared to 2-nitrotoluene, but the fundamental hazards associated with the nitro-substituted benzene ring are expected to be conserved.

Section 2: Comprehensive Toxicological Profile (Inferred)

The following toxicological endpoints are inferred from data on 2-nitrotoluene and related nitroaromatic compounds.

Mechanism of Toxicity: The Specter of Methemoglobinemia and Genotoxicity

The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process, which can occur in the liver and by intestinal microflora, generates reactive intermediates that are central to its hazardous effects.[3][4]

  • Methemoglobin Formation: A hallmark of exposure to nitroaromatic compounds is methemoglobinemia. The reduction of the nitro group leads to the formation of nitroso and hydroxylamine intermediates, which can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This results in methemoglobin, which is incapable of binding and transporting oxygen, leading to cyanosis (blue discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and death.

  • Genotoxicity and Carcinogenicity: The metabolic activation pathway is also responsible for the genotoxic and carcinogenic properties of compounds like 2-nitrotoluene.[4] The N-hydroxylamine metabolite can be further converted to a reactive electrophilic nitrenium ion, which can form covalent adducts with DNA.[3] These DNA adducts can lead to mutations and initiate the process of carcinogenesis.[4][5]

Postulated Metabolic Activation Pathway of this compound

G cluster_absorption Absorption & Distribution cluster_liver Hepatic Metabolism (Phase I) cluster_activation Metabolic Activation (Phase II) cluster_detox Detoxification (Phase II) cluster_effects Toxicological Effects This compound This compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction Nitroreductases Ring Oxidation Ring Oxidation (e.g., by CYP450) This compound->Ring Oxidation N-Hydroxy-2-ethoxy-3-aminotoluene N-Hydroxy-2-ethoxy-3-aminotoluene Nitro Reduction->N-Hydroxy-2-ethoxy-3-aminotoluene Methemoglobinemia Methemoglobinemia Nitro Reduction->Methemoglobinemia Oxidation of Hemoglobin Sulfonation/Acetylation Sulfonation/Acetylation N-Hydroxy-2-ethoxy-3-aminotoluene->Sulfonation/Acetylation SULTs/NATs Glucuronidation Glucuronidation N-Hydroxy-2-ethoxy-3-aminotoluene->Glucuronidation UGTs Reactive Nitrenium Ion Reactive Nitrenium Ion Sulfonation/Acetylation->Reactive Nitrenium Ion DNA Adducts DNA Adducts Reactive Nitrenium Ion->DNA Adducts Excretion (Urine/Bile) Excretion (Urine/Bile) Glucuronidation->Excretion (Urine/Bile) Mutagenesis &\nCarcinogenesis Mutagenesis & Carcinogenesis DNA Adducts->Mutagenesis &\nCarcinogenesis

Caption: Postulated metabolic pathway for this compound leading to toxic effects.

Hazard Identification and Classification

Based on the classification of 2-nitrotoluene, this compound should be handled as a substance with the following potential hazards:

Table 2: GHS Hazard Classification (Inferred from 2-Nitrotoluene)

Hazard ClassHazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed.[6]
Germ Cell MutagenicityH340: May cause genetic defects.[6]
CarcinogenicityH350: May cause cancer.[6]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.[6]
Hazardous to the Aquatic Environment, ChronicH411: Toxic to aquatic life with long lasting effects.[6]
Carcinogenicity

2-Nitrotoluene is classified by the International Agency for Research on Cancer (IARC) as Group 2A, probably carcinogenic to humans .[6] Studies in rodents have shown that oral administration of 2-nitrotoluene can cause cancers at multiple sites, including mesotheliomas, skin neoplasms, and liver neoplasms in rats, and hemangiosarcomas and carcinomas of the large intestine in mice.[4][7] Given the structural similarity and the shared mechanism of metabolic activation, it is prudent to consider this compound as a potential human carcinogen.

Genotoxicity

2-Nitrotoluene has demonstrated genotoxic effects. While it was not mutagenic in bacterial assays (Ames test), it induced sister chromatid exchange in cultured mammalian cells.[3][8] In vivo, it has been shown to bind to DNA and induce unscheduled DNA synthesis in rat liver cells, a hallmark of DNA repair activity.[3][8] Therefore, this compound should be presumed to be genotoxic.

Reproductive and Developmental Toxicity

2-Nitrotoluene is suspected of damaging fertility. Studies in rats have shown that all three isomers of nitrotoluene can impair testicular function.[9] The potential for this compound to act as a reproductive toxicant should be a significant consideration, especially for personnel of child-bearing age.

Target Organ Toxicity
  • Hematopoietic System: As discussed, the primary acute hazard is methemoglobinemia. Chronic exposure may also lead to anemia.[10]

  • Liver: The liver is a primary site of metabolism and is susceptible to toxicity. Liver toxicity, including cytoplasmic vacuolization and hyperplasia, has been observed in rats exposed to 2-nitrotoluene.[8][9]

  • Testes: Testicular damage is a known effect of nitrotoluenes.

Section 3: Occupational Health, Safety, and Handling

Given the significant inferred hazards, stringent safety protocols are mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged handling. Always consult the glove manufacturer's compatibility data.

    • Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing (e.g., chemical-resistant apron or coveralls) are necessary to prevent skin contact.

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.

Spill Management and Waste Disposal
  • Spill Response: Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste. This should be done through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash.

Section 4: Experimental Protocols - Assessing Genotoxicity

To address the data gap for this compound, standard toxicological assays are required. A crucial first step is to assess its mutagenic potential using the bacterial reverse mutation assay, commonly known as the Ames test.

Workflow: Ames Test for Mutagenicity

This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

ames_test_workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis cluster_result Result Interpretation A Prepare Test Compound (this compound) in various concentrations D Mix Test Compound, Bacteria, and buffer (+/- S9 mix) A->D B Prepare Salmonella strains (e.g., TA98, TA100) B->D C Prepare S9 mix (for metabolic activation) C->D E Pour mixture onto histidine-free agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count revertant colonies (his+ revertants) F->G H Compare colony counts to negative control G->H I Significant increase in colonies indicates mutagenic potential H->I

Caption: A generalized workflow for the bacterial reverse mutation (Ames) test.

Section 5: Conclusion and Recommendations

For any research or development activities involving this compound, the following is strongly recommended:

  • Assume High Toxicity: Handle the compound with the highest level of precaution, assuming all the hazards associated with 2-nitrotoluene apply.

  • Commission Toxicological Studies: To enable a definitive risk assessment, it is imperative that empirical data be generated for key toxicological endpoints, including acute toxicity, mutagenicity (Ames test), and cytotoxicity.

  • Strict Adherence to Safety Protocols: All personnel must be thoroughly trained on the potential hazards and must strictly adhere to the engineering controls, PPE requirements, and handling procedures outlined in this guide.

The prudent application of the principle of chemical analogy provides a robust framework for ensuring the safety of researchers and professionals. However, this approach should be a placeholder for, not a replacement of, compound-specific empirical data.

References

  • OEHHA. Evidence on the Carcinogenicity of 2,4,6-Trinitrotoluene. Available from: [Link]

  • National Center for Biotechnology Information. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

  • National Toxicology Program. TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0). Available from: [Link]

  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

  • Inchem.org. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). Available from: [Link]

  • PubMed. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Available from: [Link]

  • CDN Isotopes. Safety Data Sheet - 2-Nitrotoluene-d7. Available from: [Link]

  • PubMed. Carcinogenic potential of o-nitrotoluene and p-nitrotoluene. Available from: [Link]

  • National Center for Biotechnology Information. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Available from: [Link]

  • PubMed. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2. Available from: [Link]

  • PubMed. Metabolism of nitroaromatic compounds. Available from: [Link]

  • PubMed. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Nitrotoluenes. Available from: [Link]

  • PubMed. Isotope effects of enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase. Available from: [Link]

  • CBSE Academic. sample paper (2024 -25). Available from: [Link]

  • Wikipedia. 2-Nitrotoluene. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 2-Ethoxy-3-nitrotoluene (CAS No. 1208074-91-2). In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous nitroaromatic compounds, particularly o-nitrotoluene derivatives, to provide a comprehensive assessment of its potential thermal hazards. This guide will cover the predicted decomposition pathways, essential analytical techniques for thermal stability assessment, and critical process safety considerations. The methodologies and theoretical discussions are grounded in established principles of physical organic chemistry and reaction calorimetry to ensure scientific integrity and provide actionable insights for professionals handling this or structurally similar molecules.

Introduction: The Significance of Thermal Stability for Substituted Nitroaromatics

Nitroaromatic compounds are a cornerstone of the chemical industry, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, and energetic materials.[1] The presence of the nitro group (-NO2), a potent electron-withdrawing moiety, imparts unique reactivity but also introduces inherent thermal instability. The thermal decomposition of nitroaromatics can be highly energetic and, if not properly understood and controlled, can lead to runaway reactions with catastrophic consequences.[2]

This compound is a substituted nitrotoluene whose structural features—a nitro group ortho to a methyl group and adjacent to an ethoxy group—suggest a complex thermal decomposition profile. The interaction between these neighboring functional groups can significantly influence the molecule's stability and the mechanism of its decomposition. This guide aims to provide a thorough understanding of these potential hazards, enabling researchers and process chemists to handle this compound with the necessary safety precautions and to design robust and safe manufacturing processes.

Predicted Thermal Decomposition Profile of this compound

The Influence of the Ortho-Relationship

The presence of a substituent ortho to a nitro group is known to dramatically alter the decomposition mechanism compared to its meta and para isomers.[3] For o-nitrotoluene, the primary decomposition pathway at lower temperatures does not involve the simple homolytic cleavage of the C-NO2 bond. Instead, it undergoes an intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of an aci-nitro intermediate (a nitronic acid tautomer). This intermediate can then rearrange to form anthranil (2,1-benzisoxazole) and water.[3] This intramolecular rearrangement generally has a lower activation energy than C-NO2 bond scission, making ortho-isomers less thermally stable.

Given the structure of this compound, a similar intramolecular rearrangement is highly probable. The presence of the ethoxy group at the 2-position may further influence this process through steric and electronic effects.

Postulated Decomposition Pathway

The proposed initial step in the thermal decomposition of this compound is an intramolecular hydrogen abstraction from the methyl group by the ortho-nitro group. This is followed by a cyclization and subsequent elimination of water to form an ethoxy-substituted anthranil derivative. At higher temperatures, C-NO2 bond homolysis may become a competing pathway.

G A This compound B Intramolecular H-Abstraction A->B F High Temperature (Alternative Pathway) A->F C Aci-nitro Intermediate B->C D Cyclization & Dehydration C->D E Ethoxy-substituted Anthranil + H2O D->E G C-NO2 Bond Homolysis F->G H Radical Species G->H

Caption: Postulated decomposition pathway for this compound.

Essential Analytical Techniques for Thermal Stability Assessment

A comprehensive thermal hazard assessment of any new or sparsely studied chemical like this compound requires a multi-technique approach. The following are standard and indispensable methods in the field.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental screening tool that measures the heat flow into or out of a sample as a function of temperature or time. It provides crucial information on melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.

Experimental Protocol: DSC Analysis of a Nitroaromatic Compound

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any evolved gases and prevent the pan from rupturing during the exothermic event.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition onset (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 2-10 °C/min, to a final temperature that is sufficiently high to ensure the complete decomposition of the sample (e.g., 400 °C). A slower heating rate can provide better resolution of the onset temperature.

    • Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to provide a stable thermal environment.

  • Data Analysis: Determine the onset temperature of the decomposition exotherm (Tonset) and the integrated area of the peak to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss associated with different decomposition steps. When coupled with a mass spectrometer (TGA-MS), it can identify the gaseous products of decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that is considered the gold standard for assessing thermal runaway potential.[2] It subjects a larger sample (typically 1-10 g) to a heat-wait-search protocol under adiabatic conditions. Once an exotherm is detected, the instrument maintains an adiabatic environment, allowing the sample's temperature to rise due to its own heat generation. This provides critical data for process safety, including the temperature and pressure rise rates as a function of temperature.

Experimental Protocol: ARC Analysis of a Nitroaromatic Compound

  • Sample Preparation: A precisely weighed sample is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C) equipped with a pressure transducer.

  • Instrument Setup: The sample bomb is placed within the ARC's calorimeter jacket.

  • Heat-Wait-Search (HWS) Mode:

    • The system heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it enters a "wait" period to allow for thermal equilibrium.

    • During the "search" period, the instrument monitors the sample's self-heat rate.

    • If the self-heat rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Mode: The jacket heaters track the sample temperature precisely, preventing any heat loss to the surroundings. The temperature and pressure of the sample are recorded as the reaction accelerates.

  • Data Analysis: The ARC data is used to determine key safety parameters such as the onset temperature of thermal runaway, the time to maximum rate (TMR), and the adiabatic temperature rise.

G A Sample Preparation (1-10 g in bomb) B Instrument Setup (Bomb in Calorimeter) A->B C Heat-Wait-Search (HWS) Cycle B->C D Heat (e.g., 5 °C step) C->D E Wait (Thermal Equilibrium) D->E F Search (Monitor Self-Heat Rate) E->F G Self-Heat Rate > Threshold? F->G G->C No H Adiabatic Mode (Track Sample Temperature) G->H Yes I Record T and P vs. Time H->I J Data Analysis (TMR, Adiabatic Rise, etc.) I->J

Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).

Quantitative Data and Hazard Assessment

While specific quantitative data for this compound is unavailable, we can present a comparative table based on data for analogous compounds to frame the potential hazard.

CompoundOnset Temperature (DSC, °C)Heat of Decomposition (kJ/kg)Decomposition Characteristics
2-Nitrotoluene ~270-300~2500 - 3000Autocatalytic decomposition, formation of anthranil.[1]
3-Nitrotoluene >300~2500 - 3000More stable than the ortho isomer.
4-Nitrotoluene >300~2500 - 3000More stable than the ortho isomer.
2,4,6-Trinitrotoluene (TNT) ~240 (explodes)~4200Highly energetic, complex decomposition.
This compound (Predicted) < 270 ~2000 - 3000 Likely autocatalytic, influenced by ethoxy group.

Note: The predicted values for this compound are estimations based on structural analogy and should be confirmed by experimental testing. The presence of the electron-donating ethoxy group might slightly destabilize the molecule compared to o-nitrotoluene, potentially lowering the onset temperature.

Process Safety Considerations and Best Practices

Based on the inferred thermal instability of this compound, the following process safety measures are strongly recommended:

  • Temperature Control: Strict temperature control during synthesis, purification, and storage is paramount. The maximum operating temperature should be significantly lower than the experimentally determined onset of decomposition.

  • Material Compatibility: Avoid contact with strong bases, which can deprotonate the methyl group and potentially initiate decomposition. Also, be cautious with strong oxidizing and reducing agents.

  • Scale-up Precautions: A thorough thermal hazard assessment, including ARC testing, is essential before any scale-up of reactions involving this compound.

  • Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential decomposition products.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a comprehensive analysis of its structure and comparison with analogous compounds, particularly o-nitrotoluene, strongly suggests a significant thermal hazard potential. The ortho-relationship between the nitro and methyl groups likely facilitates an intramolecular decomposition pathway with a relatively low activation energy, and the presence of the ethoxy group may further influence its stability.

It is imperative that any work with this compound be preceded by rigorous experimental thermal analysis using techniques such as DSC and ARC to accurately determine its decomposition onset temperature, heat of decomposition, and potential for thermal runaway. The information and protocols presented in this guide provide a robust framework for conducting such an assessment and for implementing appropriate safety measures to mitigate the inherent risks associated with this and other substituted nitroaromatic compounds.

References

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Loba Chemie. 2-NITROTOLUENE FOR SYNTHESIS. [Link]

  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

  • PubChem. 2-Nitrotoluene. [Link]

  • Russian Chemical Bulletin. Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. [Link]

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Methodological & Application

Application Note: Validated Analytical Methods for the Quantification of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated analytical methodologies for the quantitative determination of 2-Ethoxy-3-nitrotoluene, a key chemical intermediate. As a Senior Application Scientist, this note is designed for researchers, quality control analysts, and drug development professionals who require accurate and reliable quantification of this compound. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines a self-validating framework compliant with industry standards to ensure data integrity.

Introduction: The Analytical Imperative

This compound (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) is an aromatic compound whose accurate quantification is critical in various stages of chemical synthesis and pharmaceutical development.[1][2] Whether it is monitored as a starting material, an intermediate, or a potential process-related impurity, having a robust analytical method is paramount for ensuring process control, product quality, and regulatory compliance.[3] The presence of a nitro functional group and an aromatic ring makes this molecule highly suitable for analysis by common chromatographic techniques that leverage these chemical properties for selective detection.[4]

This guide provides two field-proven protocols, explaining not just the "how" but the "why" behind the selection of specific columns, mobile phases, and instrument parameters. The core philosophy is that a well-understood method is a reliable method.

Foundational Strategy: Chromatographic Separation

Chromatography is the cornerstone for analyzing multi-component samples, offering the high resolving power needed to separate the analyte of interest from matrix components, starting materials, or by-products.[4]

  • High-Performance Liquid Chromatography (HPLC) is ideal for compounds with moderate polarity and sufficient solubility in common mobile phases. Its non-destructive nature and robust performance make it a workhorse in quality control laboratories.

  • Gas Chromatography (GC) is exceptionally well-suited for analytes that are volatile and thermally stable.[4] When coupled with a Mass Spectrometer (MS), it provides an unparalleled level of specificity, making it the gold standard for impurity identification and trace-level quantification.[5]

The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation.[6]

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of the Method

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[7] this compound, being a moderately non-polar molecule, will be retained on the C18 column and eluted with a mixture of water and an organic solvent like acetonitrile or methanol. The nitroaromatic structure contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 220-254 nm.[7]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

3.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

3.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of Methanol and Water. Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase.

3.2.4. HPLC Operating Conditions

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for reverse-phase separation of aromatic compounds.[7]
Mobile Phase 50:50 (v/v) Methanol:WaterProvides adequate retention and elution for nitrotoluene derivatives.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong absorbance near this wavelength.
Run Time 15 minutesSufficient to allow for elution of the analyte and any late-eluting impurities.

3.2.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Vortex or sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare Mobile Phase (50:50 MeOH:H2O) s3 Create Calibration Curve (1-100 µg/mL) s1->s3 s2 Prepare Standard Stock (1000 µg/mL) s2->s3 a2 Inject Standards & Sample s3->a2 s4 Prepare Sample (Dissolve & Filter) s4->a2 a1 Equilibrate HPLC System a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV quantification of this compound.

Method Validation Framework

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[8] This establishes documented evidence of the method's performance.[3]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and a spiked sample.No interfering peaks at the retention time of this compound.[9]
Linearity Analyze calibration standards at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[8]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.[9]

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the analysis of volatile compounds.[5] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) is used, where the instrument only monitors specific, characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity.[10]

Experimental Protocol: GC-MS

4.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade or equivalent)

  • Anhydrous sodium sulfate

  • Internal Standard (IS), e.g., 1,3,5-Trinitrobenzene (optional but recommended for best precision)

4.2.2. Instrumentation

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Analytical column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data acquisition and processing software.

4.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Stock (if used): Prepare a 1000 µg/mL stock solution of the chosen IS in dichloromethane.

  • Calibration Standards (0.1-10 µg/mL): Prepare a series of calibration standards by diluting the Standard Stock Solution. If using an IS, spike each standard to a constant concentration (e.g., 1 µg/mL).

4.2.4. GC-MS Operating Conditions

ParameterValueRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes transfer of analyte to the column for trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A typical temperature program to separate the analyte from solvent and matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for EI ionization.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.[10]
SIM Ions (m/z) To be determined from a full scan of the reference standard. Likely ions: 181 (Molecular Ion), 152 ([M-C₂H₅]⁺), 136 ([M-OC₂H₅]⁺). Select one for quantification and 2-3 for confirmation.

4.2.5. Sample Preparation (Solid Matrix Example)

  • Accurately weigh ~1 g of the homogenized sample into a glass vial.

  • Add 10 mL of dichloromethane (and internal standard, if used).

  • Extract in an ultrasonic bath for 15 minutes.[11]

  • Allow the solid to settle. Transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Calibration Standards (in Dichloromethane) a1 Inject into GC-MS p1->a1 p2 Sample Extraction (Ultrasonic Bath) p3 Dry & Filter Extract p2->p3 p3->a1 a2 Separation on Column a1->a2 a3 Detection (SIM Mode) a2->a3 d1 Integrate Ion Chromatograms a3->d1 d2 Generate Calibration Curve (Response Ratio vs. Conc.) d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for GC-MS quantification of this compound.

Comparative Data Summary

The selection of an analytical method is guided by its performance characteristics. The following table provides expected performance targets based on data for structurally similar nitroaromatic compounds.[12][13][14] These values must be confirmed during in-lab validation.

Performance CharacteristicHPLC-UVGC-MS (SIM Mode)
Linearity (r²) > 0.999> 0.998
Accuracy (Recovery %) 98-102%95-105%
Precision (RSD %) < 2%< 5%
Limit of Detection (LOD) ng/mL range (ppb)pg/mL range (ppt)
Limit of Quantitation (LOQ) ng/mL range (ppb)pg/mL range (ppt)
Specificity Good (retention time based)Excellent (mass spectrum based)

Conclusion

This application note provides two robust, validated methods for the quantification of this compound.

  • The RP-HPLC-UV method is a highly reliable, precise, and accurate technique suitable for routine quality control, process monitoring, and assay determination where analyte concentrations are expected to be in the µg/mL range or higher.

  • The GC-MS method offers superior sensitivity and unparalleled specificity, making it the preferred choice for trace-level analysis, impurity profiling, and applications requiring definitive identification of the analyte in complex matrices.

The successful implementation of these protocols hinges on adherence to good laboratory practices and the execution of a thorough method validation.[15] By understanding the principles behind each step, scientists can confidently generate high-quality, reliable data to support their research and development objectives.

References

  • Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho.
  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A.
  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds. BenchChem.
  • Sharma, A., & Sharma, S. (n.d.). Analytical method validation: A brief review.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • BenchChem. (n.d.). This compound | 1208074-91-2. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Detection of Trace 2-Nitrotoluene. BenchChem.
  • ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Nitrotoluene Determination. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrotoluene: Accuracy and Precision. BenchChem.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • AAA-Chem. (n.d.). This compound;1208074-91-2. AAA-Chem.
  • PerkinElmer. (2007). Explosives by HPLC Analysis per U.S. EPA Method 8330.

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Application Notes and Protocols: 2-Ethoxy-3-nitrotoluene as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Ethoxy-3-nitrotoluene, a valuable and versatile building block in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the strategic and practical applications of this reagent, grounded in established chemical principles. We will detail field-proven protocols, explain the causality behind experimental choices, and provide the necessary safety and handling information to ensure reproducible and safe execution in the laboratory.

Introduction and Physicochemical Properties

This compound (CAS No. 1208074-91-2) is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a nitro group, an ethoxy group, and a methyl group.[1] This trifunctional arrangement offers a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][2] The interplay of the electron-withdrawing nitro group and the electron-donating ethoxy and methyl groups dictates the molecule's reactivity, enabling selective modifications at each site.

The nitro group, for instance, is a versatile precursor to an amine, a fundamental functional group in many bioactive molecules.[1] The methyl group can be oxidized to a carboxylic acid, while the aromatic ring itself can undergo further substitutions, guided by the directing effects of the existing substituents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Nitrotoluene (Related Precursor)3-Nitrotoluene (Related Precursor)
CAS Number 1208074-91-2[1]88-72-2[3][4]99-08-1[5][6]
Molecular Formula C₉H₁₁NO₃C₇H₇NO₂[4]C₇H₇NO₂[6]
Molecular Weight 181.19 g/mol 137.14 g/mol [3][4]137.14 g/mol [6]
Appearance Not specified; likely a yellow liquid or low-melting solidPale yellowish liquid[4][7]Yellow liquid or crystals[6]
Boiling Point Data not available221.7 °C[7]232.6 °C[7]
Melting Point Data not available-9.5 °C (α-form), -2.9 °C (β-form)[7]16 °C[7]
Solubility Insoluble in water (predicted)Slightly soluble in water; soluble in ethanol, ether, benzene[7]Slightly soluble in water; soluble in ethanol, ether, benzene[7]

Strategic Importance in Synthesis: A Workflow Overview

The true utility of this compound lies in its capacity to serve as a central hub for divergent synthetic pathways. The three functional groups can be addressed with high chemoselectivity, allowing for a planned, stepwise construction of the target molecule.

Caption: Synthetic pathways originating from this compound.

Core Synthetic Protocols

The following protocols are presented as robust, reproducible methods for the key transformations of this compound.

Protocol 1: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical transformation of this building block. The resulting aniline derivative, 2-Ethoxy-3-aminotoluene, is a valuable intermediate for synthesizing heterocycles, amides, and azo compounds, which are prevalent in pharmaceuticals and dyes.[1][8]

Mechanism Insight: Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic and effective reagents for this reduction. The reaction proceeds through a series of electron and proton transfers, with intermediates like nitroso and hydroxylamino species, ultimately yielding the amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a cleaner alternative, often providing high yields with simpler workups.

Detailed Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is preferred in laboratory settings for its mild conditions and high chemoselectivity, leaving other functional groups like esters or halides (if present) intact.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol or ethyl acetate as the solvent (approx. 10 mL per 1 g of starting material). Stir the mixture to form a solution or a fine suspension.

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) in one portion.

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts. Caution: CO₂ evolution.

    • Filter the resulting slurry through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with the reaction solvent (ethanol or ethyl acetate).

    • Transfer the filtrate to a separatory funnel. If ethanol was used, add water and ethyl acetate to perform a liquid-liquid extraction.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 2-Ethoxy-3-aminotoluene can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂ (gas), Pd/CHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.>90%
Metal/Acid Reduction Fe/HCl or Sn/HClInexpensive, robust, and effective.[9]Requires stoichiometric amounts of metal; workup can be tedious due to metal salt removal.[9]70-85%
Tin(II) Chloride SnCl₂·2H₂OMild conditions, good functional group tolerance.Stoichiometric tin waste.[9]80-95%
Protocol 2: Oxidation of the Methyl Group

Oxidation of the benzylic methyl group to a carboxylic acid provides access to 2-Ethoxy-3-nitrobenzoic acid. This product is a bifunctional building block useful for producing esters and amides while retaining the nitro group for subsequent reduction or other transformations.

Reaction Principle: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting alkylbenzenes to benzoic acids. The reaction is typically performed in an aqueous solution under basic conditions, followed by acidification to protonate the carboxylate salt.

Detailed Protocol: Oxidation using Potassium Permanganate (KMnO₄)

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and water (approx. 20 mL per 1 g).

  • Reagent Addition: Add potassium permanganate (KMnO₄) (approx. 3.0 eq) portion-wise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the purple slurry to reflux for 4-8 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate. Wash the solid with hot water.

    • Combine the filtrate and washings. If any starting material remains, it can be removed by extraction with an organic solvent like dichloromethane.

    • Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.

    • The product, 2-Ethoxy-3-nitrobenzoic acid, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Safety, Handling, and Disposal

Working with nitrotoluene derivatives requires strict adherence to safety protocols. Nitroaromatic compounds are often toxic and can be thermally unstable.

Hazard Summary:

  • Toxicity: Nitrotoluenes are harmful if swallowed, inhaled, or absorbed through the skin.[3][10][11] They are suspected of causing genetic defects and may cause cancer.[3][10][11]

  • Flammability: While not highly flammable, they will burn. Nitro compounds can form explosive mixtures with air upon intense heating.[11]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[3][10]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard lab coat is required.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood.[11]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[11]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[3][11] Do not allow the product to reach the sewage system.[3]

References

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. (1996). [Link]

  • sample paper (2024 -25). CBSE Academic. [Link]

  • 2-NITROTOLUENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101. (2012). [Link]

  • Synthesis of 2-amino-3-nitrotoluene. PrepChem.com. [Link]

  • Method for synthesizing 2-amino-3-nitrotoluene.
  • 2-Nitrotoluene. PubChem, National Center for Biotechnology Information. [Link]

  • Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol and 3-methylpentan-2-ol. Filo. (2025-11-27). [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central, National Institutes of Health. [Link]

  • 2-amino-3-nitrotoluene. Organic Syntheses Procedure. [Link]

  • A new tool for nitro-chemistry. Partnerships for Innovation, ETH Zurich. (2020-05-24). [Link]

  • Synthesis of Nitrotoluene. Sciencemadness Discussion Board. (2023-01-22). [Link]

  • 3-Nitrotoluene. PubChem, National Center for Biotechnology Information. [Link]

  • Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol. YouTube. (2021-11-02). [Link]

  • Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane s... Filo. (2025-10-07). [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate. (2022-06-17). [Link]

  • This compound. Molbase. [Link]

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Application Notes and Protocols: Reduction of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Ethoxy-3-aminotoluene

The transformation of 2-Ethoxy-3-nitrotoluene to its corresponding aniline, 2-Ethoxy-3-aminotoluene, is a critical reaction in synthetic organic chemistry. Aromatic amines are foundational building blocks for a multitude of high-value materials, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting 2-Ethoxy-3-aminotoluene, with its specific substitution pattern, serves as a bespoke intermediate, where the amino group provides a reactive handle for constructing more complex molecular architectures. The choice of reduction methodology is paramount, as it governs not only the reaction's efficiency and yield but also its compatibility with other functional groups and its scalability from the lab bench to industrial production.[1] This guide provides a comprehensive analysis of the primary methods for this reduction, offering detailed protocols and a comparative framework to aid researchers in selecting the optimal conditions for their specific needs.

Mechanistic Overview: The Six-Electron Journey from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] While the precise mechanism can vary with the chosen reagents, the generally accepted "direct hydrogenation" pathway involves the stepwise reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by reduction to a hydroxylamine (R-NHOH), and finally to the aniline product (R-NH₂).[1] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source.[1][2] This method is favored for its high yields and simple workup, where the catalyst is removed by filtration.[2]

Causality and Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are highly effective catalysts for this transformation.[3] Pd/C is often the first choice due to its high activity and cost-effectiveness. The catalyst loading is typically between 5-10 mol%.

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically under pressures ranging from atmospheric (balloon) to elevated pressures in a specialized reactor.[2][4] The choice depends on the scale and available equipment. For a 100 mmol scale reaction, approximately three 2-liter balloons of hydrogen would be required.[5]

  • Solvent: Polar solvents like ethanol, methanol, or ethyl acetate are excellent choices as they readily dissolve the substrate and do not interfere with the catalysis.

  • Safety: Catalytic hydrogenation poses significant fire and explosion hazards due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[4][5][6] It is imperative to conduct the reaction in a well-ventilated fume hood, purge the system with an inert gas (nitrogen) before and after the reaction, and handle the catalyst with care, keeping it wet to prevent ignition.[4][5][7][8]

Protocol 1.1: Catalytic Hydrogenation using H₂ and Pd/C

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol%)

  • Ethanol or Methanol

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or high-pressure hydrogenation reactor

  • Nitrogen/vacuum manifold

  • Celite® for filtration

Procedure:

  • Vessel Preparation: Add the 10% Pd/C catalyst to a three-necked flask equipped with a magnetic stir bar.

  • Inerting: Securely attach the flask to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Under a positive flow of nitrogen, add the solvent (e.g., ethanol) via cannula or syringe, followed by the this compound.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon. For larger scales or faster reactions, transfer the mixture to a high-pressure reactor following established safety protocols.[7]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take an aliquot, purge the system with nitrogen first.[5]

  • Workup: Once the reaction is complete, purge the flask with nitrogen three times to remove all hydrogen.[7]

  • Filtration: Dilute the reaction mixture with additional solvent and carefully filter through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in the presence of air.[8] Immediately quench the used catalyst and Celite with water.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethoxy-3-aminotoluene, which can be further purified by column chromatography or distillation if necessary.

Methodology 2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and more convenient alternative to using pressurized hydrogen gas.[9] In this method, a hydrogen donor molecule, such as hydrazine hydrate, ammonium formate, or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.[9][10]

Causality and Experimental Choices:

  • Hydrogen Donor: Hydrazine hydrate (N₂H₄·H₂O) is a highly effective hydrogen donor for this transformation in conjunction with catalysts like Pd/C or various iron and molybdenum-based systems.[9] The reaction is often exothermic, so dropwise addition is recommended.[9]

  • Catalyst: Pd/C remains a very effective catalyst for CTH.[9][11] The reaction can often be run at room temperature or with gentle heating to reflux.[9]

  • Chemoselectivity: CTH is known for its high chemoselectivity. Functional groups like halogens, which can be susceptible to hydrogenolysis under H₂/Pd/C conditions, are often preserved under milder CTH conditions.[11]

Protocol 2.1: CTH using Hydrazine Hydrate and Pd/C

Materials:

  • This compound (1.0 eq, 1.0 mmol)

  • 10% Palladium on Carbon (5-10 mol%)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0-10.0 mmol)

  • Methanol (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add the this compound and 10% Pd/C.[9]

  • Solvent Addition: Add methanol to the flask and stir to create a suspension.[9]

  • Donor Addition: Carefully add hydrazine hydrate dropwise to the stirring suspension at room temperature. Caution: The reaction can be exothermic.[9]

  • Reaction: After the addition is complete, attach a reflux condenser. The reaction can be stirred at room temperature or heated to reflux (typically 60-80 °C) to increase the rate.[9]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[9]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if required.[9]

Methodology 3: Metal-Mediated Reduction (Béchamp Reduction)

The use of easily oxidized metals in acidic or neutral media is a classical, robust, and highly reliable method for reducing nitro groups.[1][12] Iron powder is the most common metal used due to its low cost and environmental friendliness.[13]

Causality and Experimental Choices:

  • Mechanism: The reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation from the medium.[1][14] This sequence repeats until the amine is formed.

  • Reaction Medium: The reaction is typically carried out in a mixture of ethanol and water, with an acid source like hydrochloric acid (HCl), acetic acid (AcOH), or a salt like ammonium chloride (NH₄Cl).[1][14][15] NH₄Cl is often preferred as it provides a milder, near-neutral pH environment.

  • Workup: A key challenge of this method is the removal of the large excess of iron and iron oxide salts generated during the reaction.[14] The workup typically involves basification to precipitate iron hydroxides, followed by filtration through Celite.[16]

Protocol 3.1: Reduction using Iron and Ammonium Chloride

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl) (~4 eq)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Celite®

Procedure:

  • Setup: To a round-bottom flask, add the this compound, ethanol, and water.

  • Reagent Addition: Add ammonium chloride and iron powder to the mixture.[1]

  • Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous at the beginning. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the entire reaction mixture through a thick pad of Celite to remove the iron powder and iron salts.[1] Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude 2-Ethoxy-3-aminotoluene. Purify as needed.

Method Selection and Comparison

The optimal method for the reduction of this compound depends on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups.

Method Reducing Agent/Catalyst Pros Cons Typical Yield
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂High yield, clean reaction, simple product isolation (filtration).[2]Requires specialized high-pressure equipment; H₂ is flammable/explosive; catalyst can be pyrophoric.[5][6]>95%
Catalytic Transfer Hydrogenation Hydrazine Hydrate, Pd/CAvoids hazardous H₂ gas; mild conditions; high chemoselectivity.[9]Hydrazine is highly toxic; can be exothermic.[9]>90%
Metal-Mediated Reduction Fe, NH₄Cl/AcOH/HClInexpensive reagents; robust and reliable; scalable.[13][14]Stoichiometric metal waste; workup can be cumbersome to remove metal salts.[14]75-90%[17]

Visualizing the Workflow

General Reaction Scheme

G cluster_start Starting Material cluster_end Product Start This compound (R-NO2) Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Transfer Hydrogenation (N₂H₄·H₂O, Pd/C) Start->Method2 Method3 Metal Reduction (Fe, NH₄Cl) Start->Method3 End 2-Ethoxy-3-aminotoluene (R-NH2) Method1->End Method2->End Method3->End

Caption: Overview of Reduction Methodologies.

Experimental Workflow: Catalytic Hydrogenation

G A 1. Add Pd/C to Flask B 2. Purge Flask with N₂ (3x) A->B C 3. Add Solvent and Substrate B->C D 4. Purge with H₂ (3x) C->D E 5. Stir under H₂ Atmosphere D->E F 6. Monitor by TLC/LC-MS E->F G 7. Purge with N₂ (3x) F->G Reaction Complete H 8. Filter through Celite G->H I 9. Concentrate Filtrate H->I J 10. Purify Product I->J

Caption: Step-by-step workflow for catalytic hydrogenation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. (n.d.). Benchchem.
  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. (n.d.). Green Chemistry (RSC Publishing).
  • Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2ÿSnO2 Catalysty. (1999). RSC Publishing.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Organic Chemistry Portal.
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to date Overview Approaches. (n.d.). CiteDrive.
  • How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014). ResearchGate.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). ACS Omega.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). NIH.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate.
  • Reduction of Nitro-Aromatics with Activated Iron. (n.d.). . Retrieved January 15, 2026, from

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). PMC - NIH.
  • On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. (2019). RSC Publishing.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). NIH.
  • Iron Catalyzed Reduction of Nitro Compounds. (2018). ResearchGate.
  • Reduction of Aromatic Nitro Compounds With Activated Iron. (n.d.). Scribd.
  • Reduction using catalytic hydrogenation. (n.d.). Slideshare.
  • Proposed mechanism for transfer hydrogenation of nitroarenes. (n.d.). ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. (2025). ResearchGate.
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  • The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois.
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  • Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
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purification of 2-Ethoxy-3-nitrotoluene by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Purification of 2-Ethoxy-3-nitrotoluene via Optimized Solvent Recrystallization

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical and specialty chemical synthesis. The primary purification challenge involves the removal of structurally similar isomers and process-related impurities, which can be difficult to separate by other means. Recrystallization is a powerful and scalable technique for purifying solid organic compounds based on differential solubility.[1][2] This guide details a systematic approach to solvent selection and the subsequent step-by-step recrystallization workflow, designed to yield high-purity this compound suitable for downstream applications in research and drug development.

Introduction: The Rationale for Recrystallization

This compound is typically synthesized via the nitration of 2-ethoxytoluene. This process invariably produces a mixture of isomers, primarily the desired this compound along with other positional isomers (e.g., 2-ethoxy-5-nitrotoluene, 2-ethoxy-6-nitrotoluene) and residual starting materials or dinitrated byproducts.[3][4] For applications in drug development, achieving high isomeric purity is critical, as different isomers can exhibit varied biological activities or toxicological profiles.

Recrystallization offers a robust solution for purification. The technique leverages the principle that the solubility of a solid in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2][5] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are thus separated.[6] Slow, controlled cooling is paramount as it allows for the formation of a well-ordered crystal lattice that selectively incorporates the desired molecule while excluding impurities.[6][7]

Foundational Principles: Selecting the Optimal Solvent System

The success of any recrystallization procedure is critically dependent on the choice of solvent.[8] There is no universal solvent; selection is an empirical process guided by established chemical principles.

Characteristics of an Ideal Recrystallization Solvent:

  • High-Temperature Coefficient: The solvent must exhibit a significant difference in solubility for the target compound between its boiling point and room temperature (or lower).[2] The compound should be highly soluble when hot and poorly soluble when cold.

  • Impurity Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[5]

  • Non-Reactivity: The solvent must be chemically inert towards this compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the solute from "oiling out"—separating as a liquid instead of crystallizing.[6]

Given the structure of this compound (an aromatic nitro compound), moderately polar solvents are excellent candidates. Alcoholic solvents are often effective for nitroaryl compounds.[9] A co-solvent or mixed-solvent system (e.g., ethanol/water) can also be highly effective, where the compound is soluble in the first solvent and insoluble in the second (the "anti-solvent").[6][10]

Materials and Methods

3.1 Equipment

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with a stirrer

  • Condenser (for reflux)

  • Büchner funnel and filtration flask

  • Vacuum source

  • Filter paper (qualitative)

  • Glass stirring rod

  • Spatulas

  • Graduated cylinders

  • Beakers

  • Melting point apparatus

  • Analytical balance

3.2 Reagents

  • Crude this compound

  • Screening Solvents:

    • Ethanol (95%)

    • Methanol

    • Isopropanol

    • Ethyl Acetate

    • Toluene

    • Hexanes

  • Deionized Water

  • Decolorizing carbon (if required)

Experimental Protocol

Part I: Systematic Solvent System Selection (Small-Scale)

This initial screening is crucial for identifying the optimal solvent or co-solvent pair before committing the bulk of the crude material.

  • Preparation: Place approximately 50 mg of crude this compound into several separate small test tubes.

  • Room Temperature Solubility Test: To each test tube, add 1 mL of a different screening solvent. Agitate the mixture at room temperature.

    • Causality Check: If the solid dissolves completely, the solvent is unsuitable as it will not allow for crystal recovery upon cooling.[8] Reject this solvent.

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

    • Causality Check: The goal is to find a solvent that dissolves the compound completely near its boiling point in a reasonable volume (e.g., 1-3 mL).[5] If an excessive volume of solvent is required, recovery will be poor.

  • Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[7]

    • Causality Check: The ideal solvent will yield a significant crop of crystals upon cooling. Observe the quality and quantity of the crystals formed. This provides the basis for selecting the solvent for the bulk procedure.

Part II: Bulk Purification Protocol

Based on the screening in Part I, assume ethanol has been selected as the optimal solvent.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a boiling chip and a small amount of the selected solvent (e.g., ethanol). Place the flask on a hot plate and gently heat the solvent to a boil.

  • Achieve Saturation: Add more hot ethanol in small portions, swirling the flask after each addition, until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.[1][11] Adding too much solvent will reduce the yield.

  • (Optional) Hot Filtration: If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat to boiling for a few minutes. If insoluble solid impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the mouth of the Erlenmeyer flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature.

    • Expert Insight: Do not rush the cooling process. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6][12] Rapid cooling (e.g., immediately placing in an ice bath) can trap impurities and lead to the formation of small, impure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent (ethanol in this case).

    • Causality Check: The wash solvent must be cold to minimize redissolving the purified product.[11][13] This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool_rt Cool Slowly to Room Temperature insoluble_check->cool_rt No hot_filtration->cool_rt cool_ice Cool in Ice-Water Bath cool_rt->cool_ice vacuum_filtration Isolate Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Contains Impurities) vacuum_filtration->mother_liquor Separate dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound.

Expected Results & Data Analysis

The success of the purification is quantified by yield, purity, and melting point analysis.

ParameterCrude Sample (Typical)Purified Sample (Expected)Justification
Appearance Yellowish, slightly oily solidPale yellow to off-white crystalsRemoval of colored impurities and amorphous solid.
Melting Point Depressed and broad rangeSharp, elevated rangeImpurities disrupt the crystal lattice, lowering and broadening the melting point. A sharp melting point close to the literature value indicates high purity.
Purity (by HPLC) 85-95%>99.5%Chromatographic confirmation of impurity removal.
Percent Recovery N/A70-90%Some loss is inherent in the process as a small amount of product will remain dissolved in the mother liquor.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; solution is not saturated.Reheat the solution to boil off some of the solvent to concentrate it, then attempt to cool again.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Consider a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure wash solvent is ice-cold. Keep filtration apparatus hot during hot filtration.
Crystals Appear Impure Cooling was too rapid, trapping impurities.Re-dissolve the crystals in the minimum amount of fresh hot solvent and allow for slower cooling. A second recrystallization may be necessary.[11]

References

  • Department of Chemistry, University of Rochester.
  • RSC Education.
  • Journal of Chemical Education.
  • University of Colorado Boulder, Department of Chemistry.
  • University of Michigan-Dearborn, Science Learning Center.
  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • University of California, Irvine.
  • University of Missouri–St. Louis.
  • Google Patents.
  • ResearchGate.
  • Department of Chemistry, University of Rochester.
  • ChemicalBook. This compound.
  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • Professor Dave Explains.
  • ChemBK. Ortho Nitrotoluene.
  • Tyler Parra. How To Recrystallize A Solid.
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  • AAA-Chem. This compound;1208074-91-2.
  • Wikipedia. 2-Nitrotoluene.

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Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxy-3-nitrotoluene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Ethoxy-3-nitrotoluene is a substituted aromatic compound with significant potential as a chemical intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its specific arrangement of ethoxy, nitro, and methyl groups on the benzene ring provides a versatile scaffold for further functionalization. This application note presents a comprehensive and robust experimental protocol for the synthesis of this compound. The synthetic strategy is centered on the Williamson ether synthesis, a reliable and widely adopted method for forming ether linkages.[1][2] This protocol details the ethoxylation of 2-hydroxy-3-nitrotoluene using sodium ethoxide as the base and ethyl iodide as the ethylating agent. The narrative emphasizes the rationale behind key experimental steps, stringent safety protocols, in-process validation checkpoints, and detailed characterization methods to ensure both the integrity of the process and the purity of the final product.

Reaction Mechanism & Scientific Rationale

The synthesis of this compound is achieved via the Williamson ether synthesis, a classic SN2 reaction.[2][3][4] The mechanism involves two critical steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxy-3-nitrotoluene is acidic due to the resonance stabilization of the resulting phenoxide ion, an effect further enhanced by the electron-withdrawing nitro group. A strong base, in this case, sodium ethoxide, is used to abstract the acidic proton, forming a sodium phenoxide intermediate. This deprotonation is essential as the phenoxide ion is a significantly more potent nucleophile than the neutral phenol.[5]

  • Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide, ethyl iodide. The reaction proceeds via an SN2 pathway, where the nucleophile attacks from the backside of the C-I bond, leading to an inversion of stereochemistry (though not relevant for the ethyl group) and the displacement of the iodide leaving group.[2] The use of a primary halide like ethyl iodide is crucial to favor substitution over the competing E2 elimination pathway.[4]

Choice of Reagents:

  • Base (Sodium Ethoxide): Sodium ethoxide is a strong, non-nucleophilic base that ensures rapid and complete conversion of the phenol to its corresponding phenoxide. Its use minimizes water in the reaction, which could otherwise compete as a nucleophile or hydrolyze the base.

  • Solvent (Anhydrous DMF): A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected to dissolve the ionic phenoxide intermediate and the alkyl halide. These solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion, leaving it "bare" and highly reactive.[4]

  • Ethylating Agent (Ethyl Iodide): Iodide is an excellent leaving group, facilitating a rapid SN2 reaction. Ethyl iodide is a primary halide, which minimizes the risk of the E2 elimination side reaction that can be problematic with secondary or tertiary halides.[2][4]

Mandatory Safety Protocols

Extreme caution must be exercised throughout this protocol. A thorough risk assessment must be completed before commencing any experimental work.

  • Sodium Ethoxide (CAS: 141-52-6): Highly corrosive, flammable solid that reacts violently with water.[6] It can cause severe skin burns and eye damage.[6][7] All manipulations must be performed in an inert, dry atmosphere (e.g., inside a glovebox or under a stream of nitrogen/argon).[7] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[8][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

  • Ethyl Iodide (CAS: 75-03-6): Toxic, a lachrymator, and a potential alkylating agent. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2): A skin and respiratory irritant and a potential teratogen. All handling should be done within a chemical fume hood.

  • General Precautions: Use spark-proof tools and explosion-proof equipment when handling flammable solids and solvents.[9][10] Ground all equipment to prevent static discharge.[7][10]

Materials & Equipment

Chemicals CAS Number Molar Mass ( g/mol ) Supplier Notes
2-Hydroxy-3-nitrotoluene5428-54-6153.14Sigma-AldrichStarting material.
Sodium Ethoxide, 95%141-52-668.05Gelest, Inc.Highly reactive, handle under inert gas.[8]
Ethyl Iodide, 99%75-03-6155.97Acros OrganicsStabilized, store in a cool, dark place.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous grade, <50 ppm water.
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade, for extraction.
Hexanes110-54-3 (n-Hexane)-VWRACS Grade, for chromatography.
Saturated NaCl solution (Brine)7647-14-558.44Lab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher ScientificFor drying.
Silica Gel112926-00-860.08Sorbent Technologies230-400 mesh, for column chromatography.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stir plate

  • Dropping funnel

  • Schlenk line or glovebox for handling sodium ethoxide

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Inert Atmosphere Setup (Flask, N2/Ar) reactants 2. Add 2-Hydroxy-3-nitrotoluene & Anhydrous DMF prep->reactants base 3. Add Sodium Ethoxide (Portion-wise, 0°C) reactants->base alkylation 4. Add Ethyl Iodide (Dropwise, 0°C to RT) base->alkylation reflux 5. Heat to 60°C (Monitor by TLC) alkylation->reflux quench 6. Quench with Water (After cooling to RT) reflux->quench extract 7. Extract with EtOAc quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry with Na2SO4 & Evaporate Solvent wash->dry chromatography 10. Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography characterize 11. Characterization (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

6.1 Preparation of the Sodium Phenoxide Intermediate

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.

  • To the flask, add 2-hydroxy-3-nitrotoluene (5.00 g, 32.6 mmol, 1.0 eq.).

  • Add 80 mL of anhydrous DMF via cannula or syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • Carefully and portion-wise, add sodium ethoxide (2.45 g, 35.9 mmol, 1.1 eq.) to the stirred solution over 15 minutes. Causality: Adding the base slowly at 0°C helps to control the exothermic deprotonation reaction. Using a slight excess (1.1 eq.) ensures complete conversion to the phenoxide. The solution should turn a deep color (e.g., dark red or orange), indicating the formation of the phenoxide salt.

6.2 Ethylation Reaction

  • While maintaining the temperature at 0°C, add ethyl iodide (3.15 mL, 5.91 g, 39.1 mmol, 1.2 eq.) dropwise via syringe over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60°C using a heating mantle and stir for 4-6 hours.

  • In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a 7:3 Hexanes:EtOAc eluent system. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant.

6.3 Work-up and Isolation

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water. This will quench the reaction and precipitate the crude product.

  • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

6.4 Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes. Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 10% ethyl acetate). Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

  • Final Validation: Characterize the final product to confirm its identity and purity using:

    • ¹H NMR: Expect signals for the ethoxy group (triplet and quartet), the methyl group (singlet), and the aromatic protons.

    • ¹³C NMR: Expect signals corresponding to all unique carbons in the molecule.

    • Mass Spectrometry (MS): Confirm the molecular weight (exact mass of C₉H₁₁NO₃ is 181.0739).

    • IR Spectroscopy: Identify characteristic peaks for the C-O-C ether stretch, Ar-NO₂ stretches (symmetric and asymmetric), and C-H stretches.

Data Summary & Expected Results

Reactant Mass / Volume Moles (mmol) Equivalents
2-Hydroxy-3-nitrotoluene5.00 g32.61.0
Sodium Ethoxide2.45 g35.91.1
Ethyl Iodide3.15 mL39.11.2
Product (Theoretical) 5.91 g 32.6 -
Expected Yield --85-95%

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system through integrated checkpoints:

  • Visual Confirmation: The color change upon addition of the base provides an initial qualitative check for phenoxide formation.

  • In-Process Monitoring: TLC analysis is a critical checkpoint that validates the consumption of starting material and the formation of the product, allowing the researcher to confirm reaction completion before proceeding to the work-up phase. This prevents premature termination or unnecessary heating, optimizing yield and purity.

  • Comprehensive Final Analysis: The final product's identity is not assumed but rigorously confirmed through a suite of orthogonal analytical techniques (NMR, MS, IR). This multi-faceted characterization provides unambiguous structural confirmation and assesses purity, ensuring the protocol has successfully yielded the target compound.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Link]

  • Gelest, Inc. via Amazon S3. (2024). SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. (N.D.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

  • University of Houston. (N.D.). The Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. (N.D.). Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-3-nitrotoluene is a valuable intermediate in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical, agrochemical, and dye industries. Its functional groups, an ethoxy group and a nitro group on a toluene scaffold, provide multiple reaction sites for further chemical transformations. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The described protocol is a two-step process, commencing with the nitration of 2-chlorotoluene to yield the key intermediate, 2-chloro-3-nitrotoluene, followed by a nucleophilic aromatic substitution reaction to introduce the ethoxy group.

This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies to ensure a safe, efficient, and scalable synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is presented below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
2-Chlorotoluene C₇H₇Cl126.59Clear, colorless liquid-351591.083
2-Chloro-3-nitrotoluene C₇H₆ClNO₂171.58Light yellow liquid or powder21[1][2]147 @ 25 mmHg[1][2]1.298 @ 25 °C[1][2]
This compound C₉H₁₁NO₃181.19Not readily availableNot readily availableNot readily availableNot readily available

Synthesis Workflow

The overall synthetic strategy is a two-step process as illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ethoxylation (Williamson Ether Synthesis) 2-Chlorotoluene 2-Chlorotoluene Isomer Mixture Isomer Mixture 2-Chlorotoluene->Isomer Mixture HNO₃ / H₂SO₄ Nitrating Mixture Nitrating Mixture 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene_ref 2-Chloro-3-nitrotoluene Isomer Mixture->2-Chloro-3-nitrotoluene Purification Sodium Ethoxide Sodium Ethoxide This compound This compound 2-Chloro-3-nitrotoluene_ref->this compound Ethanol, Heat

Caption: A two-step synthesis of this compound from 2-chlorotoluene.

Detailed Synthesis Protocol

PART 1: Synthesis of 2-Chloro-3-nitrotoluene via Nitration of 2-Chlorotoluene

This initial step involves the electrophilic aromatic substitution of 2-chlorotoluene using a standard nitrating mixture of nitric acid and sulfuric acid. It is important to note that this reaction will produce a mixture of isomers, and the desired 2-chloro-3-nitrotoluene will need to be separated and purified.

Materials:

  • 2-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Distillation Apparatus

Safety Precautions:

  • This reaction is highly exothermic and produces corrosive and toxic materials. It must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3][4]

  • The nitrating mixture is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care.

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, and with continuous stirring, add the required amount of concentrated nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: To a separate reaction vessel, charge the 2-chlorotoluene. Cool the vessel to 0-5 °C. Slowly add the pre-cooled nitrating mixture to the 2-chlorotoluene dropwise, maintaining the reaction temperature between 5-10 °C. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring and Completion: After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at 5-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product mixture.

  • Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Extract the organic layer with dichloromethane. Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of nitrated isomers.

  • Purification: The separation of 2-chloro-3-nitrotoluene from the other isomers (primarily 2-chloro-5-nitrotoluene and 2-chloro-6-nitrotoluene) is the most challenging step and is typically achieved by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation.

PART 2: Synthesis of this compound via Williamson Ether Synthesis

This step utilizes the principle of nucleophilic aromatic substitution, where the chloride of 2-chloro-3-nitrotoluene is displaced by an ethoxide ion. The nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack, making this reaction feasible.[5][6][7]

Materials:

  • 2-Chloro-3-nitrotoluene (purified from Part 1)

  • Sodium Metal

  • Anhydrous Ethanol

  • Diethyl Ether (or other suitable extraction solvent)

  • Dilute Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Safety Precautions:

  • Sodium metal is highly reactive and flammable; it reacts violently with water. Handle with care under an inert atmosphere if possible.

  • Ethanol is flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The sodium will react to form sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. This solution should be used immediately.

  • Ethoxylation Reaction: To the freshly prepared sodium ethoxide solution, add the purified 2-chloro-3-nitrotoluene. Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC or GC to ensure the complete consumption of the starting material.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide. A significant portion of the ethanol can be removed under reduced pressure. Transfer the remaining mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with water and then with a dilute solution of hydrochloric acid to remove any basic impurities, followed by a final wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

Mechanistic Insights and Discussion

Nitration of 2-Chlorotoluene: The nitration of 2-chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The directing effects of these two substituents lead to a mixture of isomers, with substitution occurring at the positions ortho and para to the methyl group and ortho and para to the chlorine atom. The formation of 2-chloro-3-nitrotoluene occurs, but it is often not the major product, necessitating careful purification.

Williamson Ether Synthesis (Nucleophilic Aromatic Substitution): The second step is a nucleophilic aromatic substitution reaction.[5][6][7] The aromatic ring of 2-chloro-3-nitrotoluene is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the carbon atom attached to the chlorine susceptible to attack by a strong nucleophile like the ethoxide ion. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex) before the chloride ion is expelled to yield the final ether product. The ortho-position of the nitro group relative to the leaving group is crucial for the activation of the substrate.[6]

References

  • Agilent Technologies, Inc. (2024). 2-Chlorotoluene Standard (1X1 mL)
  • OXFORD LAB FINE CHEM LLP.
  • ECHEMI.
  • LookChem. (2017).
  • Loba Chemie. (2016). 2-CHLOROTOLUENE FOR SYNTHESIS MSDS CAS-No..
  • Quora. (2018).
  • Tokyo Chemical Industry Co., Ltd. 2-Chloro-3-nitrotoluene 3970-40-9.
  • BenchChem.
  • Catalyst Education. (2020).
  • PubChem. 2-Chloro-3-nitrotoluene. [Link]

  • Williamson Ether Synthesis. (n.d.).
  • BenchChem. This compound | 1208074-91-2.
  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • Quora. (2020). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
  • ChemicalBook. (2025). 2-CHLORO-3-NITROTOLUENE | 3970-40-9.
  • Fisher Scientific.
  • BenchChem.
  • Journal of the Chemical Society (Resumed). (1936). Studies in the toluene series. Part VII. Nitration of 2-chlorotoluene-4- and -5-sulphonic acids and their sulphonyl chlorides.
  • askIITians. (2025).
  • NINGBO INNO PHARMCHEM. (2025). Custom Synthesis with 2-Chloro-3-nitrotoluene: A Manufacturer's Perspective.
  • RSC Publishing. LXXXV. -ortho- Chlorodinitrotoluenes. Part I.
  • Josef Meissner GmbH & Co. KG.
  • Organic Chemistry Portal.
  • Homework For You. (n.d.).
  • Problem Solved ChemOrgChem. (2025).
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  • Semantic Scholar. (n.d.).
  • NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube.
  • AAA-Chem. This compound;1208074-91-2.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • University of Michigan. Aryl ether synthesis via low-cost Ullmann coupling systems.
  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
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Application Note: 2-Ethoxy-3-nitrotoluene as a Key Intermediate for the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their widespread application in the textile, printing, and biomedical fields stems from their intense colors, straightforward synthesis, and structural adaptability.[1][2][3] The core synthesis of an azo dye involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1] The specific substituents on the aromatic rings are critical as they modulate the electronic properties of the molecule, thereby determining the final color, solubility, and fastness of the dye.

This application note provides a detailed protocol for the use of 2-Ethoxy-3-nitrotoluene as a precursor for a vibrant red azo dye. The presence of the ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups on the toluene backbone offers distinct advantages. The electron-withdrawing nitro group is essential for the subsequent amine formation and acts as a powerful auxochrome, while the ethoxy group helps in modifying the shade and solubility. This guide is intended for researchers and chemists in dye development, providing a robust methodology from the precursor to the final purified dye.

Physicochemical Properties of Key Reagents

Proper characterization of starting materials is fundamental to reproducible synthesis. The key properties of the primary intermediate and a related compound are summarized below.

PropertyThis compound2-Nitrotoluene (for comparison)
Molecular Formula C₉H₁₁NO₃C₇H₇NO₂
Molecular Weight 181.19 g/mol 137.14 g/mol
Appearance Not widely documented; expected to be a liquid or low-melting solidClear yellow to yellow-green liquid[4]
Boiling Point Data not readily available222 °C[5]
Melting Point Data not readily available-4 °C to -3 °C
Solubility Expected moderate solubility in organic solvents[6]Slightly soluble in water; miscible with ethanol, ether, benzene[5]
CAS Number 1208074-91-288-72-2[4]

Experimental Workflow: From Precursor to Azo Dye

The overall synthetic strategy is a three-stage process. First, the nitro group of this compound is reduced to form the corresponding primary amine. Second, this amine undergoes diazotization to generate the highly reactive diazonium salt. Finally, the diazonium salt is immediately coupled with a suitable partner, such as 2-naphthol, to produce the final azo dye.

DyeSynthesisWorkflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling A This compound B 2-Ethoxy-3-aminotoluene A->B  Reduction (e.g., Sn/HCl) C 2-Ethoxy-3-aminotoluene D 2-Ethoxy-3-methylbenzenediazonium Chloride C->D  NaNO₂ / aq. HCl  (0-5 °C) E Diazonium Salt G Final Azo Dye (Red Precipitate) E->G F 2-Naphthol Solution F->G

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Detailed Protocols

Stage 1: Synthesis of 2-Ethoxy-3-aminotoluene (Reduction)

Causality: The conversion of an aromatic nitro compound to a primary amine is a prerequisite for diazotization. A common and effective method is reduction using a metal in acidic conditions, such as tin (Sn) and hydrochloric acid (HCl). The metal acts as the reducing agent, donating electrons, while the acid protonates the nitro group, facilitating its removal as water.

Protocol:

  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • To the flask, add 9.05 g (0.05 mol) of this compound and 50 mL of ethanol.

  • Carefully add 15 g (0.126 mol) of granular tin to the mixture.

  • With vigorous stirring, slowly add 100 mL of concentrated hydrochloric acid (approx. 10 M) in portions through an addition funnel. The reaction is exothermic; maintain the temperature below 60°C using an ice-water bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. A precipitate of the amine salt complex may form.

  • Slowly and carefully add a 40% aqueous NaOH solution until the mixture is strongly alkaline (pH > 10). This neutralizes the excess acid and precipitates tin as tin hydroxide, liberating the free amine.

  • Perform a steam distillation or extract the mixture with diethyl ether (3 x 50 mL).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-Ethoxy-3-aminotoluene.

Stage 2 & 3: Diazotization and Azo Coupling

Causality: The diazotization reaction must be performed at low temperatures (0–5 °C) because the resulting aryldiazonium salt is unstable and can decompose to form phenol and nitrogen gas at higher temperatures.[1] Sodium nitrite reacts with the mineral acid in situ to generate nitrous acid (HONO), which is the active diazotizing agent. The subsequent coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling agent (2-naphthol, activated by the basic medium) attacks the electrophilic diazonium ion.[7][8]

Protocol:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL beaker, dissolve 7.55 g (0.05 mol) of 2-Ethoxy-3-aminotoluene in a mixture of 15 mL of concentrated HCl and 50 mL of water.

    • Cool this solution to 0–5 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate, which is acceptable.

    • In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite (NaNO₂) in 20 mL of water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Preparation of Coupling Agent Solution:

    • In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 50 mL of a 2.5 M NaOH solution. Stir until a clear solution is obtained and cool it to approximately 5 °C in an ice bath.

  • Azo Coupling Reaction:

    • While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared, cold diazonium salt solution.

    • An intensely colored red precipitate should form immediately.[9]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification:

    • Collect the solid dye product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified dye.

    • Dry the purified crystals in a vacuum oven at 60 °C.

Characterization of the Final Dye

The synthesized azo dye should be characterized to confirm its structure and purity.

  • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol) and record its UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color.

  • FT-IR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional groups, such as the N=N stretch (azo group), O-H stretch (from naphthol), and C-O-C stretch (ethoxy group).

Safety and Handling

Chemical Hazards:

  • Nitrotoluenes: These compounds are harmful if swallowed, toxic to aquatic life, and are suspected carcinogens and mutagens.[10][11][12] Always handle in a well-ventilated fume hood.

  • Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. Cause severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

  • Azo Dyes: Many azo compounds are intensely colored and can be potent stains. Handle with care to avoid contact with skin and clothing.

Personal Protective Equipment (PPE):

  • Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[13]

Waste Disposal:

  • All chemical waste, including filtrates and unused reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Avoid releasing materials into the environment.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of diazonium salt Temperature during diazotization was too high (> 5 °C).Ensure rigorous temperature control with an efficient ice-salt bath. Add the NaNO₂ solution very slowly.
No precipitate forms during coupling Diazonium salt decomposed before coupling.Use the diazonium salt solution immediately after its preparation. Ensure the coupling solution is sufficiently alkaline to activate the 2-naphthol.
Product is a dark, tarry solid Side reactions occurred due to impure starting materials or incorrect stoichiometry.Purify the starting amine before use. Use precise molar equivalents of reactants.
Color of the dye is off-shade pH of the coupling reaction was incorrect.The coupling of diazonium salts with phenols is most effective under slightly alkaline conditions.[7] Ensure the 2-naphthol is fully dissolved and activated in the NaOH solution.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto Scarborough website.
  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
  • Sahoo, S. S., Baral, B., & Mishra, S. (n.d.). diazotisation reaction and synthesis of azodyes. Slideshare.
  • Benchchem. (n.d.). This compound | 1208074-91-2.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2004). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2025). 2-NITROTOLUENE FOR SYNTHESIS.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitrotoluene.
  • Molbase. (n.d.). This compound.
  • International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf.
  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Organic Syntheses. (n.d.). m-NITROTOLUENE.
  • Gaffer, H. E., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
  • Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene.
  • Guidechem. (n.d.). 2-Nitrotoluene 88-72-2 wiki.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Azo dyes.
  • Sciencemadness Wiki. (2023). 2-Nitrotoluene.

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the impurity profile of 2-Ethoxy-3-nitrotoluene. As an important intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol, including system suitability, sample preparation, and chromatographic conditions, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and validation, ensuring scientific integrity and trustworthiness.

Introduction: The Imperative for Purity Analysis

This compound is a key chemical intermediate whose purity directly impacts the quality and safety of downstream pharmaceutical products. The synthesis of this compound can result in various process-related impurities, including positional isomers and starting material carryover. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent control over the impurity profiles of all materials used in drug manufacturing.[1] Therefore, a reliable and validated analytical method is essential to quantify the purity of this compound and to detect, identify, and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[1][2][3] This note describes a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential impurities, providing a validated protocol for quality control and regulatory compliance.

Method Rationale and Chromatographic Principles

The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of this compound (Molecular Formula: C₉H₁₁NO₃) and its likely impurities, which are moderately polar to non-polar organic molecules.[4]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides excellent retention and resolution for aromatic nitro compounds through hydrophobic interactions. The separation of structurally similar isomers, a common challenge with nitrotoluenes, is effectively addressed with high-performance C18 columns.[5][6][7]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention of early-eluting polar impurities while providing sufficient elution strength to resolve and elute more hydrophobic compounds within a reasonable analysis time.

  • Detection: A UV-Vis detector set at 254 nm is utilized. Aromatic nitro compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity for both the main component and related impurities.[6][7]

Logical Workflow for Purity Analysis

The overall process from sample receipt to final purity reporting follows a systematic and self-validating workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation cluster_report Reporting A Sample & Standard Receipt B Reference Standard Preparation A->B C Sample Solution Preparation A->C D HPLC System Suitability Test (SST) B->D E Sample Injection & Chromatographic Run C->E D->E If SST Passes F Data Acquisition & Peak Integration E->F G Impurity Profiling & Purity Calculation F->G H Method Validation Check (Accuracy, Precision) G->H I Final Report Generation H->I

Caption: A logical workflow for the HPLC purity assessment of this compound.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD) is required.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.[3]

System Suitability Test (SST)

Before sample analysis, the system suitability must be verified. Inject the Reference Standard Solution five replicate times. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test (SST) and ensure all criteria are met.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 95% Acetonitrile) before storage.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantification of any specified impurities should be performed using their respective reference standards if available. Unspecified impurities are reported based on their area percentage relative to the main peak.

Potential Impurities and Separation Strategy

The primary impurities in this compound are expected to be its positional isomers (e.g., 2-Ethoxy-5-nitrotoluene, 4-Ethoxy-3-nitrotoluene) and precursors from synthesis. The developed gradient method is designed to resolve these closely related structures.

Separation_Pathway cluster_injection Sample Injection cluster_column HPLC Column (C18) cluster_elution Elution Profile Injection Mixture of: - this compound (Analyte) - Isomer A (Impurity) - Precursor B (Impurity) Column Separation based on Differential Partitioning Injection->Column Elution Detector Signal (AU) vs. Time (min) Column->Elution Peak1 Precursor B (More Polar) Peak2 Analyte (Main Peak) Peak3 Isomer A (More Hydrophobic)

Caption: Expected separation of the analyte from its key impurities on a C18 column.

Method Validation: Ensuring Trustworthiness

To ensure the reliability and accuracy of the results, the analytical method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[8] A validated method is a self-validating system for routine use.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution between the main peak and adjacent impurity peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 50% to 150% of the target concentration, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and validated solution for the purity assessment of this compound. By explaining the scientific rationale behind the procedural choices and adhering to established validation principles, this protocol ensures the generation of accurate and trustworthy data essential for quality control in pharmaceutical development and manufacturing.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-8.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Pharmacy and Biological Sciences, 13(1), 55-63.
  • Wikipedia. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

Sources

An Application Note: High-Resolution GC-MS Protocol for the Analysis of 2-Ethoxy-3-nitrotoluene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the separation, identification, and semi-quantitative analysis of 2-Ethoxy-3-nitrotoluene and its associated reaction-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). In pharmaceutical synthesis and drug development, rigorous monitoring of reaction progress and purity of intermediates is paramount. This application note details a robust protocol, from sample preparation to data interpretation, designed for researchers and quality control analysts. The methodology is grounded in established principles of analytical chemistry, ensuring reliability and reproducibility, and follows validation guidelines pertinent to the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its production, typically involving nitration and ethoxylation steps, can result in a complex mixture containing the desired product, unreacted starting materials, and isomeric or other process-related byproducts.[1][2] The presence and concentration of these impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this challenge. It combines the superior separation power of gas chromatography for volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry.[3][4] This method allows for the effective resolution of closely related isomers and provides structural information for confident peak identification, making it an indispensable tool for reaction monitoring and impurity profiling.[5][6]

Analytical Strategy: A Self-Validating Workflow

The protocol described herein is designed as a self-validating system. The core principle is to establish a clear, reproducible workflow that minimizes matrix effects and ensures the accurate representation of the reaction mixture's composition.

Understanding the Matrix: Anticipating the Analytes

A typical synthesis of this compound may involve the nitration of an o-toluidine derivative followed by an ethoxylation step.[1] Another route could be the nitration of 2-chlorotoluene followed by further modifications.[7] Based on these common synthetic pathways, the reaction mixture is expected to contain:

  • Target Analyte: this compound

  • Starting Materials: e.g., o-toluidine, 2-acetylaminotoluene, 2-ethoxy-toluene.

  • Isomeric Byproducts: Nitration of toluene derivatives often yields a mixture of isomers.[8] Therefore, the presence of other ethoxy-nitrotoluene isomers (e.g., 2-Ethoxy-5-nitrotoluene, 4-Ethoxy-3-nitrotoluene) is highly probable.

  • Process-Related Impurities: Solvents, reagents, and products of side-reactions.

The analytical method must be capable of separating these structurally similar compounds.

Logical Workflow Diagram

The overall analytical process follows a structured path from sample receipt to final report generation, ensuring consistency and traceability.

GCMS_Workflow cluster_prep Phase 1: Sample Handling cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Reaction Mixture Aliquot Dilute Perform Serial Dilution in Ethyl Acetate Sample->Dilute Spike Spike with Internal Standard Dilute->Spike Vial Transfer to GC-MS Vial Spike->Vial Inject Inject Sample into GC-MS Vial->Inject Sample Submission Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization & Fragmentation (EI Source) Separate->Ionize Detect Mass Analysis & Detection (Quadrupole MS) Ionize->Detect Process Process Raw Data (Integration & Deconvolution) Detect->Process Data Acquisition Identify Peak Identification (Retention Time & Mass Spectrum) Process->Identify Quantify Semi-Quantification (Relative Peak Area %) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: High-level workflow for the GC-MS analysis of reaction mixtures.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Causality: The primary goal of sample preparation is to dilute the sample to an appropriate concentration for GC-MS analysis (~1-10 µg/mL) and remove any non-volatile components like salts or catalysts that could contaminate the GC inlet and column.[9] Direct dilution in a high-purity volatile solvent is preferred for reaction mixtures already in an organic matrix, as it is fast and minimizes analyte loss associated with multi-step extractions. Ethyl acetate is an excellent choice due to its compatibility with a wide range of organic compounds and its favorable chromatographic properties.

Materials:

  • Reaction mixture aliquot

  • Ethyl acetate (GC-MS grade or equivalent)

  • Internal Standard (IS) solution (e.g., 100 µg/mL of 1-chloro-3-nitrobenzene in ethyl acetate)[10]

  • Calibrated micropipettes

  • 2 mL glass autosampler vials with PTFE-lined caps[9]

Procedure:

  • Initial Dilution: Accurately pipette 10 µL of the clear, supernatant reaction mixture into a clean glass vial. Avoid transferring any solid precipitate.

  • Add 990 µL of ethyl acetate to the vial. This constitutes a 1:100 dilution. Cap and vortex for 10 seconds.

  • Final Working Solution: Transfer 100 µL of the 1:100 diluted solution to a 2 mL GC-MS autosampler vial.

  • Internal Standard Spiking: Add 10 µL of the 100 µg/mL internal standard solution to the vial.

  • Add 890 µL of ethyl acetate to reach a final volume of 1 mL. The final concentration of the IS will be 1 µg/mL.

  • Cap the vial securely and vortex gently. The sample is now ready for injection.

Trustworthiness Check: Prepare a solvent blank (ethyl acetate with internal standard) and a method blank (performing all dilution steps with the original reaction solvent instead of the reaction mixture) to run with the sample sequence. This verifies the cleanliness of the solvent, vials, and procedure.

Protocol 2: GC-MS Instrumentation and Method

Causality: The chosen parameters are optimized for the separation of aromatic nitro compounds. A non-polar DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is selected for its excellent resolving power for aromatic compounds and its thermal stability.[10] The oven temperature program starts at a low temperature to separate volatile solvents and impurities, then ramps up to elute the target analyte and its isomers before a final high-temperature hold to bake out any heavy contaminants. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and structural elucidation.

Parameter Setting Justification
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace impurity detection. A split injection (e.g., 50:1) can be used for highly concentrated main products.
Inlet Temperature250 °CEnsures rapid and complete vaporization of analytes without causing thermal degradation of nitrotoluenes.[9]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Phenomenex ZB-5)Industry-standard column for robust separation of semi-volatile organic compounds, including nitroaromatics.[10]
Oven ProgramInitial: 60 °C, hold 2 minAllows for separation of the solvent and highly volatile components.
Ramp 1: 15 °C/min to 280 °CA moderate ramp rate provides good resolution of target analytes and isomers within a reasonable run time.
Hold: 5 min at 280 °CEnsures elution of all compounds of interest and cleans the column of less volatile byproducts.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard ionization technique providing reproducible, library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity in the gas phase.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass filtering.
Ionization Energy70 eVUniversal standard for EI, creating extensive and reproducible fragmentation.
Mass Scan Range40 - 450 amuCovers the expected mass range of the target compound, fragments, and potential byproducts.
Solvent Delay3.0 minPrevents the high concentration of the injection solvent from saturating the detector.

Data Analysis and Interpretation

Analyte Identification Logic

The identification of each compound is a two-factor authentication process:

  • Retention Time (RT): Under identical conditions, a specific compound will consistently elute at the same time.

  • Mass Spectrum: The fragmentation pattern of a molecule upon ionization is a unique fingerprint.

Analyte_ID TIC Total Ion Chromatogram (TIC) Peak Chromatographic Peak TIC->Peak Peak Picking RT Retention Time (RT) Peak->RT Extracts MS Mass Spectrum Peak->MS Extracts ID Confident Identification RT->ID Matches? MS->ID Matches? Library Spectral Library (e.g., NIST) Library->MS Compare Std Reference Standard Analysis Std->RT Compare

Caption: Logical process for confident analyte identification in GC-MS.

Expected Fragmentation

For this compound (MW: 181.18 g/mol ), the EI mass spectrum is expected to show key fragments resulting from the loss of functional groups. While a library spectrum may not be available, fragmentation can be predicted based on the analysis of similar molecules like nitrotoluenes.[11][12][13]

Expected Compound Molecular Weight Key m/z Fragments (Predicted) Notes
This compound181.18181 (M+) , 152 ([M-C2H5]+), 135 ([M-NO2]+), 107, 91, 77The molecular ion (M+) should be visible. Loss of the nitro group and parts of the ethoxy group are common fragmentation pathways.
Isomeric Byproducts181.18181 (M+), and a similar fragmentation pattern to the main product.Isomers will have nearly identical mass spectra but will be separated by retention time on the GC column.
2-Ethoxy-toluene136.19136 (M+) , 107 ([M-C2H5]+), 91Potential starting material or byproduct.
Nitrotoluene Isomers137.14137 (M+) , 120 ([M-OH]+), 91 ([M-NO2]+)Unreacted intermediate from a previous step.[13]

Method Validation and Quality Control

For use in regulated environments, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of the main product from its known impurities and isomers.

  • Linearity: Assessed by preparing calibration curves from a certified reference standard at a minimum of five concentrations. The correlation coefficient (R²) should be ≥ 0.998.[16][17]

  • Accuracy & Precision: Determined by analyzing samples with known concentrations (spiked matrix) on the same day (intra-day precision) and on different days (inter-day precision). Acceptance criteria are typically within 80-120% for accuracy and ≤15% Relative Standard Deviation (RSD) for precision.[16][17]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Small, deliberate variations in method parameters (e.g., oven ramp rate ±1 °C/min, flow rate ±0.1 mL/min) are made to ensure they do not significantly impact the results.

References

  • University of Texas at Austin Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Sp, P., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 73(5), 299-313. Available at: [Link]

  • Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell. Available at: [Link]

  • SCION Instruments. GC-MS sample preparation and column choice guide. SCION Instruments. Available at: [Link]

  • ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Available at: [Link]

  • ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • National Institutes of Health (NIH). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. ResearchGate. Available at: [Link]

  • ResearchGate. Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]

  • ResearchGate. Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). ResearchGate. Available at: [Link]

  • Biblioteka Nauki. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Available at: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]

  • ResearchGate. Negative-ion mass spectra recorded from four nitro compounds by a.... ResearchGate. Available at: [Link]

  • NIST. 2-Iodo-4-nitrotoluene. NIST WebBook. Available at: [Link]

  • National Institutes of Health (NIH). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Nitrotoluene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. 2-amino-3-nitrotoluene. Available at: [Link]

  • PrepChem. Synthesis of 2-chloro-6-nitrotoluene. Available at: [Link]

  • NOP. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-nitrotoluene and sodium ethoxide.

Issue 1: Low Yield of the Desired this compound

Symptoms: After workup and purification, the isolated yield of the final product is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[1]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C, while continuing to monitor the reaction progress. Be cautious, as excessively high temperatures can promote side reactions.

  • Poor Quality of Reagents: The purity of 2-chloro-6-nitrotoluene or sodium ethoxide can greatly impact the yield.

    • Solution: Ensure the 2-chloro-6-nitrotoluene is pure and free from other isomers.[2][3] Use freshly prepared or properly stored sodium ethoxide, as it can degrade upon exposure to moisture.

  • Presence of Water: Moisture in the reaction can consume the sodium ethoxide and hinder the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

Issue 2: Formation of a Significant Amount of Byproducts

Symptoms: TLC or GC analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product and starting material.

Probable Causes & Solutions:

  • Side Reaction with Solvent: If ethanol is used as the solvent, it can compete with the ethoxide as a nucleophile, though this is generally less of a concern as the ethoxide is a much stronger nucleophile.

    • Solution: While ethanol is often used as a solvent for this reaction, switching to a polar aprotic solvent like DMF or DMSO can sometimes improve yields by better solvating the cation and leaving the nucleophile more reactive.[1]

  • Reaction with Impurities in Starting Material: Impurities in the 2-chloro-6-nitrotoluene can lead to the formation of undesired side products. For instance, the presence of other isomers of chloronitrotoluene will result in the formation of isomeric ethoxynitrotoluenes.

    • Solution: Purify the starting 2-chloro-6-nitrotoluene by recrystallization or distillation before use.[3][4]

  • Over-alkylation or Other Unwanted Reactions: At higher temperatures, there's a possibility of other, less common side reactions occurring.

    • Solution: As mentioned, carefully control the reaction temperature. Lowering the temperature may reduce the rate of side reactions more than the desired reaction.[1]

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.

Probable Causes & Solutions:

  • Presence of Isomeric Byproducts: The physical properties of isomeric byproducts can be very similar to the desired product, making separation challenging.

    • Solution: Optimize the reaction conditions to minimize the formation of these byproducts. For purification, a careful choice of solvent system for column chromatography is crucial. A combination of non-polar (e.g., hexane or petroleum ether) and slightly more polar (e.g., ethyl acetate or dichloromethane) solvents, with a shallow gradient, may be effective.

  • Residual Starting Material: Unreacted 2-chloro-6-nitrotoluene can co-elute with the product.

    • Solution: Ensure the reaction goes to completion. If starting material remains, a second purification step, such as recrystallization from a suitable solvent (e.g., ethanol or methanol), might be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound from 2-chloro-6-nitrotoluene?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The ethoxide ion (CH3CH2O-), a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This carbon is activated towards nucleophilic attack by the strong electron-withdrawing nitro group in the ortho position. The attack forms a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the this compound product. The nitro group's ability to stabilize the negative charge in the intermediate is key to this reaction's success.[5]

Q2: Why is the ethoxy group introduced at the position of the chlorine atom and not elsewhere on the ring?

A2: The position of the nucleophilic attack is directed by the activating group, which is the nitro group (-NO2). In nucleophilic aromatic substitution, strong electron-withdrawing groups like the nitro group activate the positions ortho and para to them for attack.[6][7] In 2-chloro-6-nitrotoluene, the chlorine atom is ortho to the nitro group, making this position highly susceptible to nucleophilic attack. The meta positions are not activated in the same way because the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group from these positions.

Q3: Can I use other bases besides sodium ethoxide?

A3: Sodium ethoxide is the most direct nucleophile for this reaction. You could generate it in situ by reacting sodium metal or sodium hydride with ethanol. Using a different alkoxide (e.g., sodium methoxide) would result in a different product (2-Methoxy-3-nitrotoluene). Using a non-nucleophilic base like sodium hydride alone would not provide the necessary ethoxy group for the substitution.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Ethoxide: This is a strong base and is corrosive. It is also moisture-sensitive and can be flammable. Handle it in a fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-chloro-6-nitrotoluene: This compound is harmful if swallowed and can cause skin and eye irritation.[8] Handle with appropriate PPE.

  • Solvents: The solvents used (e.g., ethanol, DMF, DMSO) may be flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Exotherm: The reaction can be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available to manage the reaction temperature.

III. Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the SNAr mechanism for the synthesis of this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene Meisenheimer Complex Meisenheimer Complex 2-chloro-6-nitrotoluene->Meisenheimer Complex + Ethoxide Ethoxide Ethoxide This compound This compound Meisenheimer Complex->this compound - Chloride Chloride Chloride Meisenheimer Complex->Chloride Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Check for Incomplete Reaction (TLC/GC) Check_Yield->Incomplete_Reaction Yes Optimize_Purification Optimize Chromatography / Recrystallize Check_Purity->Optimize_Purification Yes Success Successful Synthesis Check_Purity->Success No Extend_Time Extend Reaction Time / Increase Temp. Incomplete_Reaction->Extend_Time Reagent_Quality Verify Reagent Purity & Anhydrous Conditions Incomplete_Reaction->Reagent_Quality Reaction Complete Extend_Time->Check_Yield Purify_Reagents Purify Starting Materials / Use Fresh Reagents Reagent_Quality->Purify_Reagents Purify_Reagents->Start Optimize_Purification->Success

Caption: A workflow for troubleshooting the synthesis of this compound.

IV. References

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-6-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. Retrieved from [Link]

  • Angene. (n.d.). Exploring 2-Chloro-6-nitrotoluene: Properties, Applications, and Industry Relevance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene. Retrieved from

  • Łukasiewicz-IPO. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

  • Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile. Retrieved from

  • Chemistry Stack Exchange. (n.d.). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 3). What will be the major product in the nitration of (2-methoxyethyl)benzene? Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • YouTube. (2016, August 2). Synthesis of ortho para nitrotulene. Retrieved from [Link]

  • Filo. (2023, March 14). 11.10 Write the reactions of Williamson synthesis of 2 -ethoxy-3-methylpe.. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

  • Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical guidance for the purification of crude 2-Ethoxy-3-nitrotoluene. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and detailed protocols necessary to overcome common challenges encountered during the purification of this important chemical intermediate.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can introduce a variety of byproducts and unreacted starting materials.

A probable synthetic route involves the reaction of a 3-nitro-2-substituted toluene (e.g., 2-chloro-3-nitrotoluene or 2-hydroxy-3-nitrotoluene) with an ethoxide source.[1][2] This process can lead to the following impurities:

  • Isomeric Byproducts: The starting materials themselves may contain isomeric impurities. For instance, the nitration of 2-chlorotoluene can yield other isomers besides the desired 2-chloro-3-nitrotoluene.[3] This can result in the presence of other ethoxy-nitrotoluene isomers in the final product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-chloro-3-nitrotoluene, 2-hydroxy-3-nitrotoluene, or the ethoxide source in the crude product.

  • Side-Reaction Products: The Williamson ether synthesis is susceptible to elimination side reactions, especially with secondary and tertiary alkyl halides, which is not the case here. However, other side reactions might occur depending on the specific reaction conditions.[1]

  • Solvent and Reagents: Residual solvents and reagents used in the synthesis and work-up are also common impurities.

Purification Strategies: A Troubleshooting Approach

The purification of this compound can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds.[4] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is not dissolving in the hot solvent.

  • A1: You may not be using a suitable solvent, or you may not have added enough. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5] Experiment with different solvents or solvent pairs. For nitroaromatic compounds, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene.[6] You can also try solvent pairs like ethanol-water or toluene-hexane.[6] Always use a minimal amount of hot solvent to ensure the solution is saturated.[4]

Q2: My compound "oils out" instead of crystallizing.

  • A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

    • Solution: Try using a lower-boiling point solvent. Alternatively, allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.[7]

Q3: The purity of my recrystallized product is still low.

  • A3: This could be due to several factors:

    • Inappropriate solvent choice: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents.

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[5]

    • Insufficient washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the crystal surfaces.[4]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Distillation

For liquid impurities or if this compound is a liquid at room temperature, distillation is a powerful purification technique. Given that nitroaromatic compounds can have high boiling points and may be prone to decomposition at elevated temperatures, vacuum distillation is often the preferred method.[8][9]

Frequently Asked Questions (FAQs) - Vacuum Distillation

Q1: I don't know the boiling point of this compound. How do I set up the distillation?

Q2: The distillation is very slow or not happening at all.

  • A2: This could be due to an insufficient vacuum or inadequate heating.

    • Check your vacuum system: Ensure all connections are tight and there are no leaks. Use appropriate vacuum grease on the joints.

    • Increase the heat: Gradually increase the temperature of the heating mantle or oil bath. Be cautious not to overheat, which could lead to decomposition.

Q3: My product is decomposing during distillation.

  • A3: This is a common problem with thermally sensitive compounds.

    • Improve the vacuum: A lower pressure will result in a lower boiling point.

    • Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Ensure even heating: Use a stirring bar or boiling chips (for atmospheric distillation) to prevent bumping and localized overheating. For vacuum distillation, a fine capillary tube or a mechanical stirrer is recommended.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stirrer.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature. It is advisable to collect a small forerun fraction, the main fraction, and a tail fraction.

  • Analysis: Analyze the purity of the main fraction using an appropriate analytical technique such as GC or HPLC.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[11] It is particularly useful for removing impurities that are difficult to separate by recrystallization or distillation.

Frequently Asked Questions (FAQs) - Flash Column Chromatography

Q1: What is a good solvent system (mobile phase) for my compound?

  • A1: The ideal solvent system will give your desired compound a retention factor (Rf) of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate. For nitroaromatic compounds, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[12] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity until you achieve the desired separation on TLC.

Q2: My compounds are not separating well on the column.

  • A2: Poor separation can result from several issues:

    • Improper solvent system: If the Rf values of your compound and impurities are too close, you will need to screen for a different solvent system. Sometimes, adding a small amount of a third solvent can improve resolution.

    • Column overloading: Using too much crude material for the amount of silica gel will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.

    • Poor column packing: An improperly packed column will have channels, leading to uneven solvent flow and poor separation.

Q3: My compound is streaking on the TLC plate and the column.

  • A3: Streaking can be caused by the compound being too polar for the solvent system, acidic or basic functionalities interacting with the silica gel, or the sample being overloaded on the TLC plate.

    • Solution: Try a more polar solvent system. If your compound is acidic or basic, you can add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.

Experimental Protocol: Flash Column Chromatography of this compound

  • TLC Analysis: Develop a suitable mobile phase using TLC.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram outlines a logical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization If solid Distillation Vacuum Distillation Crude->Distillation If liquid Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Mother_Liquor Mother Liquor Recrystallization->Mother_Liquor Unsuccessful/Impure Chromatography Flash Chromatography Mother_Liquor->Chromatography Contains product Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid Successful Impure_Fractions Impure Fractions Distillation->Impure_Fractions Unsuccessful/Impure Chromatography->Pure_Solid Successful (if solid) Chromatography->Pure_Liquid Successful (if liquid) Impure_Fractions->Chromatography Contains product

Caption: A decision-making workflow for the purification of this compound.

Data Summary Table

While specific experimental data for this compound is scarce, the following table provides physical properties of related compounds to aid in developing a purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Nitrotoluene137.14-9.3222
3-Nitrotoluene137.1416232.6
4-Nitrotoluene137.1451-54238
2-Chloro-3-nitrotoluene171.5821262.2

Data sourced from various chemical suppliers and databases.[3][10][13]

This guide provides a comprehensive starting point for troubleshooting the purification of crude this compound. Remember that the optimal purification strategy will always depend on the specific impurities present in your crude material. Always perform small-scale trials to optimize your purification method before scaling up.

References

  • Kirkland, J. J., & DeStefano, J. J. (2007). Phenyl-hexyl stationary phases for reversed-phase liquid chromatography.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
  • Laurence, M. Harwood, Christopher J. Moody, and Jonathan M. Percy. Experimental organic chemistry: standard and microscale. Blackwell Science, 1999.
  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 22). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved January 15, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved January 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved January 15, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Vacuum distillation. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitrotoluene. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrotoluene. Retrieved January 15, 2026, from [Link]

  • Wikipedia contributors. (2023, October 26). 4-Nitrotoluene. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrotoluene. Retrieved January 15, 2026, from [Link]

  • WIPO. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024394A. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the continuous production of nitrobenzene. US9227909B2.
  • CBSE Academic. (n.d.). Sample Paper (2024-25). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrotoluene. Retrieved January 15, 2026, from [Link]

  • PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Retrieved from [Link]

  • ResearchGate. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of diphenyl ether compounds. CA2230921C.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-3-nitrotoluene Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Ethoxy-3-nitrotoluene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. This guide emphasizes the "why" behind experimental choices, ensuring a deep understanding of the reaction mechanisms and enabling you to optimize your reaction conditions for improved yield and purity.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound can be approached through two primary synthetic routes:

  • Nitration of 2-Ethoxytoluene: This electrophilic aromatic substitution reaction is a direct approach but requires careful control to achieve the desired regioselectivity and avoid side reactions.

  • Williamson Ether Synthesis: This method involves the formation of an ether linkage and offers an alternative pathway that can sometimes provide better control over the final product, depending on the availability of starting materials.

This guide will delve into the intricacies of both methods, providing detailed protocols, troubleshooting advice, and a thorough analysis of the underlying chemical principles.

Part 1: Nitration of 2-Ethoxytoluene

The direct nitration of 2-ethoxytoluene is a common and straightforward approach. However, the presence of two activating groups (ethoxy and methyl) on the aromatic ring presents challenges in controlling the regioselectivity and preventing over-nitration.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-ethoxytoluene proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst (typically sulfuric acid), followed by the attack of the electron-rich aromatic ring on the nitronium ion.[1]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H2O H₂O 2-Ethoxytoluene 2-Ethoxytoluene Intermediate Sigma Complex (Resonance Stabilized) 2-Ethoxytoluene->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol: Nitration of 2-Ethoxytoluene

This protocol provides a general framework. Optimization of specific parameters may be necessary based on your experimental setup and desired outcomes.

Materials:

  • 2-Ethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar and thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to form the nitrating mixture.

  • In a separate flask, dissolve 2-ethoxytoluene in dichloromethane.

  • Cool the 2-ethoxytoluene solution in an ice bath to 0-5°C.

  • Slowly add the cold nitrating mixture dropwise to the 2-ethoxytoluene solution, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or fractional distillation.

Troubleshooting Guide: Nitration of 2-Ethoxytoluene
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Solution: Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial cooling period. The lower temperature is crucial for selectivity, but the reaction rate may be slow. Monitoring by TLC or GC is essential to determine the optimal reaction time.
Product Degradation: Reaction temperature too high, leading to oxidation or decomposition.Solution: Maintain strict temperature control (0-5°C) during the addition of the nitrating agent. The ethoxy group makes the ring highly activated and susceptible to oxidation by nitric acid.
Formation of Multiple Isomers (e.g., 2-Ethoxy-5-nitrotoluene) Directing Effects of Substituents: The ethoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This can lead to a mixture of isomers.Solution: While complete elimination of other isomers is difficult, optimizing the temperature can influence the isomer ratio. Lower temperatures generally favor the formation of the para-isomer relative to the ortho-isomer due to steric hindrance. However, in this case, the desired product is an ortho-isomer. Careful fractional distillation or chromatography is often necessary for purification.[2][3]
Formation of Dinitro or Trinitro Compounds Over-nitration: The product, this compound, is still an activated ring and can undergo further nitration.Solution: Use a stoichiometric amount of the nitrating agent (1.0 to 1.1 equivalents of nitric acid). Add the nitrating agent slowly and maintain a low reaction temperature to minimize the rate of the second nitration.[4]
Dark, Tarry Reaction Mixture Oxidation and Polymerization: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the degradation of the starting material and product.Solution: This is a common issue with highly activated aromatic compounds.[5] Immediately reduce the temperature and consider quenching the reaction. It is often more efficient to restart the reaction with stricter temperature control and dropwise addition of the nitrating agent.
FAQs: Nitration of 2-Ethoxytoluene

Q1: Why is temperature control so critical in this reaction?

A1: Temperature control is paramount for two main reasons. Firstly, the nitration of an activated ring like 2-ethoxytoluene is highly exothermic. Poor temperature control can lead to a runaway reaction, resulting in the formation of dinitro and trinitro byproducts, as well as oxidative degradation of the material.[4] Secondly, the regioselectivity of the nitration can be temperature-dependent.

Q2: What is the expected isomer distribution?

A2: The ethoxy group is a more powerful activating and ortho-, para-directing group than the methyl group. Therefore, the primary products will have the nitro group at positions ortho or para to the ethoxy group. The formation of this compound (ortho to ethoxy, meta to methyl) and 2-ethoxy-5-nitrotoluene (para to ethoxy, meta to methyl) is expected. The exact ratio will depend on the reaction conditions.

Q3: How can I effectively separate the isomers?

A3: The separation of nitrotoluene isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is a common method.[2][3] For laboratory-scale purifications, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is often more effective.

Part 2: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to this compound. This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[6] For this specific synthesis, two pathways are feasible:

  • Pathway A: Reacting 2-bromo-3-nitrotoluene with sodium ethoxide.

  • Pathway B: Reacting 3-nitro-2-cresol (2-hydroxy-3-nitrotoluene) with an ethylating agent like ethyl bromide or ethyl iodide.

Reaction Mechanism: SN2 Nucleophilic Substitution

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[6]

Williamson_Ether_Synthesis cluster_0 Pathway A cluster_1 Pathway B Alkoxide_A Sodium Ethoxide (CH₃CH₂O⁻Na⁺) Product_A This compound Alkoxide_A->Product_A AlkylHalide_A 2-Bromo-3-nitrotoluene AlkylHalide_A->Product_A SN2 Attack Alkoxide_B 3-Nitro-2-cresolate Product_B This compound Alkoxide_B->Product_B AlkylHalide_B Ethyl Bromide (CH₃CH₂Br) AlkylHalide_B->Product_B SN2 Attack

Sources

Technical Support Center: Troubleshooting Low Yield in the Nitration of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 2-ethoxy-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this specific electrophilic aromatic substitution reaction. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low product yield.

Introduction: The Chemistry of a Complex Nitration

The nitration of this compound is a nuanced reaction governed by the competing directing effects of the substituents on the aromatic ring. The ethoxy group (-OEt) is a powerful activating, ortho-, para- directing group due to its electron-donating resonance effect. Conversely, the nitro group (-NO₂) is a strong deactivating, meta- directing group due to its electron-withdrawing inductive and resonance effects. Understanding this electronic interplay is crucial for predicting the regioselectivity of the incoming nitro group and for troubleshooting suboptimal yields.

This guide will delve into the potential pitfalls of this reaction, from starting material quality to reaction conditions and work-up procedures, providing a structured, question-and-answer-based approach to problem-solving.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation and Reagent Quality

Question 1: My reaction is sluggish or fails to proceed to completion. What are the likely causes related to my starting materials and reagents?

Answer:

Several factors related to the initial setup and reagent quality can lead to a stalled or incomplete reaction.

  • Purity of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to verify the purity of your starting material by techniques such as NMR or GC-MS before proceeding.

  • Concentration and Quality of Nitrating Agents: The nitration of a deactivated ring, even with the presence of an activating group, requires a potent nitrating agent.

    • Mixed Acid Composition: A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Ensure that both acids are of high purity and concentration. The presence of excess water in the nitric acid can quench the nitronium ion, thereby impeding the reaction.

    • Alternative Nitrating Agents: For substrates that are sensitive or require milder conditions, other nitrating agents like dinitrogen pentoxide (N₂O₅) in an inert solvent can be employed. This method can sometimes offer higher yields and cleaner reactions.[1]

  • Moisture Contamination: The nitronium ion is highly reactive towards water. Any moisture in the reaction setup, including wet glassware or solvents, will consume the electrophile and reduce the reaction rate. Ensure all glassware is oven-dried and solvents are anhydrous.

Section 2: Reaction Conditions and Control

Question 2: I am observing the formation of multiple products, leading to a low yield of the desired isomer. How can I improve the regioselectivity?

Answer:

Controlling the regioselectivity in the nitration of this compound is challenging due to the conflicting directing effects of the ethoxy and nitro groups. The incoming nitro group can theoretically add to the 4-, 5-, or 6-positions.

  • Understanding Directing Effects:

    • The ethoxy group strongly directs ortho and para. The positions ortho to the ethoxy group are C1 (substituted) and C3 (substituted). The position para to the ethoxy group is C5.

    • The nitro group directs meta. The positions meta to the nitro group are C1 (substituted) and C5.

    • Therefore, the C5 position is electronically favored by both groups. The C1 position is also electronically favored, but substitution at this position is less likely due to it already being substituted. The C4 and C6 positions are activated by the ethoxy group but not directed by the nitro group.

  • Key Factors Influencing Regioselectivity:

    • Temperature: Lowering the reaction temperature generally enhances selectivity. Running the reaction at 0°C or even lower can favor the formation of the thermodynamically more stable isomer.

    • Steric Hindrance: The bulky ethoxy group can sterically hinder the approach of the nitronium ion to the adjacent C1 and C3 positions. This steric hindrance can influence the ortho/para ratio of products directed by the ethoxy group. While electronic effects often dominate, steric factors should not be overlooked, especially with bulky substituents.

    • Nitrating Agent: The choice of nitrating agent can influence the product distribution. Milder nitrating agents may exhibit different selectivities compared to the aggressive mixed acid.

dot

Caption: Directing effects in the nitration of this compound.

Section 3: Side Reactions and Byproduct Formation

Question 3: My reaction mixture turns dark, and I isolate a significant amount of tar-like material, resulting in a very low yield of the desired product. What is causing this, and how can I prevent it?

Answer:

The formation of dark, tarry substances is a common issue in nitration reactions, especially with activated aromatic rings, and is usually indicative of oxidation or over-nitration.

  • Oxidation: The ethoxy group, being electron-rich, can be susceptible to oxidation by the strong oxidizing nature of nitric acid, particularly at elevated temperatures. This can lead to the formation of phenolic and quinone-like byproducts which are prone to polymerization under acidic conditions.

    • Prevention:

      • Strict Temperature Control: Maintain a low reaction temperature (0°C or below) throughout the addition of the nitrating agent and for the duration of the reaction. Nitration is a highly exothermic process, and localized heating can promote oxidation.

      • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Over-nitration (Polynitration): The initial nitration product is still an activated ring and can undergo further nitration to yield dinitro or even trinitro compounds.

    • Prevention:

      • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated byproducts.

Question 4: I suspect my product is undergoing hydrolysis. Is this a common issue, and how can I mitigate it?

Answer:

While less common than oxidation, hydrolysis of the ethoxy group to a hydroxyl group can occur under the strongly acidic conditions of the nitration, especially if the reaction is heated or if there is a high concentration of water present. The resulting nitrophenol is highly activated and can lead to a cascade of unwanted side reactions.

  • Mitigation Strategies:

    • Anhydrous Conditions: As mentioned previously, ensure all reagents and glassware are dry.

    • Temperature Control: Avoid elevated temperatures.

    • Work-up Procedure: Quench the reaction by pouring it onto crushed ice to rapidly dilute the acid and lower the temperature, thereby minimizing the risk of hydrolysis during the work-up.

Section 4: Work-up and Purification

Question 5: I have a low isolated yield after the work-up and purification steps. What are the best practices for isolating my product?

Answer:

A low isolated yield can result from an inefficient work-up or purification procedure. The goal is to effectively separate the desired product from unreacted starting materials, isomeric byproducts, and any tarry materials.

  • Effective Quenching and Neutralization:

    • Slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will dilute the acid and precipitate the organic products.

    • Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution. Add the base slowly to control the effervescence.

  • Extraction:

    • If the product does not precipitate or is an oil, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[2]

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove residual acid), and finally with brine to aid in drying.[2]

  • Purification of Isomers:

    • Separating constitutional isomers can be challenging due to their similar physical properties.

    • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial. Monitor the separation by TLC to identify the fractions containing the desired product.

    • Recrystallization: If the product is a solid and has a different solubility profile from its isomers in a particular solvent, fractional recrystallization can be an effective purification method. This may require testing various solvent systems.

Troubleshooting Summary Potential Cause Recommended Action
Low or No Conversion Inactive nitrating agent, moisture contamination, low temperatureVerify reagent quality, use anhydrous conditions, gradually increase temperature
Poor Regioselectivity Competing directing effects, high temperatureOptimize temperature (lower is often better), consider alternative nitrating agents
Formation of Tar Oxidation of the ethoxy group, over-nitrationMaintain strict low-temperature control, use stoichiometric nitrating agent, monitor reaction time
Suspected Hydrolysis High water content, elevated temperatureUse anhydrous reagents, maintain low temperature, rapid quenching on ice
Low Isolated Yield Inefficient work-up, poor separation of isomersOptimize quenching and neutralization, use appropriate extraction and washing steps, employ column chromatography or recrystallization for isomer separation

Experimental Protocols

General Protocol for the Nitration of this compound
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid. Maintain the temperature below 10°C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane) if necessary for solubility and temperature control. Cool the solution to 0°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound while maintaining the reaction temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Work-up:

    • If a solid precipitates, filter the solid and wash it thoroughly with cold water until the washings are neutral.

    • If an oil forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing the Troubleshooting Workflow

dot

Troubleshooting_Workflow cluster_Problem Problem: Low Yield cluster_Diagnosis Initial Diagnosis cluster_Solutions Troubleshooting Actions LowYield Low Yield of Desired Product NoReaction No/Incomplete Reaction LowYield->NoReaction MultipleProducts Multiple Products (Poor Selectivity) LowYield->MultipleProducts TarFormation Tar/Byproduct Formation LowYield->TarFormation LowIsolatedYield Low Yield After Work-up LowYield->LowIsolatedYield CheckReagents Verify Reagent Purity & Anhydrous Conditions NoReaction->CheckReagents OptimizeTemp Optimize Reaction Temperature (Typically Lower) MultipleProducts->OptimizeTemp TarFormation->OptimizeTemp ControlStoich Control Stoichiometry & Reaction Time TarFormation->ControlStoich OptimizeWorkup Optimize Work-up & Purification LowIsolatedYield->OptimizeWorkup

Caption: A logical workflow for troubleshooting low yield in the nitration of this compound.

References

  • askIITians. What happens when anisole is nitrated?. [Link]

  • Google Patents.
  • ResearchGate. Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. [Link]

  • Google Patents.
  • NITRATION. [Link]

  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • Google Patents.
  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • UBC Chemistry. Regioselectivity in the Nitration of Dialkoxybenzenes. [Link]

  • MDPI. Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. [Link]

  • Google Patents.
  • Sciencemadness.org. Separation of nitrotoluene isomers. [Link]

  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • ChemRxiv. Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. [Link]

  • National Institutes of Health. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Link]

Sources

preventing byproduct formation in 2-Ethoxy-3-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Regioselectivity in the Nitration of 2-Ethoxytoluene

The synthesis of this compound is a nuanced example of electrophilic aromatic substitution. The starting material, 2-ethoxytoluene, possesses two activating groups on the benzene ring: an ethoxy group (-OEt) and a methyl group (-CH₃). Both are ortho, para-directing, which means they activate the positions adjacent (ortho) and opposite (para) to themselves, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

The core challenge in this synthesis is controlling the regioselectivity. The interplay between the electronic directing effects of the two groups and the steric hindrance they impose dictates the final distribution of isomeric products. The ethoxy group is a stronger activating group than the methyl group, and its directing influence will be more pronounced. However, the bulky nature of the ethoxy group can sterically hinder the approach of the nitronium ion to the adjacent ortho position (position 3). This delicate balance is what makes byproduct formation a significant concern.

Below is a diagram illustrating the potential nitration products of 2-ethoxytoluene.

Caption: Potential products from the nitration of 2-ethoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of this compound?

A1: The primary byproducts are other positional isomers of ethoxynitrotoluene. Given the ortho, para-directing nature of the ethoxy and methyl groups, you can expect the formation of:

  • 4-Ethoxy-3-nitrotoluene and 6-Ethoxy-3-nitrotoluene: Resulting from nitration at the positions activated by the methyl group and para to the ethoxy group.

  • 2-Ethoxy-5-nitrotoluene: Arising from nitration at the position para to the methyl group.

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), the highly activated ring can undergo a second nitration.

Q2: Why is temperature control so critical in this reaction?

A2: The nitration of an activated aromatic ring like 2-ethoxytoluene is a highly exothermic reaction. Without precise temperature control, the reaction rate can increase uncontrollably, leading to several undesirable outcomes:

  • Increased Dinitration: Higher temperatures provide the activation energy for a second nitration to occur, leading to the formation of dinitrotoluene byproducts.

  • Reduced Selectivity: At elevated temperatures, the kinetic control of the reaction diminishes, often resulting in a less favorable isomer distribution.

  • Safety Hazards: Runaway reactions can pose a significant safety risk in the laboratory.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid serves two crucial functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because the presence of water can deactivate the nitronium ion and slow down or even quench the reaction.

Q4: Can I use a different nitrating agent to improve selectivity?

A4: Yes, alternative nitrating agents can offer improved regioselectivity. For instance, using dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane can sometimes lead to a different isomer distribution compared to the traditional mixed acid (HNO₃/H₂SO₄) system.[1] Zeolite catalysts have also been explored to enhance para-selectivity in the nitration of substituted benzenes by leveraging shape-selective catalysis within their porous structures.[2] However, these methods may require more specialized setup and optimization.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low Yield of the Desired this compound Isomer

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: The isomer distribution is temperature-dependent. A temperature that is too high or too low may favor the formation of other isomers.

    • Solution: Carefully control the reaction temperature, typically keeping it in the range of 0-10 °C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely.

  • Incorrect Stoichiometry of Nitrating Agent:

    • Explanation: Using a large excess of the nitrating agent can lead to over-nitration and a more complex product mixture.

    • Solution: Use a slight excess (typically 1.1 to 1.2 equivalents) of nitric acid. Perform a small-scale trial to optimize the stoichiometry for your specific setup.

  • Inefficient Mixing:

    • Explanation: Poor mixing can lead to localized "hot spots" where the temperature rises, and the concentration of the nitrating agent is high, promoting side reactions.

    • Solution: Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and for the duration of the reaction.

Problem 2: Significant Formation of Dinitrated Byproducts

Possible Causes & Solutions:

  • High Reaction Temperature:

    • Explanation: As mentioned, elevated temperatures are the primary cause of dinitration.

    • Solution: Maintain a low and stable reaction temperature (0-10 °C). Add the nitrating agent slowly and dropwise to manage the exothermic nature of the reaction.

  • Prolonged Reaction Time:

    • Explanation: Leaving the reaction to stir for an extended period after the initial nitration can provide an opportunity for a second nitration to occur.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to an acceptable level.

Problem 3: Difficulty in Separating this compound from its Isomers

Possible Causes & Solutions:

  • Similar Physical Properties of Isomers:

    • Explanation: The various ethoxynitrotoluene isomers often have very close boiling points and similar polarities, making separation by traditional methods like distillation or simple column chromatography challenging.

    • Solutions:

      • Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in the boiling points of the isomers. A vacuum will lower the boiling points and reduce the risk of thermal decomposition.

      • Crystallization: If the desired isomer is a solid and has a significantly different solubility profile from the other isomers in a particular solvent, fractional crystallization can be an effective purification method. This may require screening various solvents and temperature ranges.

      • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase is a powerful separation technique.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

This protocol is a general guideline and should be adapted and optimized based on your laboratory conditions and safety protocols.

Materials:

  • 2-Ethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-ethoxytoluene.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred 2-ethoxytoluene solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Caption: A general workflow for the synthesis of this compound.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions and their impact on the product distribution. Actual results may vary.

Parameter Condition A (Controlled) Condition B (Uncontrolled) Expected Outcome
Temperature 0-5 °C25-35 °CLower temperatures favor the formation of the desired isomer and minimize dinitration.
Nitric Acid (equiv.) 1.12.0Near-stoichiometric amounts reduce over-nitration.
Addition Rate Slow, dropwiseRapidSlow addition prevents temperature spikes and improves selectivity.
Stirring VigorousModerateEfficient mixing ensures homogeneity and consistent temperature.
Yield of Desired Isomer HigherLowerControlled conditions lead to a better yield of this compound.
Dinitro Byproducts MinimalSignificantUncontrolled conditions significantly increase the formation of dinitrated products.

References

  • Millar, R. W., et al. "New synthesis routes for energetic materials using dinitrogen pentoxide." Philosophical Transactions of the Royal Society A, 1992.
  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 2022. [Link]

  • Smith, K., et al. "Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof." U.S.
  • Organic Syntheses Procedure for m-NITROTOLUENE. [Link]

  • Nitration of Toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. NOP, 2005. [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide. ResearchGate, 2024. [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 2005. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki, 2023. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs, 1996. [Link]

  • Method for synthesizing 2-amino-3-nitrotoluene.
  • 2-amino-3-nitrotoluene. Organic Syntheses, 2023. [Link]

  • Experimental and Kinetic Study of the Nitration of 2-Ethylhexanol in Capillary Microreactors. ResearchGate, 2025. [Link]

  • Process for the separation of nitrotoluene isomers.
  • Separation of nitrotoluene isomers. Sciencemadness.org, 2020. [Link]

  • What will be the major product in the nitration of (2-methoxyethyl)benzene? Stack Exchange, 2022. [Link]

  • Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate, 2025. [Link]

  • Toluene Nitration Procedure Guide. Scribd, 2023. [Link]

  • Preparation of nitrotoluene. PrepChem, 2017. [Link]

  • Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. ResearchGate, 2025. [Link]

Sources

Technical Support Center: Stability of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Ethoxy-3-nitrotoluene. The stability of this compound during storage and experimentation is critical for ensuring the reliability and reproducibility of results. This document provides a comprehensive overview of potential stability issues, troubleshooting guidance, and frequently asked questions in a direct question-and-answer format. Please note that while specific data for this compound is limited, the information provided herein is synthesized from established knowledge of closely related nitroaromatic and alkoxy-substituted aromatic compounds.

Section 1: Understanding the Stability of this compound

Q1: What are the primary factors that can affect the stability of this compound during storage?

The stability of this compound, like other nitroaromatic compounds, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can provide the necessary activation energy for decomposition reactions. Nitroaromatic compounds can undergo exothermic decomposition, which can accelerate if heat is not dissipated.[1] For nitrotoluenes, heat is a known contributor to instability.[1]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photochemical degradation. Aromatic nitro compounds are known to be susceptible to photolysis, which can lead to the formation of various degradation products through complex reaction pathways.[2]

  • Chemical Environment: The presence of incompatible materials, such as strong bases, oxidizing agents, or reducing agents, can catalyze decomposition. For instance, nitrotoluenes can react explosively with alkali substances.[3]

Q2: How does the ethoxy group in this compound influence its stability compared to 2-nitrotoluene?

While specific studies on this compound are scarce, the presence of an electron-donating ethoxy group on the aromatic ring is theorized to have a stabilizing effect compared to the unsubstituted 2-nitrotoluene.[4] This is because electron-donating groups can modulate the electron density of the aromatic ring, potentially increasing the energy barrier for certain decomposition pathways. However, without empirical data, this remains a theoretical consideration.

Section 2: Troubleshooting Common Stability-Related Issues

This section addresses specific problems that may arise during the handling and use of this compound.

Q3: I've observed a color change in my stored sample of this compound, from a pale yellow to a darker yellow or brownish hue. What could be the cause?

A color change is a common indicator of chemical degradation. This could be due to:

  • Photodegradation: If the sample has been exposed to light, even ambient laboratory light over a prolonged period, photochemical reactions can lead to the formation of colored byproducts. The degradation of 2-nitrotoluene, for example, can lead to the formation of nitrophenols.[2]

  • Thermal Decomposition: Storage at temperatures above the recommended conditions can initiate slow decomposition, leading to the accumulation of colored impurities.

  • Contamination: Accidental introduction of contaminants, especially basic or oxidizing substances, could trigger reactions that produce colored species.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the sample is stored in a cool, dark, and dry place, preferably in an amber glass vial to protect it from light.

  • Purity Analysis: Perform an analytical check (e.g., HPLC, GC-MS) to identify and quantify any impurities. This will help determine the extent of degradation.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased over time. How can I confirm this?

Inconsistent results are a significant red flag for compound instability. To confirm a decrease in purity, a systematic analytical approach is necessary.

Recommended Analytical Workflow:

  • Establish a Baseline: If possible, use a freshly opened or newly synthesized and purified batch of this compound to establish a reference analytical profile (e.g., HPLC chromatogram, NMR spectrum).

  • Comparative Analysis: Analyze the suspect sample using the same analytical method. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

  • Quantification: Use a validated quantitative method (e.g., HPLC with a calibration curve) to determine the exact purity of the suspect sample.

Experimental Protocol: HPLC Analysis for Purity Assessment

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective for nitroaromatic compounds. A starting point could be 50:50 acetonitrile:water, with a gradient to 90:10 acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of 2-nitrotoluene, a wavelength in the range of 250-260 nm should be appropriate.[5]

    • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent like acetonitrile.

    • Injection Volume: 10 µL.

    • Analysis: Run the sample and a blank. Compare the resulting chromatogram to a reference standard if available. The appearance of additional peaks indicates the presence of impurities. Purity can be estimated by the relative peak area of this compound.

Q5: I am planning a long-term study. What are the best practices for storing this compound to ensure its stability?

For long-term storage, it is crucial to minimize exposure to all potential degradation triggers.

Recommended Long-Term Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of thermal decomposition.
Light Store in an amber, tightly sealed container in the dark.Prevents photodegradation.
Atmosphere Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation.
Container Use a chemically resistant glass container (e.g., borosilicate glass).Prevents leaching of impurities from the container.
Purity Store the highest purity material possible. Impurities can sometimes catalyze decomposition.To ensure the integrity of the starting material.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the likely degradation products of this compound?

Based on the known degradation pathways of related nitroaromatic compounds, the following are potential degradation products:

  • Photodegradation: Exposure to light could lead to oxidation of the methyl group to a carboxylic acid or hydroxylation of the aromatic ring to form nitrophenol derivatives.[2]

  • Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-NO2 bond can occur, leading to radical species that can initiate a cascade of further reactions.[6]

  • Hydrolysis: While ethers are generally stable to hydrolysis under neutral conditions, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the ethoxy group to form the corresponding phenol.[7]

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Q7: Are there any known incompatible materials I should avoid when working with this compound?

Yes. Based on the reactivity of nitrotoluenes and other nitroaromatic compounds, you should avoid contact with:

  • Strong Bases: Can lead to vigorous or explosive reactions.[3]

  • Strong Oxidizing Agents: Can cause exothermic reactions.

  • Strong Reducing Agents: Can reduce the nitro group, leading to different chemical species.

  • Strong Acids: While often used in synthesis, prolonged contact under certain conditions could promote hydrolysis or other reactions.

  • Alkali Metals: Highly reactive and should be avoided.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information on chemical incompatibilities.

Q8: How can I establish a shelf-life for this compound in my laboratory?

Establishing a definitive shelf-life requires a formal stability study. This can be done through real-time or accelerated stability testing.

  • Real-Time Stability Study: Store the compound under the recommended long-term storage conditions and test its purity at regular intervals (e.g., every 3, 6, 12, and 24 months). The shelf-life is the time point at which the purity drops below an acceptable limit (e.g., 95%).

  • Accelerated Stability Study: Expose the compound to stressed conditions (e.g., elevated temperature and humidity) to accelerate degradation. The data can then be used to predict the shelf-life under normal storage conditions using models like the Arrhenius equation.

Workflow for an Accelerated Stability Study

AcceleratedStabilityWorkflow start Start: Batch of This compound storage Store samples at elevated temperatures and humidity (e.g., 40°C/75% RH) start->storage sampling Pull samples at defined time points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze for purity and degradation products (HPLC, GC-MS) sampling->analysis data Collect and plot degradation data analysis->data modeling Apply kinetic models (e.g., Arrhenius equation) data->modeling shelf_life Predict shelf-life at recommended storage conditions modeling->shelf_life

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Technical Support Center: Purifying 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Ethoxy-3-nitrotoluene. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and achieve optimal purity. The structure of this guide is designed to be interactive and problem-oriented, directly addressing the hurdles you may encounter in the lab.

This center is organized into two main sections:

  • Troubleshooting Guide: Addresses common failures and unexpected results during the purification process.

  • Frequently Asked Questions (FAQs): Covers broader questions about methodology, impurity profiling, and analytical confirmation.

Troubleshooting Guide

Question: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common recrystallization failure where the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For this compound, which may be a low-melting solid or an oil at room temperature, this is a significant challenge.

Causality and Expert Insights:

The primary cause is a mismatch between the solvent's boiling point and the compound's melting point, or a rate of cooling that is too rapid. When the hot, saturated solution cools, it reaches a point of supersaturation. If this temperature is still higher than your compound's melting point, it will separate as a liquid (an oil) because there isn't enough thermal energy removed for it to solidify into an ordered crystal lattice. The high concentration of impurities can also depress the melting point of the mixture, exacerbating the problem.

Troubleshooting Protocol: Salvaging an Oiled-Out Product

  • Re-heat the Solution: Gently warm the flask until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the saturation point. This ensures that the solution becomes saturated at a lower temperature, ideally one below the compound's melting point.

  • Slow Cooling is Crucial: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker packed with glass wool or paper towels. This slow decrease in temperature provides the necessary time for crystal nucleation and growth.[1][2]

  • Induce Crystallization (If Necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.[1]

  • Final Cooling: Only after crystal formation is well underway at room temperature should you move the flask to an ice bath to maximize the yield.[2]

Logical Troubleshooting Flow for Recrystallization:

Here is a decision-making workflow to guide your troubleshooting process for recrystallization failures.

G start Recrystallization Failure oiling_out Did the product 'oil out'? start->oiling_out low_yield Was the crystal yield very low? oiling_out->low_yield No reheat 1. Re-heat to redissolve. 2. Add more hot solvent. 3. Cool VERY slowly. oiling_out->reheat Yes no_crystals Did no crystals form at all? low_yield->no_crystals No too_much_solvent Too much solvent was likely used. Evaporate some solvent and re-cool. low_yield->too_much_solvent Yes induce 1. Scratch inner surface of flask. 2. Add a seed crystal. no_crystals->induce Yes change_solvent Try a lower-boiling point solvent or a two-solvent system (e.g., Ethanol/Water). reheat->change_solvent If problem persists rinse_warm Rinse solvent was not cold enough, redissolving product. Use ice-cold rinse solvent. too_much_solvent->rinse_warm If solvent amount was correct too_dilute Solution is too dilute. Boil off excess solvent and attempt cooling again. induce->too_dilute If induction fails G crude Crude Product wash Step 1: Aqueous Wash (Removes Acids/Salts) crude->wash distill Step 2: Fractional Vacuum Distillation (Removes Starting Material) wash->distill recryst Step 3: Fractional Crystallization (Enriches Target Isomer) distill->recryst analysis1 Check Purity (GC/HPLC) recryst->analysis1 chrom Step 4: Preparative HPLC (Isomer Separation) analysis1->chrom Purity < 99% final Pure Product (>99%) analysis1->final Purity ≥ 99% analysis2 Check Purity (GC/HPLC) chrom->analysis2 analysis2->final

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Technical Support Center: Catalyst Selection for Efficient 2-Ethoxy-3-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction: The Williamson Ether Synthesis for this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1][2] In this specific case, 2-hydroxy-3-nitrotoluene (or its corresponding phenoxide) acts as the nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) to form the desired ether.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][4]

The presence of the electron-withdrawing nitro group on the aromatic ring plays a crucial role. It increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. However, it can also decrease the nucleophilicity of the resulting phenoxide, making catalyst selection and reaction condition optimization critical for an efficient synthesis.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, offering explanations and actionable solutions.

Q1: My reaction is slow or incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: A low yield is a common issue that can stem from several factors related to catalyst choice, reaction conditions, and reagent purity.

  • Insufficient Base Strength or Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of 2-hydroxy-3-nitrotoluene to form the more nucleophilic phenoxide.[4][6] If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Solution: For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[7] Using a stronger base like sodium hydride (NaH) can also be effective, as it irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide.[6][8] Ensure the base is finely powdered and dry to maximize its reactivity.

  • Poor Catalyst Choice or Activity: In a solid-liquid system (e.g., solid K₂CO₃ in an organic solvent), a phase-transfer catalyst (PTC) is often essential to shuttle the phenoxide from the solid phase to the organic phase where the reaction with the ethyl halide occurs.[5][9]

    • Solution: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide are effective PTCs.[5][10] The iodide version can act as a co-catalyst, in-situ generating the more reactive ethyl iodide from an ethyl bromide or chloride, which can accelerate the reaction.[5] Polyethylene glycol (PEG) can also serve as an effective and economical solid-liquid phase transfer catalyst.[11]

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity. Apolar solvents may not effectively dissolve the reactants.

    • Solution: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone are generally preferred as they can dissolve the reactants without strongly solvating the nucleophile.[2]

  • Reaction Temperature is Too Low: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.

    • Solution: A typical temperature range for this reaction is between 50 to 100 °C.[2] If the reaction is slow, consider moderately increasing the temperature. However, be aware that excessively high temperatures can promote side reactions.[2]

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize their formation?

A2: Byproduct formation is a key challenge in optimizing the synthesis of this compound. The most common side reactions are elimination and C-alkylation.

  • Elimination (E2) Reaction: The alkoxide is not only a nucleophile but also a base. It can react with the ethyl halide in an elimination reaction to form ethene, especially if the reaction conditions favor it.[2][4][12]

    • Mitigation: While ethyl halides are primary and less prone to elimination than secondary or tertiary halides, using a less sterically hindered base and keeping the temperature as low as feasible while maintaining a reasonable reaction rate can help minimize this side reaction.[7][12]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2][13]

    • Mitigation: O-alkylation is generally favored under kinetic control and in polar aprotic solvents.[13] The use of protic solvents can solvate the oxygen atom, making the carbon atoms more available for attack and increasing the likelihood of C-alkylation.[13] Therefore, sticking to solvents like DMF or acetonitrile is recommended.

Q3: The work-up of my reaction is difficult, and I am struggling to isolate a pure product. What are some best practices for purification?

A3: A clean work-up and efficient purification are crucial for obtaining high-purity this compound.

  • Quenching and Extraction: After the reaction is complete, it is typically quenched by adding water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Best Practice: Ensure thorough mixing during extraction to maximize the transfer of the product into the organic phase. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help remove any remaining acidic impurities, followed by a wash with brine to aid in phase separation.[14]

  • Purification Techniques: The crude product will likely contain unreacted starting materials and byproducts.

    • Recommended Methods:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification.

      • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

      • Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification method.[14][15]

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Phase-Transfer Catalyzed Synthesis

This protocol is suitable for a solid-liquid phase transfer catalysis approach, which is often efficient and avoids harsh bases.

Materials:

  • 2-hydroxy-3-nitrotoluene

  • Ethyl iodide

  • Potassium carbonate (finely pulverized)

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-nitrotoluene (1 equivalent), finely pulverized potassium carbonate (1.5 equivalents), and tetrabutylammonium iodide (0.05 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Slowly add ethyl iodide (1.2 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide.

  • Evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and their impact on the synthesis of nitroaromatic ethers.

ParameterConditionExpected OutcomeRationale
Base K₂CO₃Good yield, easy to handleSufficiently basic to deprotonate the phenol, and its solid nature is ideal for PTC.[1][5]
NaOH/KOHHigh yieldStronger bases that can lead to faster reactions but may require careful handling.[4][7]
Catalyst TBAIExcellent yield, faster reactionActs as both a phase-transfer catalyst and a source of iodide for in-situ generation of the more reactive ethyl iodide.[5]
TBABGood yieldA standard and effective phase-transfer catalyst.[10]
Solvent AcetonitrileHigh yield, good reaction rateA polar aprotic solvent that effectively dissolves reactants without hindering the nucleophile.[2]
DMFHigh yield, good reaction rateAnother excellent polar aprotic solvent, though it has a higher boiling point and can be harder to remove.[2][7]
Temperature 80°C (Reflux in Acetonitrile)Optimal rate and selectivityBalances reaction speed with the minimization of side reactions like elimination.[1][2]

Visualizations

Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-hydroxy-3-nitrotoluene, K₂CO₃, and TBAI in Acetonitrile B Add Ethyl Iodide A->B Stirring C Heat to Reflux (approx. 80°C) B->C D Monitor by TLC C->D 4-6 hours E Cool and Filter D->E Reaction Complete F Solvent Evaporation E->F G Aqueous Work-up (Extraction & Washes) F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Catalyst Role in Phase-Transfer Catalysis

PTC cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ArOK ArO⁻K⁺ 2-nitrophenoxide salt ArOQ ArO⁻Q⁺ Ion Pair in Organic Phase ArOK->ArOQ Q⁺X⁻ (Catalyst) ArOEt Ar-OEt This compound ArOQ:e->ArOEt:w Sɴ2 Attack EtI Et-I Ethyl Iodide EtI:e->ArOEt:w QI Q⁺I⁻ Catalyst QI->ArOK Regenerates Catalyst

Caption: The role of a phase-transfer catalyst in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use ethyl bromide instead of ethyl iodide? A: Yes, ethyl bromide is a suitable alkylating agent. However, iodide is a better leaving group than bromide, so the reaction with ethyl iodide is generally faster. If you use ethyl bromide, you might need to increase the reaction time or temperature slightly. Using a catalyst like tetrabutylammonium iodide can be particularly beneficial as it can facilitate an in-situ halide exchange to the more reactive iodide.[5]

Q: Why is the nitro group important for this reaction? A: The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, making it easier to deprotonate with a mild base like potassium carbonate. This facilitates the formation of the phenoxide nucleophile, which is a key step in the Williamson ether synthesis.[5]

Q: Is it possible to perform this reaction without a solvent? A: Solvent-free conditions have been explored for some etherifications using catalysts like PEG400.[11] This can be a "greener" approach, but it may require more optimization to ensure efficient mixing and heat transfer. For initial attempts, a solvent-based approach is generally more reliable.

Q: What safety precautions should I take? A: Standard laboratory safety procedures should be followed. Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Halpern, M. Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wang, M. L., & Wu, H. S. (2004). Kinetics for etherification of sodium o-nitrophenoxide via third-liquid phase-transfer catalysis. Journal of Molecular Catalysis A: Chemical, 221(1-2), 187-195. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). [Video]. YouTube. [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Wang, Y. L., et al. (2005). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications, 35(10), 1405-1410. [Link]

  • NOP. (2005, July). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focusing on the synthesis of 2-Ethoxy-3-nitrotoluene. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis, primarily involving the electrophilic nitration of 2-ethoxytoluene, is highly sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is the most critical variable governing reaction rate, selectivity, and safety.

This document provides in-depth troubleshooting for common issues encountered during this synthesis, detailed FAQs, a validated experimental protocol, and a summary of expected outcomes based on thermal conditions.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems in a question-and-answer format, focusing on the causal link between temperature and the observed outcome.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably, even with a cooling bath. What immediate actions should I take, and what are the likely causes?

Answer: An uncontrolled temperature increase signifies a runaway reaction, a severe safety hazard in nitration processes due to their highly exothermic nature.[1][2]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[1]

  • Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., add more dry ice or salt to your ice bath).

  • Prepare for Quenching (Last Resort): If the temperature continues to escalate dramatically, prepare to quench the reaction by cautiously pouring the mixture onto a large volume of crushed ice. Caution: This is a hazardous step as the dilution of concentrated acid is also highly exothermic and should only be performed as a final measure with appropriate safety shields and personal protective equipment (PPE) in place.[1]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Potential Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: The most common cause. The rate of heat generation is exceeding the rate of heat dissipation by the cooling system.[1] The addition must be slow and dropwise, allowing the cooling bath to absorb the heat from the reaction of each drop before the next is added.

  • Inadequate Cooling: The cooling bath may lack the capacity for the scale of the reaction. An ice-water bath may be insufficient; an ice-salt or dry ice/acetone bath provides a lower temperature reservoir to maintain control.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate through the mixture.[1] Ensure vigorous, consistent mechanical stirring.

  • Accumulation of Unreacted Reagent: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small, unintentional temperature increase can then initiate a sudden, violent reaction of all the accumulated reagent.[1]

Issue 2: Low Yield of the Desired this compound

Question: My final isolated yield is significantly lower than expected. What are the temperature-related factors?

Answer: Low yields can result from a reaction temperature that is either too low or too high, each leading to different problems.

Potential Causes & Solutions:

  • Incomplete Reaction (Temperature Too Low): While crucial for safety, an excessively low temperature can slow the reaction rate to a point where it does not reach completion within a practical timeframe.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of starting material (2-ethoxytoluene) remains after the planned reaction time, consider slightly increasing the temperature (e.g., from 0°C to 5-10°C) after the nitrating agent addition is complete, while continuing to monitor closely.[3]

  • Byproduct Formation (Temperature Too High): This is the more frequent cause of low yields. Elevated temperatures accelerate side reactions, consuming the starting material and desired product.

    • Troubleshooting: The primary solution is stricter temperature control. Maintain a low temperature (ideally 0-5°C) throughout the addition of the nitrating agent.[3][4] Even a brief excursion to a higher temperature can drastically favor the formation of byproducts.

Issue 3: Product Contamination with Polynitrated Byproducts

Question: My product analysis (NMR, GC-MS) shows the presence of dinitrated species. How can I prevent this?

Answer: The formation of dinitro- and trinitrotoluene derivatives is a classic example of a competing reaction pathway favored by excessive temperature.[5]

Scientific Rationale: The initial product, this compound, is still an activated aromatic ring. While the newly added nitro group is deactivating, the ethoxy and methyl groups are activating. At higher temperatures, the nitronium electrophile (NO₂⁺) is energetic enough to overcome the deactivation and add a second nitro group.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Maintaining a low and stable temperature (e.g., below 5°C) during the addition phase is essential to minimize polynitration.[5]

  • Stoichiometry: Use a molar ratio of nitric acid to 2-ethoxytoluene that is close to 1:1. A large excess of the nitrating agent increases the probability of polynitration.[6]

  • Controlled Addition: A slow, dropwise addition of the nitrating mixture ensures that the concentration of the nitrating agent in the flask remains low at any given moment.

Issue 4: Formation of Isomeric Impurities (e.g., 2-Ethoxy-5-nitrotoluene)

Question: I am isolating a mixture of nitro-isomers instead of predominantly the 3-nitro product. How does temperature influence this?

Answer: The directing effects of the substituents on the aromatic ring are the primary determinants of isomer distribution. The ethoxy group is a strong ortho-, para- director. In this case, nitration is directed to the positions ortho (position 3) and para (position 5) to the ethoxy group. While achieving high selectivity for the 3-nitro isomer can be challenging, temperature plays a role in the kinetics of these competing pathways.

Troubleshooting Steps:

  • Maintain Low, Stable Temperature: Lower reaction temperatures (e.g., 0-5°C) generally provide better selectivity.[7] Higher temperatures can provide enough energy to overcome subtle steric or electronic barriers, leading to a less selective mixture of products.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, milder nitrating systems, such as nitric acid in acetic anhydride, can sometimes offer different selectivity profiles, although this may require significant process optimization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound? A1: The optimal temperature is a balance between reaction rate and selectivity. For the addition of the nitrating agent, a range of 0°C to 5°C is strongly recommended to control the exotherm and minimize side reactions.[3][4] After the addition is complete, the reaction may be allowed to stir at this temperature or slowly warm to room temperature to ensure completion, which should be monitored by TLC.[5]

Q2: Why is strict temperature control so critical specifically for nitration reactions? A2: Nitration reactions are notoriously exothermic, meaning they release a significant amount of heat.[2][8] This heat increases the reaction rate, which in turn generates more heat, creating a positive feedback loop that can lead to a dangerous runaway reaction.[1] Furthermore, the activation energy for undesirable side reactions like polynitration and oxidation is often only slightly higher than for the desired mononitration. Elevated temperatures provide the necessary energy to overcome these barriers, leading to a complex and impure product mixture.[5]

Q3: How does the rate of addition of the nitrating agent relate to temperature control? A3: They are intrinsically linked. The addition of the nitrating agent is the source of the heat. A slow, controlled addition rate allows the cooling system to dissipate the heat generated from each small portion of reagent before the next is added. This maintains a stable internal temperature. A rapid addition rate will generate heat faster than it can be removed, causing the internal temperature to rise, regardless of the cooling bath's temperature.[1]

Q4: What are the primary safety risks associated with temperature deviations in this synthesis? A4: The primary risk is a runaway reaction , which can cause the reaction mixture to boil violently, potentially over-pressurizing and breaching the reaction vessel, leading to the release of highly corrosive and toxic materials.[9] Nitrated organic compounds can also be thermally unstable and may decompose explosively at high temperatures.[10] All nitration procedures must be conducted behind a safety shield in a chemical fume hood with appropriate PPE.[11]

Data Summary: Effect of Temperature on Reaction Outcomes

The following table summarizes the expected outcomes as a function of the reaction temperature during the addition of the nitrating agent.

Temperature RangeExpected YieldProduct Purity / SelectivityKey ByproductsSafety Risk
< 0°C Potentially LowHighMinimalLow (Risk of reagent accumulation)
0°C – 5°C (Optimal) Good to ExcellentHighTrace isomers, minimal dinitrationLow (with proper control)
10°C – 25°C Moderate to LowModerate to PoorSignificant isomeric and dinitrated productsModerate
> 30°C Very LowVery PoorHigh levels of dinitration, oxidation/tar productsHigh (Runaway reaction likely)

Experimental Protocol: Synthesis of this compound

This protocol assumes a laboratory scale and prioritizes safety and selectivity.

Materials:

  • 2-Ethoxytoluene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C addition 3. Add Nitrating Mixture Dropwise Maintain Temp < 5°C prep_acid->addition prep_sub 2. Prepare Substrate (2-Ethoxytoluene in Flask) Cool to 0°C prep_sub->addition stir 4. Stir at 0-5°C Monitor by TLC addition->stir quench 5. Quench on Ice stir->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry & Evaporate Solvent wash->dry purify 9. Purify (Column Chromatography) dry->purify G temp_high Temperature Too High (> 10°C) rate_fast Reaction Rate Too Fast temp_high->rate_fast leads to temp_opt Optimal Temperature (0-5°C) rate_opt Optimal Reaction Rate temp_opt->rate_opt leads to temp_low Temperature Too Low (< 0°C) rate_slow Reaction Rate Too Slow temp_low->rate_slow leads to byproducts ↑ Polynitration & Oxidation rate_fast->byproducts causes safety_risk High Safety Risk (Runaway) rate_fast->safety_risk creates selectivity Good Selectivity rate_opt->selectivity enables safety_ok Controlled Reaction rate_opt->safety_ok maintains incomplete Incomplete Reaction rate_slow->incomplete causes safety_low Low Risk (Reagent Accumulation) rate_slow->safety_low creates yield_low1 Low Yield & Purity byproducts->yield_low1 results in yield_good Good Yield & Purity selectivity->yield_good results in yield_low2 Low Yield incomplete->yield_low2 results in

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective preparation of key intermediates is paramount. 2-Ethoxy-3-nitrotoluene stands as one such crucial building block, its synthesis pathways offering a compelling case study in strategic chemical planning. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each route, and provide the detailed experimental insights necessary for you to make an informed decision for your research and development endeavors.

The Strategic Importance of this compound

This compound, a substituted aromatic compound, is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The specific arrangement of its ethoxy, nitro, and methyl groups on the toluene core allows for a range of subsequent chemical transformations, making it a versatile precursor for various target compounds. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the manufacturing process.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies emerge for the preparation of this compound: the direct nitration of 2-ethoxytoluene and the Williamson ether synthesis commencing with 3-nitro-o-cresol (2-hydroxy-3-nitrotoluene). Each approach presents a distinct set of challenges and benefits that we will explore in detail.

Method 1: Electrophilic Nitration of 2-Ethoxytoluene

This approach is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is introduced onto the aromatic ring of 2-ethoxytoluene. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the ethoxy group, a potent ortho-, para-director, and the methyl group, a weaker ortho-, para-director. The interplay between these two groups makes achieving high selectivity for the desired 3-nitro isomer a significant challenge.

Reaction Pathway Visualization:

Caption: Nitration of 2-Ethoxytoluene leading to a mixture of isomers.

Experimental Protocol: Nitration of 2-Ethoxytoluene

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: To the cooled nitrating mixture, add 0.1 mol of 2-ethoxytoluene dropwise from the addition funnel over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product, an oily mixture of isomers, will separate.

  • Isolation and Purification: Separate the oily layer and wash it with cold water, followed by a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. The desired this compound must then be isolated from the other isomers (primarily 4-nitro and 6-nitro) by fractional distillation under reduced pressure or by column chromatography.

Scientific Rationale:

  • Low Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent over-nitration (the formation of dinitro compounds) and to minimize the formation of undesired byproducts.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this electrophilic aromatic substitution.

  • Purification Challenges: Due to the strong directing effects of the ethoxy group to the ortho and para positions, the formation of a mixture of isomers is almost inevitable. This necessitates a potentially difficult and costly purification process to isolate the 3-nitro isomer, which is often formed in lower yields compared to the other isomers.

Method 2: Williamson Ether Synthesis from 3-Nitro-o-cresol

This synthetic route offers a more controlled and regioselective approach. The synthesis begins with 3-nitro-o-cresol, where the nitro group is already in the desired position. A Williamson ether synthesis is then performed to introduce the ethoxy group. This method's success is contingent on the availability and synthesis of the 3-nitro-o-cresol starting material. A potential synthesis for 3-nitro-p-cresol has been described, involving the nitration of p-cresol carbonate followed by hydrolysis, which suggests a similar strategy could be adapted for o-cresol.[1]

Reaction Pathway Visualization:

G cluster_0 Starting Material Synthesis cluster_1 Williamson Ether Synthesis o-Cresol o-Cresol 3-Nitro-o-cresol 3-Nitro-o-cresol o-Cresol->3-Nitro-o-cresol Nitration & Hydrolysis This compound This compound 3-Nitro-o-cresol->this compound Base, Ethyl Halide

Caption: A two-stage synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of 3-nitro-o-cresol in a suitable solvent such as acetone or ethanol. Add a slight molar excess (0.11 mol) of a base like anhydrous potassium carbonate.

  • Addition of Ethylating Agent: To the stirred suspension, add 0.12 mol of ethyl iodide or diethyl sulfate.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography if necessary.

Scientific Rationale:

  • Regiocontrol: This method provides excellent control over the final product's regiochemistry, as the nitro group's position is established in the starting material. This circumvents the issue of isomer separation encountered in the direct nitration method.

  • Reaction Conditions: The Williamson ether synthesis is a robust and high-yielding reaction, typically proceeding under milder conditions than aromatic nitration. Yields for similar reactions on substituted nitrophenols are often high, in the range of 85-95%.

  • Starting Material Accessibility: The primary consideration for this route is the availability of 3-nitro-o-cresol. While not as readily available as 2-ethoxytoluene, its synthesis from o-cresol is a feasible preceding step, although this adds to the overall number of synthetic steps.

Head-to-Head Performance Comparison

FeatureMethod 1: Nitration of 2-EthoxytolueneMethod 2: Williamson Ether Synthesis
Regioselectivity Poor; yields a mixture of isomersExcellent; regiochemistry is predetermined
Typical Yield of Desired Product Low to moderate (after purification)High (typically 85-95% for the etherification step)
Purity of Crude Product Low; requires extensive purificationHigh; generally requires minimal purification
Number of Steps One step from 2-ethoxytolueneTwo steps from o-cresol
Key Challenges Isomer separation and purificationSynthesis of the 3-nitro-o-cresol starting material
Scalability Challenging due to purification needsGood, with a well-defined starting material synthesis
Overall Efficiency Potentially low due to purification lossesPotentially high, despite an additional step

Final Assessment and Recommendation

For researchers and drug development professionals, the choice between these two synthetic routes for this compound hinges on the specific project requirements and available resources.

The nitration of 2-ethoxytoluene offers a more direct, one-step approach. However, the significant challenge of controlling regioselectivity and the subsequent need for rigorous purification make it a less desirable option when high purity of the 3-nitro isomer is required. The potential for low overall yields after purification can also be a major drawback, particularly for larger-scale synthesis.

Conversely, the Williamson ether synthesis from 3-nitro-o-cresol presents a more elegant and controlled strategy. While it involves an additional synthetic step to prepare the starting material, the excellent regioselectivity and typically high yields of the etherification step make it a superior choice for obtaining high-purity this compound. The investment in preparing the 3-nitro-o-cresol precursor is often justified by the simplified purification and higher overall efficiency of the final step.

Recommendation: For applications demanding high purity and reliable yields of this compound, the Williamson ether synthesis route is the recommended and more robust methodology. The initial effort to secure or synthesize the 3-nitro-o-cresol starting material is a strategic investment that pays dividends in the final stages of the synthesis.

References

  • Organic Syntheses. Various Authors. John Wiley & Sons. (This is a general reference for reliable organic chemistry procedures).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., John Wiley & Sons, 1992.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. 2nd ed., Cengage Learning, 2005.
  • Process for the production of 3-nitro-p-cresol-(1). US Patent 3911031A, filed March 15, 1973, and issued October 7, 1975. [1]

Sources

A Comparative Guide to 2-Ethoxy-3-nitrotoluene and Other Nitrotoluene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development and synthetic chemistry, the choice of a starting material or intermediate is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Nitrotoluene derivatives, a cornerstone of industrial and laboratory synthesis, offer a versatile platform for the introduction of amino groups and further functionalization of the aromatic ring. While the workhorse isomers—2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene—are well-characterized, specialty derivatives such as 2-Ethoxy-3-nitrotoluene present unique electronic and steric properties that can be strategically exploited.

This guide provides an in-depth technical comparison of this compound with its more common counterparts. We will delve into their synthesis, physicochemical properties, and critically, their comparative reactivity in key synthetic transformations, supported by available experimental data and established principles of organic chemistry.

Synthesis of Nitrotoluene Derivatives: A Comparative Overview

The industrial production of mononitrotoluenes is predominantly achieved through the electrophilic nitration of toluene using a mixture of nitric and sulfuric acids.[1] This reaction typically yields a mixture of isomers, with the ortho- and para-isomers being the major products due to the ortho-, para-directing effect of the methyl group.[2]

The typical isomer distribution from the nitration of toluene is as follows:

  • 2-Nitrotoluene: 45–62%[1]

  • 3-Nitrotoluene: 2–5%[1]

  • 4-Nitrotoluene: 33–50%[1]

The separation of these isomers is accomplished through fractional distillation and crystallization.[1]

In contrast, the synthesis of this compound requires a more targeted approach, as direct nitration of 2-ethoxytoluene would likely lead to a mixture of isomers with the nitro group at different positions. A documented synthesis of this compound involves a decarboxylative etherification approach.[3]

Experimental Protocol: Synthesis of this compound[3]

This procedure details the synthesis of this compound from potassium 2-methyl-6-nitrobenzoate.

Materials:

  • Potassium 2-methyl-6-nitrobenzoate

  • Tetraethylorthosilicate (TEOS)

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

Procedure:

  • Combine potassium 2-methyl-6-nitrobenzoate (1.00 mmol) and tetraethylorthosilicate (1.20 mmol).

  • The reaction is carried out under appropriate conditions for decarboxylative etherification (specific temperature and solvent conditions may be optimized).

  • Upon completion of the reaction, the crude product is purified by column chromatography on silica gel.

  • The column is eluted with a mixture of hexane and diethyl ether (4:1).

  • The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a pale yellow liquid.

Reported Yield: 78%[3]

Physicochemical Properties: A Comparative Analysis

The introduction of an ethoxy group in this compound significantly alters its physical and chemical properties compared to the parent nitrotoluenes.

PropertyThis compound2-Nitrotoluene3-Nitrotoluene4-Nitrotoluene
Molecular Formula C₉H₁₁NO₃C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 181.19 g/mol 137.14 g/mol [4]137.14 g/mol [1]137.14 g/mol [1]
Appearance Pale yellow liquid[3]Pale yellowish liquid[1]Pale yellow liquid[1]Yellowish orthorhombic crystals[1]
Melting Point Not reported-9.5 °C (α-form), -2.9 °C (β-form)[1]16 °C[1]54.5 °C[1]
Boiling Point Not reported221.7 °C[1]232.6 °C[1]238.3 °C[1]
Solubility Soluble in organic solvents like hexane and diethyl ether[3]Slightly soluble in water; soluble in benzene, diethyl ether, ethanol[1]Slightly soluble in water; soluble in benzene, diethyl ether, ethanol[1]Slightly soluble in water; soluble in acetone, benzene, chloroform, diethyl ether, ethanol[1]

Spectroscopic Characterization of this compound

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy (Theoretical):

  • Nitro group (NO₂): Asymmetric stretching is expected around 1520 cm⁻¹, and symmetric stretching around 1350 cm⁻¹.[5]

  • Ethoxy group (C-O-C): A strong C-O stretching band is anticipated in the region of 1250–1050 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical):

  • ¹H NMR:

    • Aromatic protons: Deshielded signals in the range of δ 8.0–8.5 ppm are expected for protons adjacent to the nitro group.[5]

    • Ethoxy group: The methylene protons (-OCH₂-) are predicted to resonate around δ 3.5–4.0 ppm, while the methyl protons (-CH₃) would appear at approximately δ 1.2–1.4 ppm.[5]

  • ¹³C NMR:

    • Aromatic carbons: The carbon atom attached to the nitro group is expected to have a chemical shift in the range of δ 145–150 ppm.[5]

    • Ethoxy group carbons: The methylene carbon (-OCH₂-) is predicted to be in the δ 65–70 ppm range, and the methyl carbon (-CH₃) around δ 15–18 ppm.[5]

High-Resolution Mass Spectrometry (HRMS):

  • Experimental data for C₁₂H₉NO₃ (a related compound) has been reported as calculated: 215.0582, found: 215.0576.[3] This technique provides a highly accurate mass measurement, confirming the elemental composition.

Comparative Reactivity in Synthetic Transformations

The true utility of a nitrotoluene derivative lies in its reactivity. The presence of the ethoxy group in this compound introduces significant electronic and steric differences compared to its unsubstituted counterparts.

Electrophilic Aromatic Substitution

The reactivity of the aromatic ring towards further electrophilic attack is a crucial consideration.

  • Nitrotoluenes (2-, 3-, and 4-): The nitro group is a strong deactivating group and a meta-director. The methyl group is an activating, ortho-, para-director. In nitrotoluenes, the overall effect is a deactivated ring compared to toluene, but the directing effects of both groups must be considered for subsequent substitutions.[6]

  • This compound:

    • Ethoxy group (-OEt): A strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance.[7]

    • Nitro group (-NO₂): A strongly deactivating, meta-directing group.[8]

    • Methyl group (-CH₃): A weakly activating, ortho-, para-directing group.

Predicted Reactivity: The activating effect of the ethoxy group will likely dominate, making the ring more susceptible to electrophilic attack than the simple nitrotoluenes. The directing effects will be a combination of the three substituents. The positions ortho and para to the activating ethoxy group (C4 and C6) will be the most activated. However, the C6 position is also ortho to the deactivating nitro group and the methyl group, leading to significant steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C4 position.

G cluster_0 Reactivity of this compound A This compound B Electrophilic Attack (e.g., Nitration, Halogenation) A->B C Most Probable Product: Substitution at C4 B->C Major Pathway D Less Favored Products: Substitution at C6 (steric hindrance) B->D Minor Pathway

Caption: Predicted electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[8]

  • Nitrotoluenes: Dinitrotoluenes and trinitrotoluenes are more susceptible to nucleophilic aromatic substitution than mononitrotoluenes. For instance, in 2,4,6-trinitrotoluene (TNT), the ortho-nitro group can be displaced by nucleophiles.

  • This compound: The presence of a single nitro group means that harsh conditions would likely be required for nucleophilic aromatic substitution. The ethoxy group, being electron-donating, would slightly deactivate the ring towards this type of reaction compared to a molecule with only electron-withdrawing groups.

Reduction of the Nitro Group

A primary application of nitrotoluenes is their reduction to the corresponding anilines (toluidines), which are valuable intermediates for dyes, pharmaceuticals, and polymers.[1]

  • Nitrotoluenes: The reduction of the nitro group in 2-, 3-, and 4-nitrotoluene to the corresponding toluidines is a standard and widely used industrial process, often employing catalytic hydrogenation or reducing agents like iron in acidic media.[6]

  • This compound: The nitro group in this compound can be readily reduced to an amino group to form 2-Ethoxy-3-aminotoluene. The reaction conditions would be similar to those used for other nitrotoluenes. The resulting aniline derivative, with its unique substitution pattern, could be a valuable precursor for novel pharmaceuticals or specialty chemicals.

Experimental Protocol: General Reduction of a Nitroaromatic Compound[6]

Objective: To reduce a nitroaromatic compound to its corresponding aniline.

Materials:

  • Nitroaromatic compound (e.g., 2-nitrotoluene, this compound)

  • Iron filings (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the nitroaromatic compound and ethanol.

  • Add iron filings to the flask.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize the excess acid by carefully adding a sodium hydroxide solution until the solution is basic.

  • Extract the product with an organic solvent such as diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude aniline derivative.

  • Further purification can be achieved by distillation or recrystallization.

G cluster_1 Synthetic Utility Workflow Nitrotoluene Nitrotoluene Derivative (e.g., this compound) Reduction Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) Nitrotoluene->Reduction Aniline Substituted Aniline (e.g., 2-Ethoxy-3-aminotoluene) Reduction->Aniline Functionalization Further Synthetic Transformations (e.g., Diazotization, Acylation) Aniline->Functionalization FinalProduct Target Molecules: Dyes, Pharmaceuticals, etc. Functionalization->FinalProduct

Caption: General synthetic pathway utilizing nitrotoluene derivatives.

Oxidation of the Methyl Group

The methyl group of nitrotoluenes can be oxidized to a carboxylic acid, providing another route for functionalization.

  • Nitrotoluenes: For example, 4-nitrotoluene can be oxidized to 4-nitrobenzoic acid.[9]

  • This compound: The methyl group in this compound can similarly be oxidized to a carboxylic acid. The presence of the electron-donating ethoxy group may slightly activate the methyl group towards oxidation compared to the unsubstituted nitrotoluenes. However, the reaction conditions must be carefully chosen to avoid oxidation of the ethoxy group or degradation of the aromatic ring.

Conclusions and Future Perspectives

This guide has provided a comparative analysis of this compound with its more common nitrotoluene isomers. While experimental data for this compound is limited, a clear picture of its synthetic potential can be drawn based on established chemical principles and the available synthetic protocol.

Key Takeaways:

  • Synthesis: The synthesis of this compound requires a more specialized approach than the direct nitration of toluene used for its common isomers.

  • Reactivity: The presence of the activating ethoxy group is predicted to make the aromatic ring of this compound more reactive towards electrophilic substitution than the parent nitrotoluenes. This substituent also provides a strong directing influence, favoring substitution at the C4 position.

  • Synthetic Utility: this compound serves as a valuable intermediate for the synthesis of uniquely substituted anilines and benzoic acids, which are not readily accessible from the common nitrotoluene isomers. This opens avenues for the development of novel compounds in the pharmaceutical and specialty chemical industries.

For researchers and drug development professionals, this compound represents an opportunity to explore new chemical space. Its distinct substitution pattern offers the potential for creating molecules with novel biological activities or material properties. While the current body of literature on this specific compound is not extensive, the foundational principles of organic synthesis provide a robust framework for its effective utilization. As the demand for novel chemical entities grows, the exploration of such specialty derivatives will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

References

  • The Essential Role of 3-Nitrotoluene in Organic Synthesis and Specialty Chemicals. (URL not provided)
  • Nitrotoluene – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Decarboxylative Etherification of Aromatic Carboxylic Acids Supporting Information. (URL: [Link]...)

  • 3-nitrotolueno | Sigma-Aldrich. (URL not provided)
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (URL: [Link])

  • AK Scientific. (URL not provided)
  • 4-Nitrotoluene - Wikipedia. (URL: [Link])

  • Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes - ResearchGate. (URL: [Link])

  • Chapter 14 Substituent Effects - Organic Chemistry. (URL not provided)
  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • sample paper (2024 -25) - CBSE Academic. (URL not provided)
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])

  • Comparing the reactivity towards aromatic electrophilic substitution reaction - Chemistry Stack Exchange. (URL: [Link])

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis - MDPI. (URL: [Link])

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC - NIH. (URL: [Link])

  • What is the reactivity order of benzene, Toluene and nitrobenzene? - Quora. (URL: [Link])

  • A comparative study of two stage electrochemical oxidation of toluene, p-ethoxy toluene, o-chlorotoluene and p-isopropyl toluene using Ce4+/Ce3+ redox system in methane sulphonic acid medium - ResearchGate. (URL: [Link])

  • 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (URL: [Link])

  • m-NITROTOLUENE - Organic Syntheses Procedure. (URL: [Link])

  • 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem. (URL: [Link])

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A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of 2-Ethoxy-3-nitrotoluene. It is intended for researchers, scientists, and drug development professionals engaged in process monitoring, quality control, and stability testing where precise and reliable quantification of this compound and its potential impurities is critical. This document delves into the performance characteristics of prevalent analytical techniques, substantiated by established validation principles, and offers detailed methodologies for key experimental protocols.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The objective is to demonstrate that the procedure is suitable for its intended purpose[1][2]. This guide is structured to provide both a high-level comparison of suitable analytical techniques and the detailed procedural knowledge required to implement and validate them in a laboratory setting, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines[1][3][4].

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an optimal analytical method for this compound is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. The most common and effective techniques for the analysis of nitrotoluene derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)[5][6][7].

Performance CharacteristicGas Chromatography - Flame Ionization Detector (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV)
Principle Separation based on volatility and polarity; detection by ionization in a hydrogen flame.Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by absorption of UV light.
Specificity Moderate; relies on retention time. Co-elution is possible.High; provides structural information for definitive peak identification.Good; tunable wavelength enhances selectivity. Co-elution can be addressed with method development.
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 95-105%98-102%98-102%
Precision (RSD %) < 5%< 3%< 2%
Limit of Detection (LOD) ng rangepg rangeng range
Limit of Quantitation (LOQ) ng rangepg rangeng range
Robustness GoodGoodExcellent
Primary Application Routine quality control, purity assessment.Impurity identification, trace analysis, method development.Assay, impurity profiling, stability studies.

Deep Dive into Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a nitroaromatic compound like this compound, a reversed-phase HPLC method with UV detection is the most common approach.

Causality in Experimental Choices for HPLC Method Development:

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately non-polar compounds like this compound. The choice of a specific C18 column (e.g., Agilent ZORBAX, Waters Symmetry) will depend on factors like particle size, pore size, and surface area, which influence efficiency and resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is optimized to achieve a suitable retention time and resolution from potential impurities. A buffer (e.g., phosphate buffer) is used to control the pH and ensure consistent ionization of any acidic or basic impurities, leading to reproducible retention times.

  • Detection Wavelength: The UV detector wavelength is selected based on the UV spectrum of this compound to maximize sensitivity. Nitroaromatic compounds typically have strong absorbance in the range of 230-280 nm.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature is controlled to ensure reproducible retention times and can be adjusted to improve peak shape and resolution.

Experimental Protocol: Validation of a Reversed-Phase HPLC Method for Assay and Related Substances of this compound

This protocol is designed to validate the method in accordance with ICH Q2(R1) guidelines[1][3][4][8].

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Validation Parameters and Procedures:

  • Specificity: Forced degradation studies are performed by exposing a solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress. The chromatograms are analyzed to ensure that the main peak is free from interference from any degradation products or placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard, typically from 50% to 150% of the expected sample concentration. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established based on the linearity, accuracy, and precision data and is typically 80% to 120% of the test concentration for an assay[8].

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment. The RSD for the combined data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., ±10% change in organic content of the mobile phase, ±2°C change in column temperature, ±0.2 unit change in pH) on the analytical results is evaluated. The system suitability parameters should remain within acceptable limits.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spiked Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Results SOP Standard Operating Procedure Report->SOP Implement Method

Caption: Workflow for HPLC method validation.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers exceptional specificity due to the mass spectral data it provides, which can be used for definitive identification of the analyte and any impurities.

Causality in Experimental Choices for GC-MS Method Development:

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of nitrotoluene isomers. The choice of film thickness and column length will impact resolution and analysis time.

  • Inlet and Temperature Program: A split/splitless inlet is typically used. The inlet temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation. The oven temperature program is optimized to achieve good separation of the analyte from other components in the sample matrix.

  • Ionization and Mass Analyzer: Electron ionization (EI) is the most common ionization technique for GC-MS. The mass analyzer (e.g., quadrupole) is set to scan a mass range that includes the molecular ion of this compound and its expected fragmentation products. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Experimental Protocol: Validation of a GC-MS Method for the Determination of this compound

1. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-350) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

2. Validation Parameters and Procedures:

  • Specificity: Specificity is demonstrated by the unique retention time and mass spectrum of this compound. The absence of interfering peaks at the retention time of the analyte in a blank sample confirms specificity.

  • Linearity: A series of at least five concentrations of this compound reference standard are analyzed. The calibration curve is generated by plotting the peak area of a characteristic ion against concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by analyzing samples of a known concentration and comparing the measured value to the true value. Recovery studies can also be performed.

  • Precision: Assessed through repeatability and intermediate precision studies, as described for the HPLC method. The RSD should be ≤ 5.0%.

  • LOD and LOQ: Determined from the signal-to-noise ratio of the chromatogram.

  • Robustness: Small, deliberate changes are made to parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate to assess the method's reliability.

Logical Flow of a GC-MS Analysis

GCMS_Analysis_Flow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC Vaporization MS Mass Spectrometer (Ionization & Detection) GC->MS Elution Data Data System (Analysis & Quantitation) MS->Data Signal Acquisition

Caption: The logical flow of a GC-MS analysis.

Conclusion

The validation of analytical methods for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Both HPLC-UV and GC-MS are powerful and reliable techniques for this purpose. The choice between them will depend on the specific requirements of the analysis. HPLC-UV is often favored for its robustness in routine quality control environments, while GC-MS provides unparalleled specificity for impurity identification and trace analysis.

A thorough understanding of the principles of each technique, coupled with a systematic approach to method validation as outlined in the ICH guidelines, will ensure the generation of accurate, reliable, and defensible analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Related Substances-Method Validation-PPT_slide | PPT - Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review) - ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Analytical Chemistry of 2,4,6-Trinitrotoluene - DTIC. [Link]

  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. - ResearchGate. [Link]

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2 - Biblioteka Nauki. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]

  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. [Link]

  • Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). - ResearchGate. [Link]

  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry - ResearchGate. [Link]

  • Nitroaromatic Compounds by GC/FID - Analytical Method. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. [Link]

  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. [Link]

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Spectroscopic Characterization of 2-Ethoxy-3-nitrotoluene: A Comparative Guide for Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth spectroscopic characterization of 2-Ethoxy-3-nitrotoluene, a substituted aromatic compound with potential applications in organic synthesis and materials science. By leveraging comparative analysis with structurally similar molecules and foundational spectroscopic principles, this document outlines the expected spectral signatures for confident identification.

Introduction: The Importance of Orthogonal Spectroscopic Analysis

The structural elucidation of a molecule like this compound, which possesses multiple functional groups on an aromatic scaffold, necessitates a multi-pronged analytical approach. Relying on a single spectroscopic technique can lead to ambiguity. Therefore, this guide integrates data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) to provide a comprehensive and self-validating confirmation of the compound's identity. The logic behind this multi-technique approach is to probe different aspects of the molecular structure: bond vibrations (FT-IR), electronic transitions (UV-Vis), and the chemical environment of individual atoms (NMR).

Comparative Framework: Leveraging Structural Analogs

Direct, published spectroscopic data for this compound is not widely available. However, a robust characterization can be achieved by comparing its expected spectral features with those of its constituent structural analogs: 3-nitrotoluene and 2-ethoxytoluene. This comparative methodology allows for the assignment of specific spectral features to the different functional moieties within the target molecule.

  • 3-Nitrotoluene provides the spectral signature of the methyl and nitro groups on the aromatic ring.

  • 2-Ethoxytoluene offers the characteristic signals of the ethoxy group and its influence on the aromatic system.

By synthesizing the spectral information from these analogs, we can build a reliable predictive model for the spectrum of this compound.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes of interest are the N-O stretching of the nitro group, the C-O stretching of the ether linkage, and the various C-H and C=C bonds of the substituted aromatic ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the purified this compound sample is prepared as a thin film on a potassium bromide (KBr) salt plate or mixed with KBr powder and pressed into a pellet.

  • Background Collection: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: The prepared sample is placed in the spectrometer, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

Expected FT-IR Data and Comparative Analysis

The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1][2][3] For aromatic nitro compounds, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][2] The conjugation with the benzene ring causes these absorptions to appear at slightly lower wavenumbers compared to aliphatic nitro compounds.[4]

Functional GroupExpected Absorption Range (cm⁻¹)3-Nitrotoluene (Reference)2-Ethoxytoluene (Reference)Predicted for this compound
Aromatic C-H Stretch 3100-3000PresentPresentPresent
Aliphatic C-H Stretch (CH₃ & CH₂) 3000-2850PresentPresentPresent
Aromatic C=C Stretch 1600-1450PresentPresentPresent
Asymmetric NO₂ Stretch 1550-1475~1537N/AStrong band ~1530-1540
Symmetric NO₂ Stretch 1360-1290~1358N/AStrong band ~1350-1360
Aromatic C-O Stretch (Ether) 1275-1200N/APresentPresent
Aliphatic C-O Stretch (Ether) 1150-1085N/APresentPresent

Reference data for 3-nitrotoluene from various spectroscopic databases.[5][6][7][8] Reference data for 2-ethoxytoluene from the NIST Chemistry WebBook.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for FT-IR analysis and key vibrational modes for confirmation."

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The presence of the aromatic ring, substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, will result in characteristic electronic transitions. Aromatic nitro compounds typically exhibit strong absorption due to π → π* transitions.[10]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: A UV-transparent solvent, such as ethanol or cyclohexane, is chosen.

  • Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent.

  • Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (typically 200-400 nm) to establish a baseline.

  • Sample Measurement: The absorbance of the sample solution is measured.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined.

Expected UV-Vis Data and Interpretation

The benzene ring itself has absorption bands in the UV region. The substitution with the nitro and ethoxy groups will cause a bathochromic (red) shift to longer wavelengths. The extended conjugation in aromatic nitro compounds leads to absorptions at longer wavelengths, often around 330 nm.[10] The presence of multiple substituents will likely result in a complex spectrum with one or more strong absorption bands in the 250-350 nm range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of all atoms in the molecule can be deduced.

Experimental Protocol: NMR Analysis
  • Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent, and a small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Data Processing and Interpretation: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Chemical Shifts for this compound:

Proton(s)Expected Chemical Shift (δ, ppm)Rationale
Aromatic Protons (3H) 7.0 - 8.0The electron-withdrawing nitro group and the electron-donating ethoxy group will deshield the aromatic protons, causing them to appear in this downfield region. The exact shifts and coupling patterns will depend on their relative positions.
-O-CH₂- (quartet, 2H) 4.0 - 4.2The methylene protons are adjacent to an oxygen atom, which is electronegative and deshields them. They will be split into a quartet by the neighboring methyl protons.
-CH₂-CH₃ (triplet, 3H) 1.3 - 1.5The terminal methyl protons of the ethoxy group are in a typical aliphatic environment and will be split into a triplet by the adjacent methylene protons.

General chemical shift ranges are based on established principles of NMR spectroscopy.[11][12]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[13]

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C-NO₂ 140 - 150The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded.
C-O 150 - 160The carbon atom bonded to the ethoxy group will also be deshielded due to the electronegativity of oxygen.
Aromatic Carbons (4C) 110 - 140The remaining four aromatic carbons will have distinct chemical shifts based on their proximity to the substituents.
-O-CH₂- 60 - 70The methylene carbon is deshielded by the adjacent oxygen atom.
-CH₂-CH₃ 14 - 16The terminal methyl carbon of the ethoxy group is in a typical upfield aliphatic region.

General chemical shift ranges are based on established principles of NMR spectroscopy.[12][13]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Logical flow of NMR data acquisition and interpretation for structural confirmation."

Conclusion: A Self-Validating Approach to Confirmation

The spectroscopic characterization of this compound is best achieved through a synergistic application of FT-IR, UV-Vis, and NMR spectroscopy. While direct reference spectra may be scarce, a thorough analysis based on the foundational principles of each technique and a comparative evaluation against its structural analogs, 3-nitrotoluene and 2-ethoxytoluene, provides a robust and scientifically sound method for its structural confirmation. The convergence of data from these orthogonal techniques—vibrational modes from FT-IR, electronic transitions from UV-Vis, and the precise atomic environment from NMR—creates a self-validating system that ensures the trustworthy identification of the target compound. This comprehensive approach is indispensable for ensuring the quality and reproducibility of research in chemical synthesis and drug development.

References

  • National Center for Biotechnology Information (2024). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer. Available from: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. LibreTexts. Available from: [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • SpectraBase. 3-Nitrotoluene. Wiley. Available from: [Link]

  • Restek. 3-Nitrotoluene. Available from: [Link]

  • NIST. Benzene, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Liu, X. (2021). ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

  • PubChem. 3-Nitrotoluene. National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to the Reactivity of Nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. The nitrotoluene isomers—ortho (o-NT), meta (m-NT), and para (p-NT)—serve as a classic case study in how the seemingly subtle repositioning of a functional group can profoundly alter the chemical behavior of a molecule. These compounds are not merely structural variants; they are distinct chemical entities with unique electronic and steric profiles that dictate their reactivity in a wide array of chemical transformations.

This guide provides an in-depth comparative analysis of the reactivity of o-, m-, and p-nitrotoluene. We will move beyond simple classifications to explore the causality behind their differing behaviors in key reaction classes, supported by experimental data and detailed protocols.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the nitrotoluene isomers is a direct consequence of the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂).[1]

  • Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates formed during EAS at the ortho and para positions.[2]

  • Nitro Group (-NO₂): This group is a powerful deactivating, meta-director for EAS. It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, destabilizing the carbocation intermediates of EAS.[3] Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr).[1]

The relative positions of these two groups in the three isomers create distinct electronic environments on each aromatic ring, which is the primary determinant of their reactivity.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The nitration of toluene itself is the primary industrial route to the nitrotoluene isomers.[4][5] The methyl group's activating and directing influence dominates, leading to a typical isomer distribution heavily favoring the ortho and para products.[4]

A standard nitration of toluene with a mixture of nitric and sulfuric acids typically yields a product mixture with the following approximate distribution:

  • o-Nitrotoluene: 55-62%

  • p-Nitrotoluene: 33-38%

  • m-Nitrotoluene: 2-5%[3][5][6]

The preference for the ortho isomer over the para can be attributed to a statistical factor (two available ortho positions versus one para position) and the stronger inductive effect of the methyl group at the closer ortho position, which slightly outweighs the minor steric hindrance.[2][7]

When the nitrotoluene isomers themselves undergo further electrophilic substitution (e.g., further nitration to dinitrotoluene), the directing effects of both the methyl and nitro groups must be considered. The strong deactivating nature of the nitro group significantly reduces the overall reactivity compared to toluene.[8]

CompoundRelative Rate of Nitration (Benzene = 1)Typical Isomer Distribution (o:m:p)
Toluene2558% : 5% : 37%[1]
Nitrobenzene6 x 10⁻⁸6% : 93% : 1%[1]
o-NitrotolueneSignificantly slower than tolueneNitration occurs primarily at the 4- and 6-positions.
m-NitrotolueneSignificantly slower than tolueneNitration occurs at the 2-, 4-, and 6-positions.
p-NitrotolueneSignificantly slower than tolueneNitration occurs primarily at the 2-position.

The deactivating effect of the nitro group makes forcing further electrophilic substitution on nitrotoluenes challenging. For instance, Friedel-Crafts reactions are generally unsuccessful on nitrotoluenes due to the strongly deactivated ring.

Oxidation of the Methyl Group

The methyl group of the nitrotoluene isomers can be oxidized to a carboxylic acid, yielding the corresponding nitrobenzoic acids, which are valuable synthetic intermediates.[5] The reactivity in this transformation is influenced by the electronic nature of the aromatic ring.

The electron-withdrawing nitro group makes the methyl group more electron-deficient and thus more resistant to oxidation compared to the methyl group of toluene. However, the oxidation is still a feasible and widely used reaction.

IsomerOxidizing AgentTypical Yield of Nitrobenzoic Acid
o-NitrotolueneAir/N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂51%[1]
m-NitrotolueneAir/N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂92% (reported for a similar system)
p-NitrotolueneAir/N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂81% (reported for a similar system)
o-NitrotolueneMnO₂/RuO₄89.1% (under specific optimized conditions)[1]

Interestingly, in some enzymatic oxidations, the reaction pathway can vary. For example, when incubated with cells containing toluene dioxygenase, o- and m-nitrotoluene are oxidized at the methyl group to form 2- and 3-nitrobenzyl alcohol, respectively. In contrast, p-nitrotoluene undergoes ring oxidation to yield 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol.[9]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This reaction converts the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho, para-directing amino group.[10]

Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl).[10][11] The reactivity of the isomers to reduction is generally similar, with the choice of reducing agent and reaction conditions often being more critical than the isomer itself.

While kinetic data for a direct comparison is sparse, the ease of reduction is generally high for all three isomers. The Bechamp reduction (iron metal in acidic solution) is a classic and industrially significant method.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring to attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. This makes nitrotoluenes, especially dinitrotoluenes, susceptible to nucleophilic aromatic substitution.

The reactivity order in SNAr is generally dictated by the ability of the nitro group(s) to stabilize the negative charge in the Meisenheimer intermediate. Therefore, nucleophilic attack is most favored at positions ortho or para to a nitro group.

In the case of mononitrotoluenes, the ring is not sufficiently activated for SNAr to occur readily with common nucleophiles. However, in dinitrotoluenes, the reactivity is significantly enhanced. For example, in 2,4-dinitrotoluene, the position ortho to both nitro groups (if available) and the positions para to one and ortho to the other are highly activated.

Experimental Protocols

Protocol 1: Nitration of Toluene and Isomer Distribution Analysis

This protocol describes a standard laboratory procedure for the nitration of toluene to produce a mixture of nitrotoluene isomers, which can then be analyzed to determine the product distribution.[8]

Materials:

  • Toluene (1.0 mL)

  • Concentrated Nitric Acid (1.0 mL)

  • Concentrated Sulfuric Acid (1.0 mL)

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice-water bath

  • 5 mL conical vial with spin vane

  • Stirrer

  • Separatory funnel

Procedure:

  • Place the 5 mL conical vial in an ice-water bath on a stirrer and add 1.0 mL of concentrated nitric acid.

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the nitric acid.

  • Slowly add 1.0 mL of toluene dropwise to the cooled and stirred mixed acid over 5 minutes. Maintain a low temperature to prevent over-nitration.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 5 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Rinse the conical vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.

  • Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution and evaporate the solvent to obtain the nitrotoluene isomer mixture.

  • Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of the ortho, meta, and para isomers.

Protocol 2: Oxidation of o-Nitrotoluene to o-Nitrobenzoic Acid

This protocol outlines a catalytic oxidation of o-nitrotoluene using a mixed-metal catalyst system and oxygen.[1]

Materials:

  • o-Nitrotoluene (200 g)

  • Methanol (200 mL)

  • MnO₂/RuO₄ catalyst (1:1 mass ratio, 1.5 g)

  • Oxygen gas

  • 1000 mL high-pressure reactor

  • Ether

Procedure:

  • Charge the high-pressure reactor with 200 mL of methanol, 200 g of o-nitrotoluene, and 1.5 g of the MnO₂/RuO₄ catalyst.

  • Seal the reactor and begin thorough stirring.

  • Pressurize the reactor with oxygen to 0.1 MPa.

  • Heat the reactor to 100°C and maintain this temperature for 12 hours.

  • After 12 hours, terminate the reaction and allow the reactor to cool to room temperature.

  • Carefully vent the reactor and filter the mixture to recover the catalyst.

  • Remove the methanol from the filtrate under reduced pressure.

  • Perform an ether-water extraction on the residue.

  • Separate the organic phase, wash it, and recover the ether by distillation to yield the o-nitrobenzoic acid product.

  • The product can be further purified by recrystallization.

Visualizing Reaction Pathways and Workflows

Nitration of Toluene: Mechanism and Isomer Formation

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Attack & Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O Toluene Toluene Sigma_Complex Arenium Ion (Sigma Complex) Toluene->Sigma_Complex + NO₂⁺ Ortho_Product o-Nitrotoluene Sigma_Complex->Ortho_Product - H⁺ (Major) Para_Product p-Nitrotoluene Sigma_Complex->Para_Product - H⁺ (Major) Meta_Product m-Nitrotoluene Sigma_Complex->Meta_Product - H⁺ (Minor)

Caption: Mechanism for the electrophilic nitration of toluene.

General Workflow for Oxidation of Nitrotoluene

Oxidation_Workflow Start Start: Nitrotoluene Isomer Reaction Reaction: Add Oxidizing Agent & Catalyst in Solvent Start->Reaction Heating Heating & Stirring (e.g., 100-130°C) Reaction->Heating Workup Workup: Cool, Filter, Extract Heating->Workup Purification Purification: Recrystallization Workup->Purification Product Product: Nitrobenzoic Acid Purification->Product

Caption: A generalized workflow for the oxidation of a nitrotoluene isomer.

Conclusion

The reactivity of the nitrotoluene isomers is a clear and instructive example of the principles of physical organic chemistry in action. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group establishes a unique reactivity profile for each isomer. For electrophilic aromatic substitution, the ortho and para isomers are the major products of toluene nitration due to the directing effects of the methyl group, while the meta isomer is formed in minimal quantities. In subsequent reactions, the position of the nitro group dictates the feasibility and outcome of transformations such as oxidation of the methyl group and nucleophilic aromatic substitution. A thorough understanding of these differences is essential for any scientist working with these versatile and important chemical building blocks.

References

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A Comparative Guide to the Synthesis of 2-Ethoxy-3-nitrotoluene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgetary management. 2-Ethoxy-3-nitrotoluene, a valuable building block in medicinal chemistry, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this target molecule, offering an objective comparison of their respective chemical yields, economic viability, and procedural complexities. The insights presented herein are grounded in established chemical principles and supported by available experimental data to empower informed decision-making in your synthetic endeavors.

Introduction to this compound and its Synthetic Challenges

This compound is a substituted aromatic compound with functional groups that make it an attractive intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the ethoxy and nitro groups on the toluene scaffold allows for diverse chemical modifications. However, the synthesis of this specific isomer is not trivial. The primary challenges lie in achieving the desired regioselectivity and developing a process that is both high-yielding and economically scalable. This guide will dissect three plausible synthetic strategies, evaluating their strengths and weaknesses to provide a clear roadmap for chemists.

Proposed Synthesis Routes: A Head-to-Head Comparison

We will explore three logical synthetic approaches to this compound:

  • Route A: Williamson Ether Synthesis from 2-chloro-3-nitrotoluene.

  • Route B: Nitration of 2-ethoxytoluene .

  • Route C: Ethylation of 2-hydroxy-3-nitrotoluene .

A visual representation of these proposed synthetic pathways is provided below.

cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Nitration cluster_C Route C: Ethylation A1 2-Chloro-3-nitrotoluene A3 This compound A1->A3 SNAr A2 Sodium Ethoxide A2->A3 B1 2-Ethoxytoluene B3 Isomer Mixture B1->B3 Nitration B2 HNO3/H2SO4 B2->B3 B4 This compound B3->B4 Separation C1 2-Hydroxy-3-nitrotoluene C3 This compound C1->C3 Ethylation C2 Ethylating Agent C2->C3

Figure 1: Proposed synthetic routes to this compound.

Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3] In this proposed route, the phenoxide is generated in situ from a suitable precursor, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide.

Reaction Scheme:

Experimental Protocol

A general protocol for this transformation would involve the following steps:

  • Reaction Setup: A solution of 2-chloro-3-nitrotoluene in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: A stoichiometric equivalent or a slight excess of sodium ethoxide is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Cost-Benefit Analysis
FactorAnalysis
Yield The Williamson ether synthesis is generally a high-yielding reaction, with reported yields for similar transformations often exceeding 80-90%.[4] However, the specific yield for this reaction would need to be determined experimentally.
Starting Material Cost 2-Chloro-3-nitrotoluene is a commercially available but relatively expensive starting material. Prices can range from approximately $255 to $496 per gram for research quantities.[5][6][7]
Reagent Cost Sodium ethoxide is an inexpensive and readily available base, with prices around $0.10 to $0.25 per gram.[8][9][10][11]
Procedural Complexity The procedure is straightforward and utilizes standard laboratory techniques. The main challenge lies in the purification of the final product.
Waste Generation The reaction generates sodium chloride as a byproduct, which is environmentally benign. The use of organic solvents for extraction and purification contributes to the waste stream.
Scalability This route is generally scalable, although the cost of the starting material may become a limiting factor for large-scale production.

Advantages:

  • Potentially high yield and clean reaction profile.

  • Direct and regioselective synthesis of the desired product.

Disadvantages:

  • High cost of the starting material, 2-chloro-3-nitrotoluene.

Route B: Nitration of 2-Ethoxytoluene

This route involves the direct nitration of a commercially available and less expensive starting material, 2-ethoxytoluene. The primary challenge of this approach is controlling the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer.

Reaction Scheme:

Experimental Protocol

A typical nitration protocol would be as follows:

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding sulfuric acid to nitric acid in a flask cooled in an ice bath.

  • Reaction Setup: 2-Ethoxytoluene is dissolved in a suitable solvent, such as dichloromethane or acetic anhydride, in a separate flask and cooled in an ice bath.

  • Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of 2-ethoxytoluene while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side product formation.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a specified period and then carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification and Isomer Separation: The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous salt. The solvent is evaporated to yield a mixture of nitrated isomers. The separation of the desired this compound from the other isomers (such as 2-ethoxy-5-nitrotoluene and 2-ethoxy-4-nitrotoluene) is the most critical and challenging step. This would likely require fractional distillation under reduced pressure or preparative chromatography. The nitration of toluene typically yields a mixture of isomers, with the ortho and para isomers being the major products.[12][13][14]

Cost-Benefit Analysis
FactorAnalysis
Yield The overall yield of the desired this compound is expected to be moderate to low due to the formation of multiple isomers. The exact isomer distribution for the nitration of 2-ethoxytoluene is not readily available in the literature and would require experimental determination.
Starting Material Cost 2-Ethoxytoluene is a relatively inexpensive and readily available starting material.
Reagent Cost Nitric acid and sulfuric acid are commodity chemicals and are very inexpensive.[15][16][17][18][19][20][21][22][23]
Procedural Complexity The nitration reaction itself is straightforward. However, the separation of the resulting isomers can be a complex and time-consuming process, potentially requiring specialized equipment like a high-efficiency distillation column or preparative HPLC.
Waste Generation This route generates significant amounts of acidic waste from the nitrating mixture, which requires careful neutralization and disposal. The isomer separation process can also generate a considerable amount of solvent waste.
Scalability While the nitration step is scalable, the isomer separation can be a major bottleneck for large-scale production, significantly impacting the overall efficiency and cost.

Advantages:

  • Inexpensive and readily available starting material.

Disadvantages:

  • Lack of regioselectivity, leading to a mixture of isomers.

  • Difficult and potentially costly separation of the desired product.

  • Generation of significant acidic waste.

Route C: Ethylation of 2-Hydroxy-3-nitrotoluene

This route involves the ethylation of 2-hydroxy-3-nitrotoluene, which can be prepared from the nitration of o-cresol. This approach offers good regioselectivity as the starting material already possesses the desired substitution pattern.

Reaction Scheme:

Experimental Protocol

A general procedure for the ethylation of a phenol is as follows:

  • Reaction Setup: 2-Hydroxy-3-nitrotoluene is dissolved in a suitable polar aprotic solvent, such as acetone or DMF, in a round-bottom flask.

  • Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.

  • Ethylating Agent Addition: An ethylating agent, such as diethyl sulfate or iodoethane, is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The progress is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Cost-Benefit Analysis
FactorAnalysis
Yield Ethylation of phenols is generally a high-yielding reaction.
Starting Material Cost 2-Hydroxy-3-nitrotoluene is commercially available, but its price can be a significant factor. The cost would need to be obtained from suppliers for an accurate assessment.
Reagent Cost The cost of the ethylating agent varies. Diethyl sulfate is relatively inexpensive (around $0.12 per gram), while iodoethane is more costly (approximately $0.62 to $2.30 per gram).[24][25][26][27][28][29] The choice of base will also influence the overall cost.
Procedural Complexity The procedure is relatively simple and uses common laboratory techniques.
Waste Generation The reaction generates inorganic salts as byproducts. The use of organic solvents for the reaction and purification contributes to the waste stream.
Scalability This route is generally considered scalable, provided the starting material is available at a reasonable cost for the desired scale.

Advantages:

  • High regioselectivity, as the substitution pattern is pre-defined.

  • Potentially high yield.

Disadvantages:

  • The cost and availability of the starting material, 2-hydroxy-3-nitrotoluene, are key considerations.

  • Some ethylating agents, like diethyl sulfate, are toxic and require careful handling.

Comparative Summary and Recommendation

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

FeatureRoute A: Williamson Ether SynthesisRoute B: Nitration of 2-EthoxytolueneRoute C: Ethylation of 2-Hydroxy-3-nitrotoluene
Starting Material Cost HighLowModerate to High (requires sourcing)
Reagent Cost LowLowLow to Moderate
Expected Yield HighLow (of desired isomer)High
Regioselectivity ExcellentPoorExcellent
Purification Complexity ModerateHighModerate
Waste Generation ModerateHighModerate
Scalability Limited by starting material costLimited by separation challengesPotentially good

Recommendation:

For small-scale research and development purposes , where the absolute cost of starting materials is less critical than obtaining the pure target compound in a timely manner, Route A (Williamson Ether Synthesis) and Route C (Ethylation of 2-hydroxy-3-nitrotoluene) appear to be the most promising. Both routes offer excellent regioselectivity and are likely to provide high yields of the desired this compound, simplifying the purification process. The choice between Route A and Route C would largely depend on the relative cost and availability of their respective starting materials, 2-chloro-3-nitrotoluene and 2-hydroxy-3-nitrotoluene. A thorough cost analysis of these precursors at the required scale is recommended.

Route B (Nitration of 2-ethoxytoluene) , while attractive due to its inexpensive starting material, presents a significant challenge in isomer separation. The economic and practical feasibility of this route is heavily dependent on the development of an efficient and scalable method to isolate this compound from its isomers. Without such a method, this route is likely to be inefficient and cost-prohibitive for producing the pure compound, especially for applications in drug development where high purity is paramount.

Ultimately, the optimal synthesis route will depend on the specific needs of the project, including the required scale, budget constraints, and available equipment. It is highly recommended to perform small-scale feasibility studies for the most promising routes to validate yields and purification methods before committing to a larger-scale synthesis.

References

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A Comparative Guide to Analytical Standards for 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates and related substances are paramount. 2-Ethoxy-3-nitrotoluene, a substituted nitroaromatic compound, serves as a critical reference material in various analytical applications, including impurity profiling and process control. The selection of an appropriate analytical standard is a foundational decision that dictates the reliability and validity of analytical data.

This guide provides a comprehensive comparison of the analytical standard for this compound with viable alternatives, namely 2-Nitrotoluene, 3-Nitrotoluene, and 4-Chloro-2-nitrotoluene. By examining their key characteristics, presenting detailed analytical methodologies, and offering insights into their practical applications, this document aims to empower researchers to make informed decisions in their analytical workflows.

The Critical Role of Analytical Standards

Analytical standards, particularly Certified Reference Materials (CRMs), are the cornerstones of quality control in analytical chemistry. They provide a benchmark against which a sample can be quantitatively measured, ensuring the accuracy and traceability of the results. The use of well-characterized standards is not merely a matter of good practice but a regulatory expectation in drug development and manufacturing.

Comparison of Analytical Standards

FeatureThis compound2-Nitrotoluene3-Nitrotoluene4-Chloro-2-nitrotoluene
Purity Typically available at ≥98%CRMs available at ≥99.5%[1]CRMs available at ≥99%CRMs available at ≥98%
Accreditation Analytical StandardISO 17034[1]ISO 17034[2][3]ISO 17025[4]
Matrix (for solutions) Typically sold as a neat solidAvailable as neat solid or in solution (e.g., Methanol:Acetonitrile)[5]Available as neat solid or in solution (e.g., Methanol:Acetonitrile)[5]Available as neat solid or in solution
Key Structural Difference Ethoxy and nitro groups ortho and meta to the methyl groupNitro group ortho to the methyl groupNitro group meta to the methyl groupChloro group para to the methyl group and nitro group ortho

Expert Insight: The choice of a comparative standard should be guided by the specific analytical challenge. For instance, if the goal is to resolve positional isomers, using 2-Nitrotoluene and 3-Nitrotoluene would be most relevant. If the analysis involves halogenated intermediates, 4-Chloro-2-nitrotoluene would be a pertinent choice.

Experimental Workflows and Protocols

The following sections detail validated analytical methods for the separation and quantification of these nitrotoluene derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nitrotoluenes.

Caption: Workflow for HPLC-UV analysis of nitrotoluenes.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the analytical standard (this compound or its alternatives) in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility and ability to separate moderately polar compounds like nitrotoluenes.

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v) is a good starting point. The high organic content ensures adequate retention and elution of the analytes.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30 °C for better reproducibility.

    • UV Detection: 254 nm, a common wavelength for aromatic compounds.[7]

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the analytes by integrating the peak areas and using the calibration curve.

Self-Validation: The system suitability of the HPLC method should be verified before each run. This includes parameters like retention time reproducibility, peak asymmetry, and theoretical plates. The linearity of the calibration curve (R² > 0.99) will validate the quantitative aspect of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, allowing for confident identification.

Caption: Workflow for GC-MS analysis of nitrotoluenes.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analytical standards in a volatile solvent like acetone or ethyl acetate.

    • Prepare calibration standards by serial dilution.

    • Dissolve the sample in the same solvent to an appropriate concentration.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

    • Injector Temperature: 250 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • Identify the compounds by comparing their retention times and mass spectra with those of the analytical standards and reference libraries (e.g., NIST).

    • The fragmentation patterns of nitrotoluene isomers can be used for their differentiation. For example, 2-nitrotoluene often shows a characteristic loss of an OH radical.[8]

Trustworthiness: The combination of retention time and a unique mass spectrum provides a high degree of confidence in the identification of the analytes. A library match score of >80% is generally considered a good indication of a correct identification.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.

Caption: Workflow for NMR analysis of nitrotoluenes.

The chemical shifts in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The positions of the ethoxy, nitro, and methyl groups on the toluene ring will result in distinct spectral patterns for each compound.

  • This compound: The ¹H NMR spectrum is expected to show a triplet and a quartet for the ethoxy group, a singlet for the methyl group, and distinct signals for the aromatic protons. The ¹³C NMR spectrum will show characteristic signals for the ethoxy carbons, the methyl carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

  • 2-Nitrotoluene and 3-Nitrotoluene: The aromatic region of the ¹H NMR spectra of these isomers will be different due to the different substitution patterns. The chemical shifts of the methyl protons will also be slightly different.

  • 4-Chloro-2-nitrotoluene: The presence of the electronegative chlorine atom will further influence the chemical shifts of the aromatic protons.

Authoritative Grounding: The interpretation of NMR spectra should be supported by comparison with data from reputable sources and spectral databases.

Stability Considerations

The stability of analytical standards is crucial for ensuring the accuracy of long-term studies. Stability studies should be conducted under various stress conditions (e.g., heat, humidity, light) to understand the degradation pathways of the compounds. While specific stability data for this compound is not extensively published, nitrotoluenes are generally stable under normal storage conditions (cool, dark, and dry). However, they can be susceptible to degradation under harsh conditions. A stability-indicating analytical method, typically an HPLC method, should be developed to separate the parent compound from any potential degradation products.

Conclusion

The selection of an appropriate analytical standard for this compound requires careful consideration of the analytical goals and the availability of certified reference materials. While a specific CRM for this compound may be elusive, high-purity analytical standards are available. For comparative purposes, CRMs of 2-Nitrotoluene, 3-Nitrotoluene, and 4-Chloro-2-nitrotoluene offer excellent alternatives, providing traceability and confidence in analytical results.

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable frameworks for the analysis of these compounds. By understanding the principles behind these methods and adhering to good analytical practices, researchers can ensure the generation of high-quality, defensible data, which is the bedrock of scientific integrity and successful drug development.

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical and materials science, the synthetic intermediate 2-Ethoxy-3-nitrotoluene represents a crucial building block. Its molecular architecture, featuring strategically placed nitro and ethoxy groups on a toluene backbone, makes it a valuable precursor for a range of target molecules, including specialized dyes and pharmacologically active compounds. However, the utility of any synthetic intermediate is directly proportional to its purity. The presence of isomeric byproducts, unreacted starting materials, or residual solvents can drastically impede downstream reactions, compromise the integrity of the final product, and introduce unforeseen safety and regulatory challenges.

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of newly synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each technique, the causality behind specific experimental choices, and a logical framework for selecting the most appropriate method for your research and development or quality control needs.

Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities

The purity assessment of a compound begins with a thorough understanding of its synthetic origin. While various synthetic routes to this compound are conceivable, a common approach involves the nitration of 2-ethoxytoluene. This electrophilic aromatic substitution, typically employing a mixture of nitric and sulfuric acids, is seldom perfectly selective.[1][2]

Common Potential Impurities Include:

  • Isomeric Byproducts: The ethoxy group is an ortho-, para-directing activator. Therefore, the nitration of 2-ethoxytoluene will likely yield not only the desired 3-nitro isomer but also other isomers such as 2-Ethoxy-5-nitrotoluene and 2-Ethoxy-4-nitrotoluene. These isomers often possess similar physical properties, making their separation and quantification challenging.

  • Unreacted Starting Material: Incomplete reaction kinetics can lead to the presence of residual 2-ethoxytoluene in the final product.

  • Over-Nitration Products: Under harsh reaction conditions, dinitrated species may form, adding further complexity to the impurity profile.

  • Residual Solvents and Reagents: Toluene, cyclohexane, or other solvents used during the reaction or workup may be present in trace amounts.[3]

A robust analytical strategy must be capable of resolving and quantifying these structurally similar compounds effectively.

Chapter 2: A Comparative Analysis of Analytical Methodologies

No single technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. The primary methods at a researcher's disposal fall into three categories: chromatography, spectroscopy, and thermal analysis.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography excels at separating complex mixtures, making it the cornerstone of purity assessment for organic compounds.

  • Gas Chromatography (GC): GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. Samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.

    • Expertise & Experience: The choice of detector is critical. A Flame Ionization Detector (FID) offers excellent sensitivity for nearly all organic compounds and is ideal for quantitative analysis when impurities have been identified.[4] For identifying unknown impurities, coupling GC with a Mass Spectrometer (MS) is the gold standard, providing invaluable structural information based on fragmentation patterns.[5] An Electron Capture Detector (ECD) can also be used and is highly sensitive to electronegative compounds containing nitro groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly if the compound or its impurities are thermally labile. Separation occurs in the liquid phase based on the analyte's affinity for the stationary and mobile phases.

    • Expertise & Experience: For aromatic compounds like nitrotoluenes, a UV-Visible or Diode Array Detector (DAD) is highly effective, as the aromatic ring and nitro group are strong chromophores.[6] The choice of column and mobile phase significantly impacts selectivity. A standard C18 column is a good starting point, but for challenging isomeric separations, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic analytes.[7]

Parameter Gas Chromatography (GC-FID/MS) High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical Sample Thermally stable, volatile compounds.Soluble compounds, including non-volatile and thermally labile ones.
Selectivity Excellent for isomers with different boiling points.Excellent for isomers with different polarities and structures.
Primary Use Quantitative analysis (FID), impurity identification (MS).Quantitative analysis (UV), peak purity assessment (DAD).
Advantages High resolution, established methods for nitroaromatics[8][9], direct coupling to MS for identification.Wide applicability, non-destructive, excellent for routine QC.
Limitations Requires thermal stability, potential for sample degradation.Higher solvent consumption, MS coupling can be more complex.
Spectroscopic Techniques: Unveiling Molecular Structure
  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is arguably the most powerful tool for absolute structural confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

    • Trustworthiness: NMR is inherently quantitative (qNMR) without the need for reference standards for each impurity, provided the impurities have unique, well-resolved signals. The integral of a signal is directly proportional to the number of nuclei it represents. This makes it an excellent primary method for validating the purity of a new batch of material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid technique used to identify the functional groups present in a sample.

    • Expertise & Experience: While not suitable for quantifying isomeric impurities, FT-IR serves as a quick identity check. The presence of characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O (ether linkage) can quickly confirm the gross structure of the synthesized product.[10]

Thermal Analysis: Assessing Bulk Purity
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, it shows a sharp, well-defined melting peak.

    • Trustworthiness: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point. The shape of the melting endotherm can be used to estimate the purity of the bulk material, providing a valuable orthogonal check to chromatographic methods.[11]

Chapter 3: In-Depth Experimental Protocols

A self-validating system relies on robust, well-described protocols. The following workflows represent best practices for the purity assessment of this compound.

Mandatory Visualization: General Purity Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis (Chromatography) cluster_2 Structural & Bulk Confirmation cluster_3 Data Analysis & Reporting prep Dissolve Synthesized Product in Appropriate Solvent (e.g., Acetonitrile, Methanol) gc GC-FID Analysis (Quantitative) prep->gc Inject hplc HPLC-UV Analysis (Orthogonal Quantitative) prep->hplc Inject gc_ms GC-MS Analysis (Impurity ID) prep->gc_ms Inject for ID nmr NMR Spectroscopy (Structure & qNMR) prep->nmr Prepare Sample dsc DSC Analysis (Bulk Purity) prep->dsc Load Sample analyze Calculate Purity (% Area) Identify Impurities gc->analyze hplc->analyze gc_ms->analyze Structural Info nmr->analyze Confirmation dsc->analyze Confirmation report Generate Certificate of Analysis (CoA) analyze->report

Caption: Overall workflow for purity assessment.

Protocol 3.1: Quantitative Purity Assessment by Gas Chromatography (GC-FID)

This protocol is designed for the routine quantification of this compound and its common volatile impurities.

  • Instrument & Conditions:

    • GC System: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-to-mid polarity column.

    • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min).

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Detector: FID, 280°C.

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile.

    • Sample Solution: Prepare a sample solution at the same nominal concentration (1 mg/mL).

    • System Suitability: Ensure the reference standard injection yields a peak with theoretical plates > 20,000 and a tailing factor between 0.9 and 1.5.

  • Analysis & Calculation:

    • Inject 1 µL of the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Trustworthiness: This calculation assumes that all impurities have a similar response factor to the main compound in the FID. For higher accuracy, relative response factors should be determined experimentally using standards of the known impurities.

Protocol 3.2: Orthogonal Purity Verification by High-Performance Liquid Chromatography (HPLC-UV)

This method provides an alternative separation mechanism to GC, strengthening the confidence in the purity value.

  • Instrument & Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl for alternative selectivity.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

  • Standard & Sample Preparation:

    • Prepare stock and sample solutions as described in Protocol 3.1, using a 50:50 mixture of acetonitrile and water as the diluent.

  • Analysis & Calculation:

    • Inject 5 µL of the sample solution.

    • Calculate purity using the area percent method as in the GC protocol.

    • Trustworthiness: Use the DAD to perform peak purity analysis on the main peak. This compares spectra across the peak to detect the presence of co-eluting impurities. The results from this orthogonal method should be compared with the GC results. A good agreement (<0.5% difference) provides high confidence in the assessed purity.

Chapter 4: Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. Is the goal routine quality control of a known synthesis, or is it the characterization of a novel product from a new synthetic route?

Mandatory Visualization: Decision Tree for Method Selection

G start What is the Analytical Goal? goal1 Routine QC of a Known Synthesis start->goal1 goal2 Characterization of a New Synthesis or Unknown Impurities start->goal2 qc_method Primary: GC-FID or HPLC-UV (Quantitative Purity) goal1->qc_method char_method1 Primary: GC-MS (Impurity Identification) goal2->char_method1 orthogonal Orthogonal Check? (e.g., for release) qc_method->orthogonal char_method2 Confirmation: NMR (Structural Verification) char_method1->char_method2 orthogonal_yes Yes orthogonal->orthogonal_yes Yes orthogonal_no No orthogonal->orthogonal_no No orthogonal_method Use alternate technique (HPLC if primary is GC) + DSC for bulk purity orthogonal_yes->orthogonal_method

Caption: Decision tree for selecting analytical methods.

  • For Research & Development: When characterizing a product from a new synthesis, the focus is on identification. A combination of GC-MS to identify volatile impurities and NMR to confirm the primary structure and identify any major non-volatile byproducts is the most powerful approach.

  • For Quality Control (QC): In a routine QC environment where the impurity profile is well-understood, the goal is quantification. A validated GC-FID or HPLC-UV method is efficient, robust, and cost-effective for batch-to-batch analysis. For final product release, using both GC and HPLC as orthogonal methods provides the highest level of assurance.

Conclusion

The comprehensive purity assessment of synthesized this compound is not a monolithic task but a strategic application of complementary analytical techniques. While chromatographic methods like GC and HPLC form the quantitative backbone of any analysis, they must be supported by the definitive structural insight of NMR and the bulk purity verification of DSC. By understanding the synthetic context to anticipate likely impurities and selecting the appropriate analytical tools based on the specific scientific objective, researchers and drug development professionals can ensure the quality, safety, and reliability of this critical synthetic intermediate. This rigorous, multi-faceted approach embodies the principles of scientific integrity and provides a self-validating system for confident decision-making.

References

  • IARC (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. Lyon, France: International Agency for Research on Cancer. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • IARC (2012). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101. Lyon, France: International Agency for Research on Cancer. [Link]

  • NIOSH (2016). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Method 2005, Issue 4. Cincinnati, OH: National Institute for Occupational Safety and Health. [Link]

  • ALS Environmental. Nitroaromatic Compounds by GC/FID - Analytical Method.[Link]

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-398. [Link]

  • Organic Chemistry Portal. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.[Link]

  • IARC (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. Lyon, France: International Agency for Research on Cancer. [Link]

  • Google Patents. Method for synthesizing 2-amino-3-nitrotoluene. CN112159325A.
  • Organic Syntheses. 2-amino-3-nitrotoluene. Coll. Vol. 3, p.93 (1955); Vol. 23, p.7 (1943). [Link]

  • PrepChem. Preparation of nitrotoluene.[Link]

  • Sciencemadness Discussion Board. Synthesis of Nitrotoluene.[Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note. [Link]

  • PubChem. 2-Chloro-3-nitrotoluene. National Center for Biotechnology Information. [Link]

  • ResearchGate. A comparative study of two stage electrochemical oxidation of toluene, p-ethoxy toluene, o-chlorotoluene and p-isopropyl toluene using Ce4+/Ce3+ redox system in methane sulphonic acid medium.[Link]

  • Google Patents.

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A Comparative Guide to the Synthesis and Applications of 2-Ethoxy-3-nitrotoluene and Its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate performance of target molecules. This guide provides an in-depth technical comparison of the synthesis and applications of 2-Ethoxy-3-nitrotoluene, a versatile nitroaromatic intermediate. We will objectively evaluate its synthetic accessibility and performance in contrast to its halogenated analogs, 2-Fluoro-3-nitrotoluene and 2-Chloro-3-nitrotoluene, supported by experimental data and established protocols. This document aims to equip scientists with the necessary insights to make informed decisions in the strategic selection of building blocks for pharmaceutical and agrochemical research.

Introduction: The Strategic Importance of Substituted Nitrotoluenes

Nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of substituents on the nitrotoluene scaffold allows for a fine-tuning of chemical reactivity and biological activity. Among these, 2-alkoxy- and 2-halo-3-nitrotoluenes are of particular interest due to the ortho- and meta-directing effects of the substituents, which can be leveraged for the construction of complex molecular architectures. This guide focuses on this compound and its fluoro and chloro analogs, providing a comparative analysis of their synthesis and utility.

Synthesis of this compound: A Methodological Overview

The primary route for the synthesis of this compound is the electrophilic nitration of 2-ethoxytoluene. The ethoxy group, being an ortho-, para-director, influences the regioselectivity of the nitration reaction.

General Nitration Protocol

The nitration of aromatic compounds is a well-established and potent reaction, though it necessitates strict safety measures due to its exothermic nature and the use of strong acids.[2] A standard laboratory procedure for the nitration of a toluene derivative is as follows:

Experimental Protocol: Nitration of an Aromatic Substrate [3]

  • Reagent Preparation: A nitrating mixture is prepared by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a flask submerged in an ice bath to manage the exothermic reaction.

  • Reaction Setup: The aromatic substrate (in this case, 2-ethoxytoluene) is dissolved in a suitable solvent and placed in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel containing the nitrating mixture. The flask is cooled to a low temperature (typically 0-10 °C).

  • Nitration: The nitrating mixture is added dropwise to the stirred solution of the aromatic substrate, maintaining the low temperature throughout the addition.

  • Reaction Monitoring and Work-up: After the addition is complete, the reaction is stirred for a specified duration. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to neutralize residual acid, and then purified, typically by recrystallization or column chromatography.

The precise isomer distribution in the nitration of 2-ethoxytoluene is influenced by both the electronic directing effect of the ethoxy group and steric hindrance.

Comparative Analysis of 2-Substituted-3-nitrotoluenes

To provide a clear comparison, this section will discuss this compound alongside its fluoro and chloro analogs, which are also valuable intermediates in various synthetic applications.

Synthesis and Physicochemical Properties
Compound Precursor Synthetic Method Key Reaction Parameters CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form
This compound 2-EthoxytolueneElectrophilic NitrationMixed acid (HNO₃/H₂SO₄), low temperature1208074-91-2C₉H₁₁NO₃181.19-
2-Fluoro-3-nitrotoluene 2-Fluorotoluene or 2-Chloro-3-nitrotolueneElectrophilic Nitration or Halogen ExchangeMixed acid (HNO₃/H₂SO₄) for nitration; CsF in DMSO for halogen exchange[4]437-86-5C₇H₆FNO₂155.13Clear light yellow to yellow liquid[4]
2-Chloro-3-nitrotoluene 2-ChlorotolueneElectrophilic NitrationMixed acid (HNO₃/H₂SO₄)3970-40-9C₇H₆ClNO₂171.58Light yellow liquid or powder[5]

Table 1: Comparison of the synthesis and key properties of 2-substituted-3-nitrotoluenes.

The synthesis of 2-Fluoro-3-nitrotoluene can be achieved either by direct nitration of 2-fluorotoluene or via a halogen exchange reaction from 2-Chloro-3-nitrotoluene using cesium fluoride in DMSO, with a reported yield of 82%.[4]

DOT Diagram: Synthetic Pathways to 2-Substituted-3-nitrotoluenes

Synthesis_Pathways cluster_ethoxy This compound Synthesis cluster_fluoro 2-Fluoro-3-nitrotoluene Synthesis cluster_chloro 2-Chloro-3-nitrotoluene Synthesis 2-Ethoxytoluene 2-Ethoxytoluene This compound This compound 2-Ethoxytoluene->this compound HNO₃ / H₂SO₄ 2-Fluorotoluene 2-Fluorotoluene 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene 2-Fluorotoluene->2-Fluoro-3-nitrotoluene HNO₃ / H₂SO₄ 2-Chloro-3-nitrotoluene_source 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene_source->2-Fluoro-3-nitrotoluene CsF, DMSO 2-Chlorotoluene 2-Chlorotoluene 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Chlorotoluene->2-Chloro-3-nitrotoluene HNO₃ / H₂SO₄ Transformations Intermediate 2-X-3-nitrotoluene (X = OEt, F, Cl) Amine 2-X-3-aminotoluene Intermediate->Amine Reduction (e.g., H₂, Pd/C or Fe/HCl) Further_Derivatives Bioactive Molecules (e.g., APIs, Agrochemicals) Amine->Further_Derivatives Further Functionalization

Caption: General reaction pathway for the utilization of 2-substituted-3-nitrotoluenes.

Comparative Applications in Drug Discovery and Agrochemicals

While specific, direct comparisons of the performance of this compound and its analogs in final product efficacy are scarce in publicly available literature, their utility as intermediates can be inferred from the types of bioactive molecules they are used to synthesize.

  • This compound: This compound is noted for its potential as a precursor in drug development, with research suggesting that nitrotoluene derivatives can exhibit anticancer properties. [6]The ethoxy group can influence the pharmacokinetic properties of the final molecule, potentially affecting its solubility and metabolic stability.

  • 2-Fluoro-3-nitrotoluene: The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. [6]2-Fluoro-3-nitrotoluene is a key intermediate for synthesizing a wide range of APIs, including anti-inflammatory agents and analgesics. [6]

  • 2-Chloro-3-nitrotoluene: This intermediate is widely used in the synthesis of both pharmaceuticals and agrochemicals. [5][7]In the pharmaceutical sector, it is a precursor for tricyclic indole-2-carboxylic acids, which have been explored as potential NMDA-glycine antagonists. [5]In agrochemicals, it is a key building block for herbicides. [5]

    Intermediate Field of Application Examples of Target Molecules/Classes Rationale for Use
    This compound Pharmaceuticals Anticancer agents (potential) The ethoxy group may improve pharmacokinetic properties.
    2-Fluoro-3-nitrotoluene Pharmaceuticals, Agrochemicals Anti-inflammatory agents, Analgesics Fluorine can enhance metabolic stability and biological activity. [6]

    | 2-Chloro-3-nitrotoluene | Pharmaceuticals, Agrochemicals, Dyes | NMDA-glycine antagonists, Herbicides, Pigments | Versatile intermediate for diverse chemical modifications. [5][7]|

Table 2: Comparative applications of 2-substituted-3-nitrotoluenes.

Conclusion and Future Outlook

This compound, along with its fluoro and chloro analogs, represents a class of valuable intermediates for the synthesis of complex organic molecules. The choice between these building blocks will be dictated by the specific requirements of the target molecule.

  • This compound offers a route to introduce an ethoxy group, which can favorably modulate the properties of a final product.

  • 2-Fluoro-3-nitrotoluene is the intermediate of choice when fluorine incorporation is desired to enhance the druglike properties of a molecule.

  • 2-Chloro-3-nitrotoluene provides a versatile and cost-effective starting point for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Further research into the direct comparison of these intermediates in the synthesis and performance of specific bioactive compounds would be highly beneficial to the scientific community. The development of more regioselective and environmentally benign nitration methods will also continue to be an important area of investigation.

References

  • Exploring 2-Fluoro-3-nitrotoluene: A Key Pharmaceutical Intermediate. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. [Link not available]
  • 2-Chloro-3-nitrotoluene: A Key Intermediate in Organic Synthesis. (n.d.). [Link not available]
  • 2-Chloro-3-nitrotoluene Applications: From Pharmaceuticals to Dyes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link not available]
  • 2-Fluoro-3-nitrotoluene. (n.d.). [Link not available]
  • Method for producing 2-fluorin-3-nitrotoluene. (2008). CN101177400A. Google Patents.
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • 2-amino-3-nitrotoluene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals, 15(6), 705. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3598. Available from: [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies. (2015). [Link not available]
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link not available]
  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.). NOP. Retrieved from [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005). Acta Chimica Slovenica, 52, 460-462. Available from: [Link]

  • m-NITROTOLUENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for synthesizing 2-amino-3-nitrotoluene. (2021). CN112159325A. Google Patents.
  • Anticancer oral formulation. (2010). US20100010059A1. Google Patents.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof. (2019). EP2962690B1. Google Patents.
  • Alkoxyamines for the treatment of cancers. (2014). EP2816027A1. Google Patents.
  • Review of the Methods for Selective Nitration of Toluene. (2023). Central European Journal of Energetic Materials, 20(2), 97-110. Available from: [Link]

  • 2-NITRO-p-CYMENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Benchmark properties of 2-, 3- and 4-nitrotoluene: Evaluation of thermochemical data with complementary experimental and computational methods. (2018). The Journal of Chemical Thermodynamics, 125, 249-261. Available from: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2022). Reaction Chemistry & Engineering, 7(10), 2115-2139. Available from: [Link]

  • Experimental and Kinetic Study of the Nitration of 2-Ethylhexanol in Capillary Microreactors. (2019). Industrial & Engineering Chemistry Research, 58(35), 15996-16004. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Ethoxy-3-nitrotoluene. As a substituted nitrotoluene, this compound requires careful handling due to its potential hazards. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment. This guide synthesizes best practices derived from authoritative safety data for structurally related nitrotoluene compounds.

Important Preliminary Note: Specific safety data for this compound is not broadly available. The guidance herein is extrapolated from data on related nitrotoluene compounds. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from the manufacturer or supplier of this compound before handling or disposal. The SDS will provide specific details on hazards, handling, and emergency procedures unique to this compound.

Hazard Assessment and Risk Mitigation

Understanding the "why" behind safety protocols is fundamental to building a culture of safety. Substituted nitrotoluenes are generally classified as hazardous materials. The core risks stem from their potential toxicity, environmental persistence, and reactivity.

  • Toxicity: Nitrotoluenes can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some are suspected carcinogens and may cause genetic defects.[4][5][6] Therefore, all waste, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous.

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[1][4][5] Improper disposal can lead to significant environmental contamination. Discharging this chemical into the sewer system or regular waste is strictly prohibited.[1][7]

  • Reactivity: While stable under normal conditions, nitrotoluenes can be incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1][8] Waste streams must be segregated to prevent unintended and dangerous reactions.

Immediate Safety Precautions

Before beginning any waste collection or disposal procedure, ensure the following are in place:

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (inspect before use), a lab coat or protective clothing, and chemical safety goggles or a face shield.[1][9]

  • Ventilation: All handling of this compound waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[9]

Quantitative Data for a Representative Nitrotoluene

To illustrate the critical data points you must find in the SDS for this compound, the following table summarizes information for the related compound, 2-Nitrotoluene.

PropertyValue for 2-NitrotolueneSignificance for Disposal
CAS Number 88-72-2Unique identifier for chemical tracking and waste manifesting.
Molecular Formula C₇H₇NO₂Basic chemical information.
Physical State Pale yellow liquidDetermines whether to handle as liquid or solid waste.[10][11]
Flash Point 95 °C (203 °F) - closed cupIndicates flammability; important for storage and segregation.[6]
Density 1.163 g/mL at 25 °CRelevant for estimating mass and preventing container overfilling.[6]
Toxicity LD50 Oral (rat) - 891 mg/kgQuantifies acute toxicity, reinforcing the need for stringent PPE and containment.[6]
Hazards Harmful if swallowed, potential carcinogen, suspected mutagen, toxic to aquatic life.[4][5][6]Dictates the necessity of treating all associated materials as hazardous waste.

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed professional hazardous waste disposal service.[1][7] Do not attempt to treat or dispose of this chemical through conventional laboratory or municipal waste streams.

Protocol 1: Collection of Liquid Waste and Contaminated Solids
  • Container Selection:

    • Designate a specific, appropriate waste container for this compound. Plastic is often preferred for its durability.[12]

    • The container must have a secure, tightly sealing lid to prevent the escape of vapors.

    • Ensure the container material is compatible with the chemical. If possible, use the original product container.[7]

  • Waste Labeling (MANDATORY):

    • As soon as you designate the container, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound."

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

  • Accumulation of Waste:

    • Place all liquid waste containing this compound into the designated container.

    • Collect all contaminated solids—such as gloves, absorbent pads, and weighing papers—in a separate, clearly labeled solid hazardous waste container.

    • Never fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[13]

  • Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.

    • Store the sealed container in a designated, secure hazardous waste "Satellite Accumulation Area."[7][12]

    • This area must be cool, dry, well-ventilated, and away from incompatible materials.[7][8] Store the container in secondary containment to prevent spills.

Protocol 2: Managing Spills and Decontamination
  • Evacuation & Ventilation:

    • Evacuate all non-essential personnel from the immediate spill area.[7]

    • Ensure the area is well-ventilated; increase fume hood sash height if safe to do so.

  • Containment:

    • Prevent the spill from spreading or entering drains. Cover nearby drains if necessary.

  • Absorption:

    • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection:

    • Carefully collect the absorbed material and any contaminated debris using spark-proof tools.

    • Place the collected material into a suitable, sealable container for hazardous waste.[1][7]

  • Decontamination & Disposal:

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

    • Collect all cleaning materials as hazardous waste.

    • Label and dispose of the sealed container of spill debris as hazardous waste, following the same procedure as for the original chemical waste.[7]

Disposal Workflow and Decision Logic

The following diagram outlines the critical decision-making process for the safe management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Liquid or Solid Waste? fume_hood->waste_type liquid_container Transfer to Labeled Liquid Waste Container (<75% Full) waste_type->liquid_container Liquid solid_container Place in Labeled Solid Waste Container waste_type->solid_container Solid storage Store Sealed Container in Designated Satellite Accumulation Area liquid_container->storage solid_container->storage check_compat Ensure Segregation from Incompatible Materials storage->check_compat disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service check_compat->disposal_service manifest Complete Hazardous Waste Manifest for Transport disposal_service->manifest

Caption: Disposal workflow for this compound waste.

Regulatory Compliance

Disposal of hazardous waste is strictly regulated.[12][14] Generators of hazardous waste are responsible for its management from "cradle to grave."[12] This involves:

  • Generator Status: Your institution's classification (e.g., Very Small, Small, or Large Quantity Generator) determines storage time limits and reporting requirements.[14]

  • Record Keeping: Maintain accurate records of waste generation and disposal, including manifests provided by the disposal company.[14]

  • Training: Ensure all personnel handling this waste are trained on its hazards and proper disposal procedures.[8]

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, protecting both your team and the wider community.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Nitrotoluene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Nitrotoluene.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-nitrotoluene.
  • U.S. Environmental Protection Agency. (2017). Addition of ortho-Nitrotoluene.
  • Fisher Scientific. (n.d.). Safety Data Sheet - o-Nitrotoluene.
  • CPAchem Ltd. (2025). Safety data sheet - 3-Nitrotoluene.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet - Nitrotoluenes.
  • Thermo Fisher Scientific. (2004). Safety Data Sheet - o-Nitrotoluene.
  • Loba Chemie. (2025). 2-NITROTOLUENE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Nitrotoluene.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 2-Methoxy-4-nitrotoluene.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-nitro toluene 99%.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • Occupational Safety and Health Administration. (n.d.). NITROTOLUENE, ALL ISOMERS.
  • Wikipedia. (n.d.). 2-Nitrotoluene.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethoxy-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical guidance for the handling of 2-Ethoxy-3-nitrotoluene. As professionals in research and development, our foremost responsibility is to cultivate a culture of safety, grounded in a deep, mechanistic understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is a self-validating system of safety.

The Foundational Principle: Understanding the Hazard

While specific toxicological data for this compound is not extensively published, its chemical structure—an aromatic nitro compound—places it in a class of substances requiring stringent handling protocols. We must operate on the precautionary principle, inferring its hazard profile from well-studied analogues like 2-nitrotoluene. These related compounds are classified as harmful if swallowed, potential mutagens, carcinogens, and reproductive toxins.[1][2][3] They are also known to cause irritation to the skin, eyes, and respiratory tract, with skin absorption being a significant route of exposure.[4][5] Therefore, the primary directive is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.

The operational plan detailed below is built upon this foundational hazard assessment. Every piece of Personal Protective Equipment (PPE) recommended is chosen to create an impermeable barrier between the researcher and the chemical.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment. All handling of this compound must occur within a certified chemical fume hood to provide the primary layer of containment.[6] The following PPE is mandatory as the secondary layer of defense.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges and P100 particulate filters. For concentrations exceeding exposure limits or in poorly ventilated areas, a Supplied-Air Respirator (SAR) is required.[4][7]Aromatic nitro compounds can have significant vapor pressures. This selection protects against inhalation of both vapors and potential aerosols. The choice of SAR for higher concentrations is based on NIOSH guidelines for similar compounds, which have an Immediately Dangerous to Life or Health (IDLH) concentration of 200 ppm.[8]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Always use a two-layer glove system (double-gloving).Nitrotoluenes can penetrate common laboratory gloves. Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination is suspected. Always consult the glove manufacturer's chemical resistance guide.[9][10]
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133. A full-face shield must be worn over the goggles whenever there is a risk of splashes or vigorous reactions.[9]This combination provides robust protection against splashes, which can be absorbed through the eyes, and protects the entire face from contact.
Body Protection Chemical-resistant laboratory coat. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or full-body suit is required.Standard cotton lab coats are insufficient as they can absorb chemicals, holding them against the skin. Chemical-resistant materials prevent permeation.[4] Contaminated clothing must never be taken home.[11]
Footwear Closed-toe shoes made of a non-porous material.Protects against spills that may reach the floor.

Operational Protocols: Executing Safety with Precision

Adherence to procedure is paramount. The following protocols for PPE selection, donning, and doffing are designed to eliminate ambiguity and minimize the risk of contamination.

PPE Selection Workflow

The process of selecting appropriate PPE must be deliberate and informed by a thorough risk assessment for the specific procedure being undertaken.

cluster_prep Preparation Phase cluster_selection Selection Phase cluster_verification Verification Phase A 1. Conduct Risk Assessment (Quantity, Concentration, Task) B 2. Consult Safety Data Sheet (SDS) (For this compound or analogue) A->B C 3. Select Respiratory Protection (Fume Hood -> APR -> SAR) B->C D 4. Select Hand Protection (Consult Glove Chart, Double-Glove) C->D E 5. Select Body & Eye Protection (Lab Coat/Suit, Goggles/Face Shield) D->E F 6. Inspect All PPE for Damage E->F G 7. Confirm Proper Fit F->G H 8. Proceed to Donning Protocol G->H

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning and Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination. Doffing, in particular, must be performed with meticulous care.

Donning (Putting On) Sequence:

  • Footwear: Confirm appropriate closed-toe shoes are worn.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Don the chemical-resistant lab coat or suit.

  • Respiratory Protection: Don the respirator. Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Don chemical safety goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Initial Decontamination: In the fume hood, wipe down outer gloves and any obviously contaminated surfaces of the lab suit.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain the contaminant. Dispose of them immediately in a designated hazardous waste container.[6]

  • Body Protection: Remove the face shield (if used) and the lab coat or suit, rolling it away from your body to avoid touching the exterior. Place it in a designated hazardous waste container.

  • Eye Protection: Remove safety goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[10]

cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 Inner Gloves Don2 Body Protection Don1->Don2 Don3 Respirator Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Body Protection Doff1->Doff2 Doff3 Eye/Face Protection Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Standard Donning and Doffing Sequence for Hazardous Chemicals.

Emergency and Disposal Plans

Preparedness extends beyond prevention. A clear plan for emergencies and disposal is non-negotiable.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes, using an emergency safety shower if necessary.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Spill Response: Evacuate all non-essential personnel from the area.[6] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6][13] Collect the material into a sealed, labeled hazardous waste container.[13] Clean the spill area thoroughly. For large spills, evacuate and call emergency services.

Disposal of Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and clearly labeled container.[14]

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[6][15] Do not pour down the drain or mix with general waste.[6]

By integrating this comprehensive safety framework into your daily operations, you build a resilient defense against the inherent risks of chemical research, ensuring both personal safety and the integrity of your work.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications.
  • New Jersey Department of Health and Senior Services. Hazard Summary: Nitrotoluenes.
  • BenchChem. (2025, December). Personal protective equipment for handling 2,3,6-Trinitrotoluene.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - p-Nitrotoluene.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - m-Nitrotoluene.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-Nitrotoluene.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - m-Nitrotoluene.
  • UK Government. (2024, October 10). What to do in a chemical emergency.
  • Thermo Fisher Scientific. (2004, June 11). Safety Data Sheet - o-Nitrotoluene.
  • New Jersey Department of Health. Hazard Summary: 3-Nitrophenol.
  • August University. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
  • Active AgriScience. Emergency Response Plan.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Loba Chemie. Safety Data Sheet - 2-NITROTOLUENE FOR SYNTHESIS.
  • BenchChem. Proper Disposal of 2-Nitrotoluene: A Guide for Laboratory Professionals.
  • Aarti Industries. GPS Safety Summary: 2-Nitrotoluene.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.